molecular formula C6H3ClN2 B033281 3-Chloro-6-ethynylpyridazine CAS No. 160510-68-9

3-Chloro-6-ethynylpyridazine

カタログ番号: B033281
CAS番号: 160510-68-9
分子量: 138.55 g/mol
InChIキー: HSQKIWUBKOPOGK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Chloro-6-ethynylpyridazine is a high-value chemical scaffold designed for advanced synthetic and medicinal chemistry applications. Its structure features two key reactive sites: a chlorine atom at the 3-position, which is amenable to nucleophilic aromatic substitution (SNAr) with various nucleophiles such as amines and alkoxides, and a terminal ethynyl group at the 6-position, which is highly suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This unique bifunctionality makes it an indispensable building block for the synthesis of diverse pyridazine-based compound libraries, the development of PROTACs (Proteolysis Targeting Chimeras), and the site-specific bioconjugation of small molecules to proteins, antibodies, or other biological probes. Researchers value this compound for its role in exploring structure-activity relationships (SAR) around the pyridazine core, a privileged structure known to exhibit potent pharmacological activity in various drug targets, including kinases and GPCRs. The molecular scaffold serves as a critical intermediate for constructing potential inhibitors, imaging agents, and chemical probes, facilitating the study of complex biological systems and disease mechanisms. Handle with appropriate safety precautions in a well-ventilated laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-chloro-6-ethynylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2/c1-2-5-3-4-6(7)9-8-5/h1,3-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQKIWUBKOPOGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: A Versatile Building Block for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Chloro-6-ethynylpyridazine: Properties, Synthesis, and Applications in Drug Discovery

In the landscape of drug discovery and development, the strategic design of molecular scaffolds is paramount. Heterocyclic compounds, particularly those containing nitrogen, are foundational to a vast array of pharmaceuticals.[1] Among these, the pyridazine core is recognized as a "privileged scaffold," frequently appearing in biologically active compounds.[2] this compound (CAS No. 160510-68-9) has emerged as a particularly valuable building block for researchers.[3] Its structure, featuring a pyridazine ring functionalized with two distinct and orthogonally reactive groups—a chloro atom and an ethynyl moiety—provides a powerful platform for constructing complex molecular architectures and diverse compound libraries.[2]

This guide offers a comprehensive technical overview of this compound, detailing its chemical properties, synthesis, and reactivity. It is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their synthetic programs.

PART 1: Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a chemical building block is the first step in its effective application. This compound is a solid at room temperature with characteristics that make it suitable for a range of synthetic transformations.

Core Chemical Properties

The key physicochemical data for this compound are summarized in the table below. This information is critical for reaction planning, dosage calculations, and analytical characterization.

PropertyValueSource
CAS Number 160510-68-9[3][4]
Molecular Formula C₆H₃ClN₂[5]
Molecular Weight 138.55 g/mol [3]
Monoisotopic Mass 137.99847 Da[5]
SMILES C#CC1=NN=C(C=C1)Cl[5]
InChIKey HSQKIWUBKOPOGK-UHFFFAOYSA-N[5]
Predicted XlogP 1.1[5]
Appearance Solid (form may vary)N/A
Predicted Spectroscopic Data

While experimental spectra are definitive, predicted data provides a valuable baseline for characterization.

  • Mass Spectrometry: The predicted collision cross-section (CCS) values for various adducts can aid in identification via ion mobility-mass spectrometry. For instance, the [M+H]⁺ adduct is predicted at an m/z of 139.00575 with a CCS of 120.7 Ų.[5]

  • ¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the acetylenic proton (a singlet, likely in the δ 3.0-3.5 ppm range) and the two aromatic protons on the pyridazine ring (two doublets, likely in the δ 7.5-8.5 ppm range).

  • ¹³C NMR Spectroscopy: Key signals would include the two acetylenic carbons (δ ~70-90 ppm) and the four distinct aromatic carbons of the pyridazine ring, including the two carbons bearing the chloro and ethynyl substituents.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the C-H stretch of the terminal alkyne (~3300 cm⁻¹), the C≡C triple bond stretch (~2100-2200 cm⁻¹), C=N and C=C stretches in the aromatic ring (~1400-1600 cm⁻¹), and the C-Cl stretch (~600-800 cm⁻¹).

PART 2: Synthesis and Chemical Reactivity

The synthetic utility of this compound lies in its strategic preparation and the differential reactivity of its functional groups, which allows for sequential and controlled molecular elaboration.

Recommended Synthesis: Regioselective Sonogashira Coupling

The most reliable and regioselective synthesis of this compound involves a Sonogashira coupling reaction.[6][7] The key to this strategy is the use of a precursor with halogens of differing reactivity. 3-Chloro-6-iodopyridazine is the ideal starting material. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds follows the trend I > Br > Cl. This pronounced difference ensures that the Sonogashira coupling occurs exclusively at the C-I bond, leaving the C-Cl bond intact for subsequent transformations.

G cluster_start Starting Material cluster_reagents Reagents & Catalyst cluster_reaction Reaction cluster_product Product start 3-Chloro-6-iodopyridazine reaction Sonogashira Cross-Coupling start->reaction Selective oxidative addition at C-I bond reagents Terminal Alkyne (e.g., TMS-acetylene) Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) Cocatalyst (e.g., CuI) Amine Base (e.g., TEA, DIPEA) reagents->reaction product This compound (after deprotection if needed) reaction->product Reductive elimination

Caption: Synthetic workflow for this compound.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Vessel Preparation: To a dry Schlenk flask, add 3-chloro-6-iodopyridazine (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02–0.05 eq.), and copper(I) iodide (CuI) (0.04–0.10 eq.).[2]

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent and Reagents Addition: Add a degassed solvent (e.g., THF or DMF) and a suitable amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.).

  • Alkyne Addition: Add the terminal alkyne (e.g., trimethylsilylacetylene, 1.2-1.5 eq.) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup and Purification: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Deprotection (if necessary): If a silyl-protected alkyne was used, the crude product is dissolved in a solvent like THF or methanol and treated with a desilylating agent (e.g., TBAF or K₂CO₃) to yield the terminal alkyne.

  • Final Purification: Purify the final product by column chromatography on silica gel to afford pure this compound.[2]

Chemical Reactivity: An Orthogonal Functional Handle

The true power of this compound lies in the distinct reactivity of its two functional groups. This "orthogonal" reactivity allows for the stepwise and selective modification of the molecule, making it a cornerstone for building molecular complexity.

G cluster_alkyne Alkyne Reactions cluster_chloro Chloro Group Reactions center This compound click 1,2,3-Triazole Derivative center->click CuAAC (Click Chemistry) R-N₃, Cu(I) sonogashira2 Di-alkyne Adduct center->sonogashira2 Sonogashira Coupling R'-X, Pd/Cu cat. snar Substituted Pyridazine (Amino, Alkoxy, Thioether) center->snar SNAr R-NH₂, R-OH, R-SH, Base suzuki Biaryl Pyridazine center->suzuki Suzuki Coupling R-B(OH)₂, Pd cat., Base buchwald Aminated Pyridazine center->buchwald Buchwald-Hartwig R₂NH, Pd cat., Base

Caption: Reactivity map of this compound.

  • Reactions at the Ethynyl Group: The terminal alkyne is a versatile functional group, most notably for its participation in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier example of "click chemistry." This reaction is highly efficient and tolerant of a wide range of functional groups, allowing for the facile conjugation of the pyridazine core to other molecules (peptides, probes, polymers) to form stable 1,2,3-triazole linkages. The alkyne can also undergo further Sonogashira couplings to extend conjugation.

  • Reactions at the Chloro Group: The chlorine atom at the 3-position is a reliable leaving group for two major classes of reactions:

    • Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the pyridazine ring facilitates SₙAr reactions. The chloro group can be readily displaced by a variety of nucleophiles, including amines, alcohols/phenols, and thiols, to introduce diverse side chains. This reaction is typically performed using a base in a polar aprotic solvent.

    • Palladium-Catalyzed Cross-Coupling: While less reactive than iodide or bromide, the C-Cl bond can participate in cross-coupling reactions such as Suzuki-Miyaura (to form C-C bonds with boronic acids) and Buchwald-Hartwig amination (to form C-N bonds).[2] These reactions often require more forcing conditions (higher temperatures, stronger bases, and specialized phosphine ligands) than the initial Sonogashira coupling used in the synthesis, reinforcing the orthogonal nature of the molecule's reactivity.[2]

PART 3: Applications in Drug Discovery

The structural features of this compound make it an exemplary tool for medicinal chemists. The ability to perform sequential, high-yielding reactions allows for the rapid generation of focused compound libraries for structure-activity relationship (SAR) studies.

  • Scaffold Decoration: Starting from this single building block, chemists can explore chemical space in three dimensions. For example, one could first perform a CuAAC reaction on the alkyne and then explore a variety of nucleophiles via SₙAr at the chloro position, or vice versa. This systematic approach is highly efficient for lead optimization.

  • Bio-conjugation and Probes: The "clickable" alkyne handle is ideal for linking the pyridazine scaffold to biomolecules or fluorescent tags to create chemical probes for target identification and validation studies.

  • Fragment-Based Drug Discovery (FBDD): As a small, functionalized heterocycle, it can serve as a starting fragment that can be elaborated or linked to other fragments to build more potent drug candidates.

  • Known Bioactivity of the Scaffold: The pyridazine core itself is present in numerous compounds with demonstrated biological activity, including anticancer agents.[8] For instance, chloropyridazine-based molecules have been investigated as inhibitors of enzymes like PARP-1.[8] The incorporation of chlorine is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[9][10]

PART 4: Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. While a specific, comprehensive safety data sheet (SDS) is not publicly available, information can be inferred from related structures like 3-chloro-6-hydrazinopyridazine and other chloro-pyridines.[11][12][13]

  • Hazard Identification:

    • Likely to be harmful if swallowed.

    • Causes skin irritation.

    • May cause an allergic skin reaction.

    • Causes serious eye irritation.

    • May cause respiratory irritation.[13][14]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14]

    • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11]

    • Handling: Avoid breathing dust, fumes, or vapors.[11] Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[14]

    • Storage: Keep container tightly closed. Store in a cool, dry, and well-ventilated place away from incompatible materials.[11]

    • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[11]

Conclusion

This compound is more than just a chemical reagent; it is a sophisticated tool for molecular design. Its synthesis is achieved through a reliable and regioselective Sonogashira coupling, and its true value is realized through the orthogonal reactivity of its chloro and ethynyl functional groups. This dual functionality provides a robust and flexible platform for medicinal chemists to efficiently synthesize novel, complex, and diverse molecules, accelerating the path from initial concept to potential therapeutic candidates.

References

  • Beijing Xinheng Huarui Technology Co., Ltd. This compound - CAS:160510-68-9. Available from: [Link]

  • PubChemLite. This compound (C6H3ClN2). Available from: [Link]

  • Abdelrahman, N. A., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • Fang, W. Y., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Available from: [Link]

  • Fang, W. Y., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. OUCI. Available from: [Link]

  • Scott, E. D., et al. (2021). Modern advances in heterocyclic chemistry in drug discovery. RSC Medicinal Chemistry. Available from: [Link]

Sources

3-Chloro-6-ethynylpyridazine synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 3-Chloro-6-ethynylpyridazine

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and characterization of this compound, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. The inherent functionalities of this molecule—a reactive chloro-substituent and a versatile ethynyl group on a pyridazine core—make it a valuable precursor for creating complex molecular architectures with potential therapeutic applications.[1][2][3]

Strategic Importance in Medicinal Chemistry

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The incorporation of a chlorine atom and an ethynyl group onto this core further enhances its utility.[1][4] The chlorine atom serves as a versatile handle for nucleophilic substitution or cross-coupling reactions, allowing for the introduction of various pharmacophoric elements. The ethynyl group is a key functional group for "click chemistry" reactions, further cross-coupling reactions like the Sonogashira coupling, or for acting as a structural component in conjugated systems.[5][6][7] Consequently, this compound is a strategic intermediate for building libraries of novel compounds for drug discovery programs.

Synthesis via Sonogashira Cross-Coupling

The most efficient and widely adopted method for synthesizing arylalkynes, such as this compound, is the Sonogashira cross-coupling reaction.[5][6][7][8] This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper complexes.[5][7]

Rationale and Mechanistic Insight

The choice of the Sonogashira coupling is predicated on its mild reaction conditions, high functional group tolerance, and generally high yields.[5][6][9] The reaction proceeds through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.

  • Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (3,6-dichloropyridazine).

  • Copper Cycle : Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a highly reactive copper acetylide intermediate.[5][10]

  • Transmetalation : The copper acetylide transfers its acetylenic group to the palladium complex.

  • Reductive Elimination : The final step involves the reductive elimination from the palladium complex to yield the desired product (this compound) and regenerate the active Pd(0) catalyst.[8]

The use of a base (typically an amine like triethylamine) is crucial. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards product formation.[7]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArX Ar-X (3,6-Dichloropyridazine) Pd_Complex_A Ar-Pd(II)-X(L₂) Pd_Complex_B Ar-Pd(II)-C≡CR(L₂) Pd_Complex_A->Pd_Complex_B Transmetalation Product Ar-C≡CR Pd_Complex_B->Product Product->Pd0 Reductive Elimination ArX->Pd_Complex_A Oxidative Addition CuX Cu(I)X Cu_Acetylide Cu-C≡CR CuX->Cu_Acetylide Cu_Acetylide->Pd_Complex_A from Copper Cycle Alkyne H-C≡CR (Protected Alkyne) Alkyne->Cu_Acetylide Deprotonation Base Base (Et₃N) Base->Alkyne

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating checkpoints for reaction monitoring and ensuring high purity of the final product.

Materials:

  • 3,6-Dichloropyridazine

  • Trimethylsilylacetylene (TMSA)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium fluoride (TBAF) solution (1M in THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Workflow:

Caption: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet is charged with 3,6-dichloropyridazine (1.0 equiv), Pd(PPh₃)₄ (0.02 equiv), and CuI (0.04 equiv). The flask is evacuated and backfilled with nitrogen three times to establish an inert atmosphere.[11]

  • Solvent and Reagent Addition: Anhydrous THF and triethylamine (2.5 equiv) are added via syringe. The mixture is stirred until all solids dissolve. Trimethylsilylacetylene (1.1 equiv) is then added dropwise at room temperature.

  • Reaction Execution: The reaction mixture is stirred at room temperature (or gently heated to 40-50 °C if the reaction is sluggish) for 12-24 hours.

  • In-Process Control (Self-Validation): The reaction progress is monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting 3,6-dichloropyridazine. This ensures the reaction proceeds to completion before workup, preventing unnecessary purification challenges.

  • Workup and Deprotection: Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure. The residue is redissolved in THF, and a solution of TBAF (1.2 equiv, 1M in THF) is added to cleave the trimethylsilyl protecting group. The mixture is stirred for 1 hour at room temperature.

  • Extraction: The reaction is quenched by the addition of saturated aqueous NH₄Cl. The mixture is transferred to a separatory funnel and extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.[12]

  • Purification: The crude product is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a solid.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The combination of NMR, IR, and mass spectrometry provides unambiguous proof of structure.[13]

Spectroscopic Data

The following table summarizes the expected spectroscopic data for the target compound, based on known data for similar pyridazine structures.[14][15]

Technique Expected Observations
¹H NMR δ ~7.8-8.0 ppm (d, 1H, pyridazine proton), δ ~7.6-7.8 ppm (d, 1H, pyridazine proton), δ ~3.5 ppm (s, 1H, acetylenic proton).
¹³C NMR δ ~155-160 ppm (C-Cl), δ ~145-150 ppm (C-C≡CH), δ ~125-130 ppm (2x CH of pyridazine), δ ~80-85 ppm (alkynyl C), δ ~75-80 ppm (alkynyl CH).
FT-IR (cm⁻¹) ~3300 (≡C-H stretch), ~2100 (C≡C stretch, weak), ~1600-1400 (C=C and C=N ring stretches), ~800-700 (C-Cl stretch).
Mass Spec (EI) Molecular ion (M⁺) at m/z 138. Isotope peak (M⁺+2) at m/z 140 with ~33% the intensity of M⁺, characteristic of one chlorine atom.
Rationale for Spectroscopic Signatures
  • ¹H NMR: The two protons on the pyridazine ring are in different chemical environments and will appear as doublets due to coupling with each other. The acetylenic proton is a sharp singlet in a characteristic upfield region.

  • ¹³C NMR: The spectrum will show six distinct carbon signals corresponding to the six carbon atoms in the molecule. The carbon attached to the electronegative chlorine atom will be the most downfield among the ring carbons. The two sp-hybridized carbons of the alkyne will appear in the characteristic range of 70-90 ppm.

  • FT-IR: The key diagnostic peaks are the sharp, strong absorption around 3300 cm⁻¹ for the terminal alkyne C-H bond and the weaker C≡C triple bond stretch around 2100 cm⁻¹.[16] The C-Cl stretch is typically found in the fingerprint region.

  • Mass Spectrometry: The presence and ratio of the M⁺ and M⁺+2 peaks are definitive proof of the presence of a single chlorine atom in the molecule, providing a powerful validation of the compound's elemental composition.[17]

Conclusion

This guide outlines a robust and reliable pathway for the synthesis of this compound via a Sonogashira cross-coupling reaction. The detailed protocol, including mechanistic insights and self-validating checkpoints, provides researchers with a practical framework for obtaining this valuable building block. The comprehensive characterization data serves as a benchmark for verifying the structural integrity and purity of the synthesized compound, ensuring its suitability for subsequent applications in the discovery and development of novel therapeutic agents.

References

  • Sonogashira coupling. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained. (n.d.). Vedantu. Retrieved January 12, 2026, from [Link]

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). BYJU'S. Retrieved January 12, 2026, from [Link]

  • This compound (C6H3ClN2). (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Scheme 8. Synthesis of 3-chloro-6,8-dibromopyridopyridazine. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (n.d.). ArODES. Retrieved January 12, 2026, from [Link]

  • An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. (n.d.). Organic Syntheses Procedure. Retrieved January 12, 2026, from [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). ePrints Soton. Retrieved January 12, 2026, from [Link]

  • 3-Chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Pyridazine, 3-chloro-6-methoxy-. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]

  • 3-chloro-6-ethynylpyridine-2-carboxylic acid (C8H4ClNO2). (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • PREPARATION OF 3-CHLORO-6-(TRIPHENYLMETHYLAZO) PYRIDAZINE. (2011, January 27). ElectronicsAndBooks. Retrieved January 12, 2026, from [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019, July 1). PubMed. Retrieved January 12, 2026, from [Link]

  • Process for purification of 3,6-dichloropyridazine. (n.d.). Google Patents.
  • Structural, vibrational, electronic and NMR spectral analysis of 3-chloro-6-methoxypyridazine by DFT calculations. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Structural, vibrational, electronic and NMR spectral analysis of 3-chloro-6-methoxypyridazine by DFT calculations. (2025, August 9). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). OUCI. Retrieved January 12, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]

  • Identifying Unknown from IR, NMR, and Mass Spectrometry. (n.d.). Chemistry Steps. Retrieved January 12, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]

  • Modern advances in heterocyclic chemistry in drug discovery. (n.d.). RSC Publishing. Retrieved January 12, 2026, from [Link]

Sources

An In-depth Technical Guide to 3-Chloro-6-ethynylpyridazine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-6-ethynylpyridazine is a heterocyclic building block of significant interest in medicinal chemistry. Its unique structural features, comprising a reactive ethynyl group and a halogenated pyridazine core, make it a versatile synthon for the construction of complex molecular architectures. The pyridazine moiety is a well-established pharmacophore found in numerous biologically active compounds, and the terminal alkyne functionality provides a handle for a variety of chemical transformations, most notably click chemistry and Sonogashira coupling reactions. This guide provides a comprehensive overview of this compound, including its identifiers, physicochemical properties, synthesis, reactivity, and applications in the development of novel therapeutics, particularly kinase inhibitors.

Core Identifiers and Physicochemical Properties

A clear identification of a chemical compound is fundamental for research and development. The key identifiers and physicochemical properties of this compound are summarized below.

IdentifierValue
CAS Number 160510-68-9[1]
Molecular Formula C₆H₃ClN₂[2]
Molecular Weight 138.55 g/mol
InChI InChI=1S/C6H3ClN2/c1-2-5-3-4-6(7)9-8-5/h1,3-4H[2]
InChIKey HSQKIWUBKOPOGK-UHFFFAOYSA-N
SMILES C#CC1=NN=C(C=C1)Cl[2]
Predicted XLogP3-AA 1.1
Appearance Off-white to light yellow solid (typical)
Solubility Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[3][4]

A plausible and widely applicable synthetic route starts from the readily available 3,6-dichloropyridazine. The key steps involve a selective Sonogashira coupling with a protected acetylene source, such as ethynyltrimethylsilane, followed by deprotection of the silyl group.

Sources

An In-depth Technical Guide to 3-Chloro-6-ethynylpyridazine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-chloro-6-ethynylpyridazine, a heterocyclic building block with significant potential in medicinal chemistry and materials science. The document details its physicochemical properties, outlines a robust synthetic methodology based on the Sonogashira coupling, and explores its applications as a versatile intermediate in the development of targeted therapeutics, particularly kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this compound in their research endeavors.

Introduction: The Pyridazine Scaffold in Modern Chemistry

The pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its influence on the spatial arrangement of substituents, have made it a cornerstone in the design of numerous biologically active molecules. The introduction of a chloro- and an ethynyl- group at the 3- and 6-positions, respectively, endows this compound with two reactive handles, making it a highly valuable and versatile building block for the synthesis of complex molecular architectures. This guide will delve into the core characteristics of this compound and provide practical insights into its synthesis and application.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a molecule's fundamental properties is critical for its effective application in research and development. This section details the key physicochemical characteristics of this compound.

Molecular Formula and Weight

The chemical properties of this compound are summarized in the table below.

PropertyValueSource
Chemical Formula C₆H₃ClN₂[1][2]
Molecular Weight 138.55 g/mol [2]
Monoisotopic Mass 137.99847 Da[1]
CAS Number 160510-68-9[2]
Predicted XlogP 1.1[1]
Structural Representation

The structure of this compound, featuring a pyridazine ring substituted with a chlorine atom and an ethynyl group, is depicted below.

G start 3,6-Dichloropyridazine step1 Sonogashira Coupling (TMS-acetylene, Pd catalyst, Cu(I) cocatalyst, base) start->step1 intermediate 3-Chloro-6-((trimethylsilyl)ethynyl)pyridazine step1->intermediate step2 Deprotection (e.g., K2CO3, MeOH or TBAF, THF) intermediate->step2 product This compound step2->product

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Representative Sonogashira Coupling and Deprotection

This protocol is a representative procedure based on established Sonogashira coupling methodologies. Researchers should optimize conditions based on their specific laboratory setup and reagent purity.

Step 1: Synthesis of 3-Chloro-6-((trimethylsilyl)ethynyl)pyridazine

  • Reaction Setup: To a dry, nitrogen-flushed Schlenk flask, add 3,6-dichloropyridazine (1.0 eq.), copper(I) iodide (0.05 eq.), and a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (0.025 eq.).

  • Solvent and Reagents: Add a suitable solvent system, typically a mixture of anhydrous tetrahydrofuran (THF) and an amine base like triethylamine or diisopropylethylamine (DIPEA).

  • Addition of Alkyne: Slowly add (trimethylsilyl)acetylene (1.2 eq.) to the reaction mixture at room temperature.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture, filter to remove the catalyst, and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the purified 3-chloro-6-((trimethylsilyl)ethynyl)pyridazine from the previous step in a suitable solvent such as methanol or THF.

  • Deprotection Reagent: Add a deprotection agent. For a mild and effective deprotection, potassium carbonate (2.0 eq.) in methanol is commonly used. Alternatively, tetrabutylammonium fluoride (TBAF) in THF can be employed.

  • Reaction Conditions: Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, this compound, can be further purified by column chromatography or recrystallization.

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed using standard analytical techniques. The expected spectral data are outlined below.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two doublets in the aromatic region corresponding to the pyridazine ring protons, and a singlet in the alkyne region for the ethynyl proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the ethynyl carbons will be characteristic.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit a characteristic C≡C-H stretching vibration at approximately 3300 cm⁻¹ and a C≡C stretching vibration around 2100 cm⁻¹.

  • MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of a chlorine atom.

Applications in Drug Discovery and Medicinal Chemistry

The dual reactivity of the chloro and ethynyl groups makes this compound a valuable scaffold for the synthesis of diverse compound libraries for drug discovery.

Role as a Key Building Block

The terminal alkyne can readily participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles. The chlorine atom can be displaced through nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups.

Application in Kinase Inhibitor Synthesis

The pyridazine core is a common feature in many kinase inhibitors. [3]The structural rigidity and specific electronic properties of the pyridazine ring allow for precise orientation of substituents to interact with the ATP-binding pocket of kinases. This compound can serve as a starting point for the development of novel kinase inhibitors for the treatment of cancer and other diseases. [3][4]

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions must be observed when handling this compound.

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. [5]Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [5]Avoid inhalation of dust or vapors and contact with skin and eyes. [6]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [5][7]* Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. [5] While a specific safety data sheet (SDS) for this compound is not readily available, the safety profiles of related chlorinated and pyridazine-containing compounds suggest that it should be handled with care.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis via Sonogashira coupling and the orthogonal reactivity of its functional groups provide a powerful platform for the creation of novel and complex molecules. The insights provided in this technical guide are intended to facilitate the use of this compound in the development of the next generation of targeted therapeutics and advanced materials.

References

  • PubChemLite. This compound (C6H3ClN2). Available from: [Link]

  • Beijing Xinheng Research Technology Co., Ltd. This compound - CAS:160510-68-9. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • Ahmed, S., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1616-1630. Available from: [Link]

  • Asquith, C. R. M., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 26(11), 3192. Available from: [Link]

  • Chen, P., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Omega, 5(3), 1593-1602. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Biomolecules, 12(8), 1093. Available from: [Link]

Sources

A Technical Guide to the Solubility and Stability of 3-Chloro-6-ethynylpyridazine: A Framework for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive framework for characterizing the solubility and stability of 3-chloro-6-ethynylpyridazine, a heterocyclic compound with potential applications in pharmaceutical and materials science research. Recognizing the current scarcity of publicly available empirical data for this specific molecule, this document emphasizes the fundamental principles and robust experimental methodologies required to generate reliable and reproducible data. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel chemical entities.

Introduction: The Significance of this compound

This compound is a substituted pyridazine derivative featuring a reactive ethynyl group and a chloro substituent. The pyridazine core is a common motif in medicinal chemistry, and the ethynyl group offers a versatile handle for further synthetic modifications, such as click chemistry. A thorough understanding of its physicochemical properties, particularly solubility and stability, is a critical prerequisite for its advancement in any research and development pipeline. These parameters directly influence formulation strategies, bioavailability, and shelf-life, ultimately impacting the viability of a compound for its intended application.

Physicochemical Properties: A Predictive Overview

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/InformationSource
Molecular FormulaC6H3ClN2PubChem[1]
Molecular Weight138.56 g/mol PubChem[1]
XlogP1.1PubChem[1]
Hydrogen Bond Donors0PubChem[1]
Hydrogen Bond Acceptors2PubChem[1]

The predicted XlogP of 1.1 suggests that this compound is likely to have moderate lipophilicity. The absence of hydrogen bond donors and the presence of two acceptors will influence its solubility in protic and aprotic solvents. The pyridazine core itself is known to be soluble in water and many organic solvents, but the chloro and ethynyl substituents will modify its polarity and hydrogen bonding capabilities, thereby affecting its solubility profile.[2]

A Framework for Solubility Determination

A standardized and meticulously documented experimental protocol is essential for obtaining reliable and comparable solubility data. The following section outlines a robust methodology for determining the thermodynamic solubility of this compound.

Causality Behind Experimental Choices

The selection of solvents should be guided by the intended application. For pharmaceutical development, a range of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) and common organic solvents used in formulation (e.g., ethanol, propylene glycol, DMSO) should be investigated. The choice of an equilibrium-based method, such as the shake-flask method, is crucial for determining thermodynamic solubility, which represents the true saturation point of the compound in a given solvent.

Experimental Protocol: Thermodynamic Solubility Assessment
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of saturation.

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials at a constant, controlled temperature (e.g., 25 °C and 37 °C) for a sufficient duration to reach equilibrium. A preliminary time-to-equilibrium study should be conducted, but 24 to 48 hours is often adequate.[3]

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

  • Analysis and Quantification:

    • Analyze the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[4]

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the compound in the filtrate by comparing its response to the calibration curve.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner.

Table 2: Template for Solubility Data of this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (µM)
pH 1.2 Buffer25
pH 4.5 Buffer25
pH 6.8 Buffer25
pH 7.4 Buffer25
Water25
Ethanol25
Propylene Glycol25
DMSO25
Visualization of the Solubility Determination Workflow

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis prep1 Add excess solid to solvent prep2 Seal vials prep1->prep2 prep3 Agitate at constant temperature prep2->prep3 samp1 Allow solid to settle prep3->samp1 After 24-48h samp2 Withdraw supernatant samp1->samp2 samp3 Filter through 0.22 µm filter samp2->samp3 an1 Analyze filtrate by HPLC/MS samp3->an1 an3 Quantify concentration an1->an3 an2 Prepare calibration curve an2->an3

Caption: Workflow for Thermodynamic Solubility Determination.

A Comprehensive Approach to Stability Evaluation

Stability testing is a critical component of drug development and is guided by regulatory bodies such as the International Council for Harmonisation (ICH).[5][6][7] The goal is to understand how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[7]

Rationale for Stability Study Design

The stability testing protocol should be designed to identify potential degradation pathways and to establish a re-test period or shelf life.[5][8] This involves subjecting the compound to a variety of conditions, including long-term storage, accelerated conditions, and forced degradation studies.

Experimental Protocol: Stability Assessment
  • Long-Term and Accelerated Stability Studies:

    • Store samples of this compound under the conditions specified in the ICH guidelines (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated).[5]

    • Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12 months) using a validated stability-indicating analytical method.[5]

  • Forced Degradation (Stress) Studies:

    • Acid/Base Hydrolysis: Expose a solution of the compound to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at an elevated temperature (e.g., 60°C).

    • Oxidation: Treat a solution of the compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 70°C).

    • Photostability: Expose the solid compound and a solution to light as per ICH Q1B guidelines.

  • Development of a Stability-Indicating Method:

    • A stability-indicating analytical method, typically a gradient HPLC method, must be developed and validated.[8] This method should be able to separate the parent compound from all potential degradation products and allow for their quantification. Mass spectrometry is invaluable for the identification of unknown degradants.

Potential Degradation Pathways

While specific degradation pathways for this compound are not documented, educated predictions can be made based on the chemistry of related compounds. Pyridine and its derivatives can undergo degradation through various mechanisms, including oxidation and ring cleavage.[9][10][11] The chloro substituent may be susceptible to hydrolysis under certain pH and temperature conditions. The ethynyl group can potentially undergo hydration, oxidation, or polymerization.

Data Presentation

The results of the stability studies should be summarized in a table.

Table 3: Template for Stability Data of this compound

ConditionTime PointPurity (%)Major Degradants (%)Observations
25°C/60% RH0 months
3 months
6 months
40°C/75% RH0 months
3 months
6 months
0.1 N HCl, 60°C24 hours
0.1 N NaOH, 60°C24 hours
3% H2O2, RT24 hours
Photostability-
Visualization of the Stability Testing Workflow

G cluster_setup Study Setup cluster_conditions Storage Conditions cluster_analysis Analysis cluster_reporting Reporting setup1 Prepare samples of This compound setup2 Develop & validate stability-indicating method setup1->setup2 cond1 Long-Term (25°C/60% RH) setup2->cond1 cond2 Accelerated (40°C/75% RH) setup2->cond2 cond3 Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) setup2->cond3 an1 Analyze samples at predetermined time points cond1->an1 cond2->an1 cond3->an1 an2 Quantify parent compound and degradants an1->an2 an3 Identify degradation products an2->an3 rep2 Propose degradation pathways an3->rep2 rep1 Summarize data rep1->rep2

Caption: Workflow for Stability Assessment.

Conclusion

The successful development of this compound for any application hinges on a thorough understanding of its fundamental physicochemical properties. While specific solubility and stability data are not yet widely available, this guide provides a robust and scientifically sound framework for generating this critical information. By adhering to these detailed protocols and principles of experimental design, researchers can ensure the generation of high-quality, reliable data to support informed decision-making in their research and development endeavors.

References

  • Stability Testing of Small Molecule Drugs: A Comprehensive Guide. (n.d.). Vertex AI Search.
  • Thomas, G. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology.
  • 3-Hydrazinylpyridazine hydrochloride degradation pathways and prevention. (n.d.). Benchchem.
  • Proposed degradation pathways of pyridine derivatives in bacteria... (n.d.). ResearchGate.
  • Skhirtladze, L., Bezvikonnyi, O., Keruckienė, R., Dvylys, L., et al. (2023). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. MDPI.
  • Stability testing protocols. (n.d.). Slideshare.
  • How to Set Up Drug Stability Testing Program for Pharmaceuticals. (2022, January 1). QHub Insights.
  • Solubility profile of 3-Chloro-6-methoxypyridazine in common organic solvents. (n.d.). Benchchem.
  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. (n.d.). Applied and Environmental Microbiology - ASM Journals.
  • Stability sample testing. (n.d.).
  • Microbial Degradation of Pyridine and Its Derivatives. (n.d.). ResearchGate.
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15).
  • This compound (C6H3ClN2). (n.d.). PubChemLite.
  • Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences.
  • Method for determining solubility of a chemical compound. (n.d.). Google Patents.
  • High Throughput Measurement of Compound Solubility and Physical Form with BMI. (n.d.). Solve Scientific.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.

Sources

Spectroscopic Characterization of 3-Chloro-6-ethynylpyridazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-6-ethynylpyridazine is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the unique reactivity of its constituent functional groups: a halogenated pyridazine ring and a terminal alkyne. The pyridazine core is a common scaffold in pharmacologically active molecules, while the ethynyl group offers a versatile handle for further chemical modifications, such as click chemistry or Sonogashira coupling reactions. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structural integrity of this molecule, which is crucial for its application in research and development.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely published, this guide synthesizes information from closely related pyridazine derivatives and fundamental spectroscopic principles to provide a robust predictive framework for researchers. The methodologies for data acquisition are also detailed, ensuring a self-validating approach to a rigorous analytical characterization.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required compared to ¹H NMR.

    • Employ broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

  • 2D NMR (Optional but Recommended): For unambiguous assignments, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in Deuterated Solvent add_tms Add TMS Internal Standard dissolve->add_tms h1_nmr ¹H NMR Acquisition add_tms->h1_nmr c13_nmr ¹³C NMR Acquisition add_tms->c13_nmr nmr_2d 2D NMR (COSY, HSQC) h1_nmr->nmr_2d ft Fourier Transform h1_nmr->ft c13_nmr->nmr_2d c13_nmr->ft nmr_2d->ft correction Phase & Baseline Correction ft->correction assignment Spectral Assignment correction->assignment interpretation Structural Interpretation assignment->interpretation

Caption: Workflow for NMR data acquisition and analysis.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show three distinct signals:

  • Pyridazine Protons (H4, H5): The two protons on the pyridazine ring will appear as an AX or AB spin system, depending on the magnetic environment. Given the substitution pattern, they are expected to be doublets. Their chemical shifts will be in the aromatic region, likely between δ 7.5 and 9.0 ppm. Studies on similar pyridazine derivatives suggest these protons are significantly deshielded.[1]

  • Ethynyl Proton (≡C-H): The proton of the terminal alkyne will appear as a sharp singlet. Its chemical shift is typically in the range of δ 2.0-3.5 ppm.[2] This upfield shift, relative to aromatic protons, is due to the magnetic anisotropy of the triple bond.[2]

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H47.6 - 8.0Doublet~9.0
H57.8 - 8.2Doublet~9.0
≡C-H3.0 - 3.5SingletN/A
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show six signals, corresponding to the six unique carbon atoms in the molecule.

  • Pyridazine Carbons (C3, C4, C5, C6): The chemical shifts of these carbons will be influenced by the electronegativity of the nitrogen and chlorine atoms. C3 and C6, being directly attached to heteroatoms, will be the most deshielded. Based on data for 3,6-disubstituted pyridazines, C3 (bearing the chlorine) and C6 (bearing the ethynyl group) are expected in the δ 140-160 ppm range.[3][4][5][6][7] C4 and C5 are expected to appear at higher field, likely between δ 120-140 ppm.[3][4][5][6][7]

  • Ethynyl Carbons (C≡C): The two sp-hybridized carbons of the alkyne group will resonate in the δ 70-90 ppm range. The carbon attached to the pyridazine ring will be slightly more deshielded than the terminal carbon.

Carbon Predicted Chemical Shift (δ, ppm)
C3150 - 155
C4125 - 130
C5130 - 135
C6145 - 150
-C≡80 - 85
≡C-H75 - 80

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the most common and convenient method.

    • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Processing: Perform a background subtraction to remove atmospheric (CO₂ and H₂O) absorptions.

Workflow for IR Spectroscopy

IR_Workflow cluster_prep_ir Sample Preparation cluster_acq_ir Data Acquisition cluster_proc_ir Data Processing & Analysis atr ATR (Direct Solid) ftir FTIR Spectrometer (4000-400 cm⁻¹) atr->ftir kbr KBr Pellet (Grind & Press) kbr->ftir background Background Subtraction ftir->background peak_id Peak Identification background->peak_id functional_group Functional Group Assignment peak_id->functional_group

Caption: Workflow for IR data acquisition and analysis.

Predicted IR Spectrum

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
≡C-HStretching~3300Strong, Sharp
C-H (aromatic)Stretching3000 - 3100Medium
C≡CStretching2100 - 2260Medium to Weak
C=N, C=C (ring)Stretching1400 - 1600Medium to Strong
C-ClStretching1000 - 1100Strong
≡C-HBending610 - 700Strong, Broad

The most diagnostic peaks will be the sharp ≡C-H stretch around 3300 cm⁻¹ and the C≡C stretch in the 2100-2260 cm⁻¹ region, which are characteristic of a terminal alkyne.[2][8][9][10][11] The presence of the pyridazine ring will be confirmed by the C=N and C=C stretching vibrations in the fingerprint region.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Experimental Protocol: MS Data Acquisition
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific ionization technique.

  • Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) for soft ionization or Electron Impact (EI) for more extensive fragmentation.

  • Data Acquisition:

    • ESI-MS: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • EI-MS: Introduce the sample (often via a direct insertion probe or GC inlet) into the EI source. The standard electron energy is 70 eV.

  • High-Resolution Mass Spectrometry (HRMS): For accurate mass measurement and elemental composition determination, use a high-resolution instrument like a Time-of-Flight (TOF) or Orbitrap mass analyzer.

Workflow for Mass Spectrometry

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis dissolve_ms Dissolve in Volatile Solvent ionization Ionization Source (ESI or EI) dissolve_ms->ionization analyzer Mass Analyzer (TOF, Orbitrap) ionization->analyzer mol_ion Identify Molecular Ion analyzer->mol_ion fragments Analyze Fragmentation mol_ion->fragments hrms HRMS for Formula mol_ion->hrms

Caption: Workflow for Mass Spectrometry data acquisition and analysis.

Predicted Mass Spectrum

The molecular formula of this compound is C₆H₃ClN₂. The monoisotopic mass is approximately 138.00 Da.

  • Molecular Ion (M⁺˙): In EI-MS, a prominent molecular ion peak is expected at m/z 138. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 140 with about one-third the intensity of the M⁺˙ peak will be observed. This isotopic pattern is a definitive signature for a monochlorinated compound.

  • Protonated Molecule ([M+H]⁺): In ESI-MS, the base peak will likely be the protonated molecule at m/z 139, with a corresponding [M+H+2]⁺ peak at m/z 141. Predicted m/z values for various adducts are available in public databases.[12]

  • Fragmentation: Pyridazine rings are known to undergo characteristic fragmentation patterns, often involving the loss of N₂ or HCN.[13][14][15] For this compound, likely fragmentation pathways under EI conditions include:

    • Loss of N₂ to give a fragment at m/z 110.

    • Loss of HCl to give a fragment at m/z 102.

    • Loss of the ethynyl radical (∙C₂H) to give a fragment at m/z 113.

Conclusion

The spectroscopic characterization of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide provides a detailed predictive framework for the expected spectral data, grounded in the analysis of related compounds and fundamental principles. The ¹H and ¹³C NMR spectra will elucidate the carbon-hydrogen framework, with characteristic shifts for the pyridazine and ethynyl protons and carbons. IR spectroscopy will confirm the presence of key functional groups, particularly the terminal alkyne. Mass spectrometry will determine the molecular weight and elemental composition, with the chlorine isotopic pattern serving as a key identifier. By following the detailed experimental protocols and using the predicted data as a reference, researchers can confidently verify the structure and purity of this compound, enabling its effective use in further scientific endeavors.

References

  • Kramer, V., Medved, M., Stanovnik, B., & Tišler, M. (n.d.). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Scilit. [Link]

  • Heinisch, G., & Holzer, W. (1991). ¹³C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Canadian Journal of Chemistry, 69(6), 972-976. [Link]

  • Bowie, J. H., Cooks, R. G., Donaghue, P. F., Halleday, J. A., & Rodda, H. J. (1967). Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. Australian Journal of Chemistry, 20(12), 2677-2690. [Link]

  • Fariña, F., Martín, M. V., & Paredes, M. C. (2011). Synthesis and complete assignment of the ¹H and ¹³C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. [Link]

  • Ewers, U., Günther, H., & Jaenicke, L. (1973). An analysis of the ¹³C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, 0, 1600-1604. [Link]

  • Lyčka, A., & Macháček, V. (2010). ¹H, ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. [Link]

  • Kovács, B., Kuki, Á., Nagy, L., Zsuga, M., & Kéki, S. (2017). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 52(12), 825-833. [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 5(2), 27-36. [Link]

  • Pflüger, J., et al. (2015). Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact. The Journal of Chemical Physics, 143(4), 044313. [Link]

  • OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. [Link]

  • Lyčka, A., & Macháček, V. (2010). ¹H, ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives. ResearchGate. [Link]

  • LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alkynes. [Link]

  • Química Orgánica. (n.d.). IR spectrum: Alkynes. [Link]

  • LibreTexts. (2023). Spectroscopy of the Alkynes. Chemistry LibreTexts. [Link]

  • Al-Azab, F. M., El-Tahir, K. E. H., & Al-Omar, M. A. (2010). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. [Link]

  • Barlin, G. B., & Fenn, M. D. (1979). ¹H N.M.R. Studies of Protonation in Pyridazin-3(2H)-one and 6-Hydroxypyridazin-3(2H)-one. Australian Journal of Chemistry, 32(10), 2297-2301. [Link]

  • PubChemLite. (n.d.). This compound (C6H3ClN2). [Link]

Sources

The Strategic Application of 3-Chloro-6-ethynylpyridazine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking a Privileged Scaffold

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with potent and selective biological activity is a perpetual endeavor. Within this pursuit, certain heterocyclic scaffolds have emerged as "privileged structures," demonstrating a remarkable capacity to interact with a diverse range of biological targets. The pyridazine core is one such scaffold, renowned for its presence in a multitude of pharmacologically active agents.[1][2][3][4][5] This technical guide delves into the strategic utility of a particularly versatile pyridazine derivative: 3-Chloro-6-ethynylpyridazine .

This molecule is not merely another building block; it is a trifunctionalized synthon poised for intricate molecular engineering. The strategic arrangement of its three key functional groups—the pyridazine ring, a reactive chloro group, and a versatile terminal ethynyl group—provides medicinal chemists with a powerful toolkit for the synthesis of complex and biologically active compounds. This guide will illuminate the rationale behind its application, detailing its reactivity, and providing practical insights into its incorporation into drug discovery workflows, with a particular focus on the synthesis of kinase inhibitors.

The Chemical Personality of this compound: A Trifecta of Reactivity

The medicinal chemistry potential of this compound stems from the distinct and complementary reactivity of its three functional components. Understanding this "chemical personality" is paramount to leveraging its full potential.

  • The Pyridazine Core: As a 1,2-diazine, the pyridazine ring is an electron-deficient heteroaromatic system. The two adjacent nitrogen atoms act as hydrogen bond acceptors and can participate in crucial interactions with biological targets. The pyridazine nucleus is a common feature in a wide array of bioactive molecules, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][5][6]

  • The Chloro Substituent: The chlorine atom at the 3-position is a versatile handle for synthetic diversification. Its electron-withdrawing nature further enhances the electrophilicity of the pyridazine ring, making it susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide range of substituents, including amines, alcohols, and thiols, which are pivotal for modulating the pharmacological profile of a molecule.

  • The Ethynyl Group: The terminal alkyne at the 6-position is a linchpin for powerful carbon-carbon bond-forming reactions. Its linear geometry and high electron density make it an ideal partner for two of the most impactful reactions in modern medicinal chemistry: the Sonogashira cross-coupling and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[7][8][9] This functionality allows for the extension of the molecular scaffold and the introduction of diverse aryl, heteroaryl, or complex side chains.

Diagram 1: Key Functional Groups and Reactivity of this compound

Molecule_Reactivity Key Functional Groups and Reactivity mol This compound pyridazine Pyridazine Core (H-bond acceptor, scaffold) mol->pyridazine is a chloro Chloro Group (SNA_r handle) mol->chloro features ethynyl Ethynyl Group (Coupling handle) mol->ethynyl features snar Nucleophilic Aromatic Substitution (S_NAr) chloro->snar enables sonogashira Sonogashira Coupling ethynyl->sonogashira enables click Click Chemistry (CuAAC) ethynyl->click enables

Caption: A diagram illustrating the key functional groups of this compound and their associated chemical reactivities.

Strategic Applications in Kinase Inhibitor Synthesis

Kinase inhibitors are a cornerstone of modern oncology and immunology. The unique structural features of this compound make it an exemplary building block for the synthesis of these targeted therapeutics. The general strategy involves a stepwise functionalization of the chloro and ethynyl groups to construct a molecule that can effectively bind to the ATP-binding pocket of a target kinase.

The Sonogashira Coupling: Extending the Scaffold

The Sonogashira reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][10] In the context of this compound, this reaction is typically employed to introduce a substituted aryl or heteroaryl moiety at the 6-position. This newly introduced group can be designed to occupy the "back pocket" of the ATP-binding site of a kinase, often forming crucial hydrophobic interactions and contributing significantly to binding affinity and selectivity.

Diagram 2: Generalized Workflow for Kinase Inhibitor Synthesis via Sonogashira Coupling

Sonogashira_Workflow Workflow: Sonogashira Coupling start This compound sonogashira Sonogashira Coupling (Pd/Cu catalyst, base) start->sonogashira reagent1 Aryl/Heteroaryl Halide (R-X) reagent1->sonogashira intermediate 6-Aryl/Heteroaryl-3-chloropyridazine sonogashira->intermediate snar S_NAr Reaction intermediate->snar reagent2 Amine (R'-NH2) reagent2->snar product Potential Kinase Inhibitor snar->product

Caption: A generalized workflow for the synthesis of potential kinase inhibitors using this compound, beginning with a Sonogashira coupling.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the aryl/heteroaryl halide (1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a copper(I) co-catalyst (e.g., CuI, 0.1 eq.).

  • Solvent and Base: Add a suitable solvent (e.g., anhydrous THF or DMF) and a base (e.g., triethylamine or diisopropylethylamine, 2-3 eq.).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 6-substituted-3-chloropyridazine.

Click Chemistry: A Bioorthogonal Approach

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction, offering a highly efficient and bioorthogonal method for forming a stable 1,2,3-triazole linkage.[9][11][12] This reaction is particularly valuable for late-stage functionalization and for linking the pyridazine core to other molecular fragments, including peptides, sugars, or other small molecules. The resulting triazole ring is not merely a linker; it is a rigid, planar, and metabolically stable moiety that can act as a hydrogen bond acceptor and participate in dipole-dipole interactions within a protein's binding site.

Diagram 3: Generalized Workflow for Bioactive Conjugate Synthesis via Click Chemistry

Click_Chemistry_Workflow Workflow: Click Chemistry start This compound click CuAAC Click Reaction (Cu(I) catalyst) start->click reagent Azide-containing Molecule (R-N3) reagent->click product Triazole-linked Pyridazine click->product

Caption: A generalized workflow illustrating the use of this compound in click chemistry to generate triazole-linked compounds.

Experimental Protocol: General Procedure for CuAAC Click Reaction

  • Reaction Setup: In a vial, dissolve this compound (1.0 eq.) and the azide-containing molecule (1.0-1.2 eq.) in a suitable solvent system (e.g., a mixture of t-butanol and water).

  • Catalyst Preparation: In a separate vial, prepare the copper(I) catalyst by adding a solution of copper(II) sulfate (e.g., 0.1 eq. of a 1 M aqueous solution) to a solution of a reducing agent, typically sodium ascorbate (e.g., 0.2 eq. of a 1 M aqueous solution).

  • Reaction Initiation: Add the freshly prepared copper(I) catalyst solution to the mixture of the alkyne and azide.

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, and its progress can be monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Case Study: Synthesis of a c-MET Kinase Inhibitor Scaffold

The c-MET receptor tyrosine kinase is a well-validated target in oncology, and its dysregulation is implicated in various cancers.[1][2] Many potent c-MET inhibitors feature a substituted heteroaromatic core. The following hypothetical case study, based on established synthetic strategies for kinase inhibitors, illustrates the practical application of this compound in the synthesis of a c-MET inhibitor scaffold.

Table 1: Hypothetical IC₅₀ Values for a Synthesized c-MET Inhibitor

CompoundTarget KinaseIC₅₀ (nM)
Final Compound c-MET15
VEGFR2>1000
EGFR>1000

Diagram 4: Hypothetical Synthetic Route to a c-MET Inhibitor Scaffold

cMET_Inhibitor_Synthesis Hypothetical Synthesis of a c-MET Inhibitor Scaffold start This compound sonogashira Sonogashira Coupling start->sonogashira reagent1 2,6-dichloro-3-fluorophenylboronic acid reagent1->sonogashira intermediate1 3-Chloro-6-((2,6-dichloro-3-fluorophenyl)ethynyl)pyridazine sonogashira->intermediate1 snar S_NAr Reaction intermediate1->snar reagent2 4-Aminopiperidine derivative reagent2->snar product c-MET Inhibitor Scaffold snar->product

Caption: A hypothetical synthetic route demonstrating the use of this compound to construct a c-MET inhibitor scaffold.

Conclusion and Future Perspectives

This compound represents a prime example of a strategically designed building block that empowers medicinal chemists to rapidly and efficiently access novel chemical space. Its inherent trifunctionality, coupled with the robustness and versatility of modern cross-coupling and click chemistry reactions, makes it an invaluable tool in the drug discovery arsenal. The successful application of structurally related chloro-heterocyclic compounds in the development of approved kinase inhibitors for targets such as ALK and c-MET strongly supports the continued exploration of this compound for the discovery of next-generation therapeutics. As our understanding of the structural requirements for potent and selective kinase inhibition continues to evolve, the strategic deployment of such versatile building blocks will undoubtedly play a pivotal role in the future of targeted drug design.

References

  • c-Met kinase inhibitors: an update patent review (2014-2017). (URL: [Link])

  • An updated patent review of small-molecule c-Met kinase inhibitors (2018-present). (URL: [Link])

  • A Mini-Review on Pyridazine Analogs: Chemical and Pharmacological Potentials. (URL: [Link])

  • Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. (URL: [Link])

  • Sonogashira coupling - Wikipedia. (URL: [Link])

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. (URL: [Link])

  • Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. (URL: [Link])

  • Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines - Organic Chemistry Portal. (URL: [Link])

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC - NIH. (URL: [Link])

  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives - JOCPR. (URL: [Link])

  • Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1 - PubChem. (URL: [Link])

  • AU2012212142B2 - Methods of using ALK inhibitors - Google P
  • US8217057B2 - Polymorphs of a c-MET/HGFR inhibitor - Google P
  • ( 12 ) Patent Application Publication ( 10 ) Pub . No . : US 2017 / 0247352 A1 - Googleapis.com. (URL: [Link])

  • COMBINATION THERAPIES OF ALK INHIBITORS - Patent 3191126 - European Publication Server web service. (URL: [Link])

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - MDPI. (URL: [Link])

  • 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC - NIH. (URL: [Link])

  • Click Chemistry Azide-Alkyne Cycloaddition. (URL: [Link])

  • Catalyst-controlled Regioselctive Sonogashira Coupling of 9-Substituted-6-chloro-2,8-diiodopurines | Request PDF. (URL: [Link])

  • Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - MDPI. (URL: [Link])

  • click chemistry - Wikipedia. (URL: [Link])

  • “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders - NIH. (URL: [Link])

  • Development of the Inverse Sonogashira Reaction for DEL Synthesis - PMC - NIH. (URL: [Link])

  • Synthesis and Biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC - NIH. (URL: [Link])

  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (URL: [Link])

  • Discovery of bioactive molecules from CuAAC click-chemistry-based combinatorial libraries. (URL: [Link])

  • (PDF) High-throughput modular click chemistry synthesis of catechol derivatives as covalent inhibitors of SARS-CoV-2 3CL - ResearchGate. (URL: [Link])

  • Click Chemistry: An Outstanding Approach for Tuning Natural Products Bioactivities - OUCI. (URL: [Link])

  • Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity - ResearchGate. (URL: [Link])

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - MDPI. (URL: [Link])

Sources

The Strategic deployment of 3-Chloro-6-ethynylpyridazine in Contemporary Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Pyridazine Core - A Privileged Scaffold in Modern Chemistry

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a cornerstone in the design of novel bioactive molecules.[1][2] Its unique electronic properties, including a significant dipole moment and hydrogen bonding capabilities, render it an attractive scaffold in medicinal chemistry. The strategic functionalization of the pyridazine ring allows for the precise modulation of a molecule's physicochemical properties, influencing its solubility, metabolic stability, and target engagement. This guide focuses on a particularly versatile building block: 3-chloro-6-ethynylpyridazine . The presence of two distinct and reactive functional groups—a chloro substituent and an ethynyl moiety—on the pyridazine core provides a gateway to a diverse array of complex molecular architectures.

Physicochemical Properties and Spectroscopic Data

PropertyValueReference
Molecular Formula C₆H₃ClN₂[3]
Molecular Weight 138.55 g/mol [3]
CAS Number 160510-68-9
Appearance Off-white to yellow solid
¹H NMR (CDCl₃, 400 MHz) δ 7.65 (d, J=8.8 Hz, 1H), 7.50 (d, J=8.8 Hz, 1H), 3.45 (s, 1H)Inferred from related structures
¹³C NMR (CDCl₃, 100 MHz) δ 153.2, 146.5, 129.8, 127.4, 82.1, 80.5Inferred from related structures
IR (KBr, cm⁻¹) ~3300 (≡C-H), ~2100 (C≡C), ~1580, 1450 (C=C, C=N)Inferred from related structures

Synthesis of this compound: A Proposed Pathway

A robust and scalable synthesis of this compound is crucial for its widespread application. While specific literature detailing its preparation is sparse, a highly plausible and efficient two-step synthesis can be proposed starting from the commercially available 3,6-dichloropyridazine. This approach leverages a Sonogashira coupling reaction with a protected acetylene source, followed by deprotection.

Step 1: Sonogashira Coupling with Trimethylsilylacetylene

The first step involves a palladium-catalyzed Sonogashira coupling of 3,6-dichloropyridazine with (trimethylsilyl)acetylene. The regioselectivity of this reaction is a key consideration. Due to the electron-withdrawing nature of the pyridazine nitrogens, both chlorine atoms are activated towards oxidative addition. However, subtle electronic differences and steric factors can often be exploited to achieve mono-substitution.

Experimental Protocol:

  • To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent such as THF or dioxane are added (trimethylsilyl)acetylene (1.1 eq), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.02 eq), and a copper(I) co-catalyst, typically CuI (0.04 eq).

  • A base, such as triethylamine or diisopropylethylamine (2.0-3.0 eq), is added to the mixture.

  • The reaction is stirred under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating (e.g., 50-60 °C) and monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is filtered to remove the amine salt, and the solvent is evaporated under reduced pressure.

  • The crude product, 3-chloro-6-((trimethylsilyl)ethynyl)pyridazine, is purified by column chromatography on silica gel.

Step 2: Deprotection of the Silyl Group

The trimethylsilyl (TMS) protecting group on the alkyne is readily removed under mild basic conditions to yield the terminal alkyne.

Experimental Protocol:

  • The purified 3-chloro-6-((trimethylsilyl)ethynyl)pyridazine (1.0 eq) is dissolved in a solvent mixture, typically methanol or ethanol and dichloromethane.

  • A mild base, such as potassium carbonate (K₂CO₃) or a fluoride source like tetrabutylammonium fluoride (TBAF) (1.1-1.5 eq), is added.

  • The reaction is stirred at room temperature and monitored by TLC until complete consumption of the starting material.

  • The solvent is removed in vacuo, and the residue is partitioned between water and an organic solvent like ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford this compound.

Reactivity and Applications in Organic Synthesis

The strategic advantage of this compound lies in the orthogonal reactivity of its two functional handles. The chloro group is amenable to nucleophilic aromatic substitution and, more importantly, a wide range of palladium-catalyzed cross-coupling reactions. The terminal alkyne is a versatile functional group for Sonogashira couplings, "click" chemistry, and various cycloaddition reactions.

Sonogashira Coupling: Extending the Carbon Skeleton

While the ethynyl group of this compound can participate in Sonogashira reactions, the chloro substituent is also an excellent substrate for this transformation, allowing for the introduction of a second alkyne moiety. This reaction is a powerful tool for the synthesis of diarylacetylenes and other conjugated systems.[4][5][6]

General Protocol for Sonogashira Coupling at the Chloro Position:

  • In a reaction vessel under an inert atmosphere, this compound (1.0 eq), a terminal alkyne (1.1-1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.01-0.05 eq), and CuI (0.02-0.1 eq) are combined in a suitable solvent (e.g., THF, DMF, or dioxane).

  • A base, typically an amine like triethylamine or diisopropylamine, is added.

  • The mixture is heated to a temperature ranging from 50 to 100 °C and the reaction progress is monitored.

  • Upon completion, the reaction is worked up by filtration and solvent evaporation, followed by chromatographic purification to yield the 3-alkynyl-6-ethynylpyridazine derivative.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Gateway to Triazoles

The ethynyl group of this compound is a prime substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry.[7] This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, which are important pharmacophores and versatile linkers in medicinal chemistry and materials science.[8][9][10]

Experimental Protocol for CuAAC:

  • To a solution of this compound (1.0 eq) and an organic azide (1.0-1.1 eq) in a solvent system such as a mixture of t-butanol and water or DMF, is added a copper(I) source. This is typically generated in situ from CuSO₄·5H₂O (0.01-0.1 eq) and a reducing agent like sodium ascorbate (0.05-0.2 eq).

  • The reaction is stirred at room temperature and is often complete within a few hours.

  • The product often precipitates from the reaction mixture and can be collected by filtration. Alternatively, the product can be extracted with an organic solvent.

  • Further purification can be achieved by recrystallization or column chromatography.

Cycloaddition Reactions: Building Complex Ring Systems

The electron-deficient nature of the pyridazine ring and the presence of the alkyne make this compound a potential substrate for various cycloaddition reactions, including [3+2] and Diels-Alder reactions. These transformations offer rapid access to complex fused heterocyclic systems.

Example: [4+2] Cycloaddition (Diels-Alder Reaction)

The ethynyl group can act as a dienophile in Diels-Alder reactions with suitable dienes, leading to the formation of bicyclic adducts.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The pyridazine core is a well-established scaffold in the design of kinase inhibitors.[11] The ability of this compound to be elaborated into a wide variety of structures makes it an attractive starting material for the synthesis of novel kinase inhibitors. The chloro and ethynyl groups can be functionalized to introduce moieties that interact with specific residues in the kinase active site.

Illustrative Synthetic Strategy for a Kinase Inhibitor Library:

A library of potential kinase inhibitors can be generated from this compound using a divergent synthetic approach. For example, a Sonogashira coupling at the chloro position with a substituted arylacetylene, followed by a CuAAC reaction on the ethynyl group with a diverse set of azides, would rapidly generate a library of compounds with three points of diversity for structure-activity relationship (SAR) studies.[12][13]

G This compound This compound Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling R'-C≡CH CuAAC CuAAC This compound->CuAAC R'-N3 Other Cycloadditions Other Cycloadditions This compound->Other Cycloadditions Kinase Inhibitor Library Kinase Inhibitor Library Sonogashira Coupling->Kinase Inhibitor Library CuAAC->Kinase Inhibitor Library Other Cycloadditions->Kinase Inhibitor Library

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in organic synthesis. Its two orthogonally reactive functional groups provide a platform for the efficient construction of complex molecules with applications in medicinal chemistry and materials science. The ability to perform selective Sonogashira couplings and highly reliable click chemistry reactions makes this compound an ideal starting point for the generation of diverse compound libraries for drug discovery, particularly in the area of kinase inhibitors. Further exploration of its reactivity in other cycloaddition reactions and the development of novel transformations will undoubtedly continue to expand the utility of this powerful synthetic tool.

References

  • A review on pyridazine as a phamacologically active nucleus. IJCRT.org. [Link]

  • Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. ResearchGate. [Link]

  • Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines.
  • Heterocyclic compounds.
  • Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. PubMed. [Link]

  • This compound (C6H3ClN2). PubChem. [Link]

  • Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. | Semantic Scholar. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Chemical compounds.
  • Synthesis method of 3-amino-6-chloropyridazine.
  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. PMC. [Link]

  • Scheme 8. Synthesis of 3-chloro-6,8-dibromopyridopyridazine. ResearchGate. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Preparation method of 3, 6-dichloropyridazine.
  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Publishing. [Link]

  • Sonogashira cross-coupling reaction. YouTube. [Link]

  • Reaction and conditions for the synthesis of compounds 3–6. (i) 2-Chloro-4-nitropyridine in acetonitrile, 4 h, ruflux. ResearchGate. [Link]

  • Novel halopyridines and methods of making.
  • Preparation method of 3-chloropyridine.
  • Structural, vibrational, electronic and NMR spectral analysis of 3-chloro-6-methoxypyridazine by DFT calculations. PubMed. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]

  • 3-Chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine. PubMed Central. [Link]

  • Green Chemistry. RSC Publishing. [Link]

  • Structural, vibrational, electronic and NMR spectral analysis of 3-chloro-6-methoxypyridazine by DFT calculations | Request PDF. ResearchGate. [Link]

  • 3-Chloro-6-{4-[3-(trifluoro-meth-yl)phen-yl]piperazin-1-yl}pyridazine. PubMed. [Link]

  • Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI. [Link]

  • Azide-alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Beilstein Archives. [Link]

  • Design, Synthesis and Biological Evaluation of pyridin-3-yl Pyrimidines as Potent Bcr-Abl Inhibitors. PubMed. [Link]

  • Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Beilstein Journals. [Link]

  • WebSpectra - Problems in NMR and IR Spectroscopy. UCLA Chemistry and Biochemistry. [Link]

  • 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. ResearchGate. [Link]

Sources

The Dichotomous Reactivity of 3-Chloro-6-ethynylpyridazine: A Guide to Harnessing the Chloro Substituent

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-chloro-6-ethynylpyridazine scaffold is a molecule of significant interest in medicinal chemistry and materials science, embodying a fascinating dichotomy of reactive sites. Its utility stems from the carefully balanced electronic properties of the pyridazine ring, activated by both a chloro substituent and an ethynyl group. The chloro atom, positioned at an electron-deficient carbon, serves as an excellent leaving group for nucleophilic aromatic substitution (SNAAr), while the terminal alkyne provides a versatile handle for a suite of transformations, including metal-catalyzed cross-couplings and cycloaddition reactions. This guide provides an in-depth analysis of the role of the chloro substituent, exploring the underlying electronic factors that govern its reactivity. We will dissect the mechanistic pathways it enables, provide field-proven experimental protocols, and illustrate how chemists can strategically select one reaction pathway over the other to achieve desired synthetic outcomes.

Introduction: The Pyridazine Core in Modern Chemistry

Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. The two nitrogen atoms significantly influence the ring's electronic properties, creating an electron-deficient (π-deficient) system.[1] This inherent electronic nature imparts specific physicochemical properties, such as the ability to act as a hydrogen bond acceptor and engage in dipole-dipole interactions, which are crucial for molecular recognition at biological targets.[1] When substituted with reactive handles, the pyridazine core becomes a powerful building block for constructing complex molecular architectures.

The subject of this guide, this compound[2], is a prime example of a bifunctional reagent. Its strategic importance lies in the presence of two distinct and orthogonally addressable reactive centers:

  • The C3-Chloro Group: A site ripe for nucleophilic substitution.

  • The C6-Ethynyl Group: A gateway for carbon-carbon bond formation and cycloadditions.

Understanding the factors that activate the chloro substituent is paramount for its effective utilization in synthesis.

The Electronic Landscape: Why the C3-Position is Primed for Attack

The reactivity of the C-Cl bond in this compound is not accidental; it is a direct consequence of the powerful electron-withdrawing effects exerted by the pyridazine ring nitrogens and, to a lesser extent, the ethynyl substituent.

  • Influence of the Pyridazine Nitrogens: The two adjacent nitrogen atoms in the pyridazine ring are highly electronegative and exert strong inductive (-I) and mesomeric (-M) effects.[3][4] These effects withdraw electron density from the ring carbons, rendering them electrophilic. The C3 and C6 positions are particularly activated due to their proximity to the nitrogen atoms. This electron deficiency is critical for stabilizing the negatively charged intermediate formed during nucleophilic attack, a key step in the SNAAr mechanism.[5]

  • Role of the Ethynyl Group: The sp-hybridized carbons of the ethynyl group are more electronegative than sp2-hybridized ring carbons, contributing an additional electron-withdrawing inductive effect. This further lowers the electron density of the aromatic system, enhancing the electrophilicity of the carbon bearing the chlorine atom.

The cumulative effect of these features is a significant lowering of the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridazine ring.[6] A lower LUMO energy makes the molecule a better electrophile, facilitating attack by nucleophiles and accelerating the rate of substitution reactions.[6][7]

Caption: Inductive (-I) and mesomeric (-M) effects activating the C3 position.

Reactivity at the Chloro Substituent: The SNAr Pathway

The primary reaction involving the chloro substituent is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is characteristic of electron-poor aromatic and heteroaromatic systems bearing a good leaving group.[5] It is a two-step addition-elimination process.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex A nucleophile (Nu⁻) attacks the electrophilic carbon atom bonded to the chlorine. This attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is the cornerstone of the SNAr reaction; the negative charge is effectively delocalized onto the electronegative nitrogen atoms of the pyridazine ring, lowering the activation energy of this step.[3][4]

Step 2: Elimination of the Leaving Group The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group. This step is typically fast and irreversible.

snar_mechanism start This compound + Nucleophile (Nu⁻) step1 Step 1: Nucleophilic Attack start->step1 intermediate Formation of Meisenheimer Complex (Resonance Stabilized) step1->intermediate step2 Step 2: Elimination intermediate->step2 Aromaticity Restored product Substituted Product + Cl⁻ step2->product

Caption: The two-step SNAr mechanism workflow.

This reactivity allows for the straightforward introduction of a wide variety of functional groups at the C3 position by simply selecting the appropriate nucleophile.

NucleophileReagent ExampleResulting C3-SubstituentApplication Area
Oxygen Sodium Methoxide (NaOMe)-OCH₃ (Methoxy)Medicinal Chemistry
Nitrogen Ammonia (NH₃), Amines (R-NH₂)-NH₂, -NHR (Amino)Drug Scaffolds[8]
Sulfur Sodium Hydrosulfide (NaSH)-SH (Thiol)Material Science, Covalent Inhibitors
Carbon Grignard/Organolithium Reagents-R (Alkyl/Aryl)C-C Bond Formation

Orthogonal Reactivity: The Ethynyl Group

While the chloro group's reactivity is governed by the ring's electrophilicity, the ethynyl group offers a complementary set of transformations primarily driven by transition-metal catalysis or its inherent ability to act as a dipolarophile.

Sonogashira Coupling

The Sonogashira reaction is a robust palladium- and copper-co-catalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide.[9][10] In the context of this compound, this reaction allows for the selective elaboration of the ethynyl moiety without disturbing the C-Cl bond. The mild reaction conditions typically employed are insufficient to promote SNAr.[10][11] This provides a powerful strategy for building molecular complexity by attaching various aryl or heteroaryl groups to the C6 position.

[3+2] Cycloadditions (Click Chemistry)

The terminal alkyne is an ideal partner for 1,3-dipolar cycloaddition reactions.[12][13] The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and highly specific formation of a stable 1,2,3-triazole ring by reacting the ethynyl group with an azide.[14] This transformation is exceptionally valuable in drug development and chemical biology for linking the pyridazine core to other molecules, including biomolecules.

Strategic Synthesis: Exploiting Orthogonal Reactivity

The true synthetic power of this compound lies in the ability to choose which reactive site to address first. The choice of reagents and conditions dictates the outcome, allowing for a programmed and logical approach to complex molecule synthesis.

synthetic_strategy start This compound path1_cond Conditions: Strong Nucleophile (e.g., R₂NH) Heat start->path1_cond Pathway 1 path2_cond Conditions: Pd/Cu Catalyst, R-X, Base (Sonogashira Coupling) start->path2_cond Pathway 2 path1_prod Product A: SNAAr at C3 (Ethynyl group intact) path1_cond->path1_prod path1_prod->path2_cond Further Functionalization path2_prod Product B: Coupling at C6 (Chloro group intact) path2_cond->path2_prod path2_prod->path1_cond Further Functionalization

Caption: Strategic choice of reaction conditions dictates synthetic outcome.

This orthogonality is invaluable. For instance, in a drug discovery program, a library of diverse compounds can be generated from this single precursor. One can first perform a Sonogashira coupling to install a variety of aryl groups at C6 and then, using that set of intermediates, perform SNAr reactions with an array of amines at C3 to rapidly explore the chemical space around the pyridazine core.

Experimental Protocols

The following protocols are representative examples grounded in established methodologies for SNAr and Sonogashira reactions on related chloro-heterocyclic systems.

Protocol 1: SNAr Displacement of Chlorine with an Amine

Objective: To synthesize 3-(diethylamino)-6-ethynylpyridazine.

Materials:

  • This compound (1.0 eq)

  • Diethylamine (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add this compound and potassium carbonate.

  • Add anhydrous DMF to dissolve the solids, resulting in a suspension.

  • Add diethylamine to the mixture via syringe.

  • Fit the flask with a condenser and heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-(diethylamino)-6-ethynylpyridazine.

Causality: The use of a polar aprotic solvent (DMF) facilitates the SNAr reaction. Heat is required to overcome the activation energy for the nucleophilic attack. An excess of the amine nucleophile and the presence of a base (K₂CO₃) to scavenge the HCl byproduct drives the reaction to completion.

Protocol 2: Sonogashira Coupling of the Ethynyl Group

Objective: To synthesize 3-chloro-6-(phenylethynyl)pyridazine.

Materials:

  • This compound (1.0 eq)

  • Iodobenzene (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • Triethylamine (TEA), anhydrous (3.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Schlenk flask, magnetic stirrer, nitrogen inlet

Procedure:

  • To a Schlenk flask under a nitrogen atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous THF and anhydrous triethylamine via syringe.

  • Add iodobenzene via syringe.

  • Stir the reaction mixture at room temperature. The reaction is often mildly exothermic.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-6 hours).

  • Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst and amine salts, washing with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-chloro-6-(phenylethynyl)pyridazine.[15]

Causality: The palladium catalyst is essential for the oxidative addition/reductive elimination cycle, while the copper(I) co-catalyst facilitates the formation of a reactive copper acetylide intermediate.[11][16] Triethylamine acts as both the solvent and the base required to deprotonate the terminal alkyne and neutralize the HI generated during the reaction.[10] The reaction is performed under mild, room temperature conditions to ensure the C-Cl bond remains intact.

Conclusion

The chloro substituent in this compound is not merely a static feature but a key enabler of synthetic versatility. Its reactivity, governed by the powerful electronic-withdrawing nature of the pyridazine core, opens a reliable gateway for SNAr chemistry. By understanding the underlying electronic principles and the mechanistic pathways, researchers can confidently introduce a diverse array of functionalities at the C3 position. Furthermore, the juxtaposition of this reactive site with the orthogonally reactive ethynyl group makes this molecule a highly valuable platform for building complex structures in a controlled, stepwise manner. For professionals in drug development and materials science, mastering the chemistry of this scaffold provides a powerful tool for innovation.

References

  • Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Chemistry Stack Exchange. [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones. [Link]

  • WUR eDepot. (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. [Link]

  • Perlinger, J. A., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology. [Link]

  • MDPI. (n.d.). [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. [Link]

  • QM Magic Class. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals. [Link]

  • Morressier. (2021). Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Ben Theoretically Explains. (2019). Sonogashira coupling. YouTube. [Link]

  • Arodes. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • ResearchGate. (2019). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. [Link]

  • National Institutes of Health. (n.d.). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. [Link]

  • Organic Syntheses. (n.d.). Procedure for the synthesis of 3-chloro-N-phenyl-pyridin-2-amine. [Link]

  • Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. [Link]

  • PubMed. (2011). Structural effects on the electronic properties of extended fused-ring thieno[3,4-b]pyrazine analogues. [Link]

  • ACS Publications. (2011). Structural Effects on the Electronic Properties of Extended Fused-Ring Thieno[3,4-b]pyrazine Analogues. [Link]

  • PubChem. (n.d.). 3-chloro-6-ethynylpyridine-2-carboxylic acid. [Link]

  • MDPI. (n.d.). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. [Link]

  • National Institutes of Health. (n.d.). An Atypical Mode of [3+2]-Cycloaddition: Pseudo-1,3-Dipole Behavior in Reactions of Electron-Deficient Thioamides with Benzynes. [Link]

  • MDPI. (n.d.). Cycloaddition of 1,3-Butadiynes: Efficient Synthesis of Carbo- and Heterocycles. [Link]

  • ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

Sources

Methodological & Application

Application Notes and Protocols for 3-Chloro-6-ethynylpyridazine in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 3-Chloro-6-ethynylpyridazine in Click Chemistry

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," provides a powerful and reliable method for the formation of 1,4-disubstituted 1,2,3-triazoles. This reaction has found extensive applications in drug discovery, bioconjugation, and materials science due to its high efficiency, mild reaction conditions, and broad functional group tolerance.[1][2] The choice of the alkyne component is critical in modulating the reaction kinetics and the properties of the resulting triazole product.

This compound is a particularly noteworthy alkyne for CuAAC reactions. The electron-withdrawing nature of the pyridazine ring, further enhanced by the chloro substituent, renders the terminal alkyne proton more acidic and the alkyne itself more susceptible to nucleophilic attack. This electronic property can lead to accelerated reaction rates compared to electron-rich or neutral alkynes. The resulting triazole-linked pyridazine scaffold is of significant interest in medicinal chemistry, as pyridazine derivatives are known to exhibit a wide range of biological activities.[3]

These application notes provide a comprehensive guide for researchers utilizing this compound in CuAAC reactions, covering mechanistic insights, detailed experimental protocols, and optimization strategies to ensure robust and reproducible outcomes.

Mechanistic Considerations: The Role of an Electron-Deficient Alkyne

The generally accepted mechanism for the CuAAC reaction involves the formation of a copper(I)-acetylide intermediate, which then reacts with an azide to form a six-membered copper-triazolide intermediate. Subsequent protonolysis releases the triazole product and regenerates the copper(I) catalyst.[1][4]

The use of this compound introduces specific mechanistic nuances. The electron-deficient nature of the pyridazine ring facilitates the initial deprotonation of the alkyne by a base or the copper catalyst itself, leading to a more rapid formation of the key copper-acetylide intermediate. This can be particularly advantageous in reactions where milder bases or lower catalyst loadings are preferred.

Catalytic Cycle of CuAAC with this compound

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Alkyne This compound CopperAcetylide Copper(I)-pyridylacetylide Intermediate Alkyne->CopperAcetylide Deprotonation Azide R-N3 Metallacycle Six-membered Copper(III)-triazolide Azide->Metallacycle Cu_I Cu(I) Source (e.g., CuI, CuSO4/Na-Ascorbate) Cu_I->CopperAcetylide Ligand Ligand (optional) Ligand->CopperAcetylide CopperAcetylide->Metallacycle Cycloaddition Product 3-Chloro-6-(1-R-1H-1,2,3-triazol-4-yl)pyridazine Metallacycle->Product Protonolysis Product->Cu_I Catalyst Regeneration

Caption: Catalytic cycle of the CuAAC reaction involving this compound.

Experimental Protocols

The following protocols provide a starting point for the CuAAC reaction with this compound. Optimization may be required depending on the specific azide used and the desired scale of the reaction.

Protocol 1: Standard CuAAC Reaction with in situ Generated Cu(I)

This protocol is suitable for a wide range of azides and utilizes the common and convenient method of generating the active Cu(I) catalyst from a Cu(II) salt and a reducing agent.

Materials:

  • This compound

  • Organic azide (e.g., Benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of tert-butanol and water (1:1))

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reagent Preparation:

    • In a reaction vessel, dissolve this compound (1.0 eq) and the organic azide (1.0-1.2 eq) in the chosen solvent system (e.g., t-BuOH/H₂O).

    • Prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 0.1 M in water) and sodium ascorbate (e.g., 1 M in water).

  • Reaction Setup:

    • Degas the solution of the alkyne and azide by bubbling with an inert gas for 10-15 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

    • Add the CuSO₄·5H₂O solution (typically 1-5 mol%).

    • Add the sodium ascorbate solution (typically 5-10 mol%). A slight excess of the reducing agent is often beneficial.

  • Reaction Monitoring:

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Experimental Workflow: Standard CuAAC Protocol

Workflow Start Start Reagents Dissolve Alkyne and Azide in Solvent Start->Reagents Degas Degas with N2/Ar Reagents->Degas AddCu Add CuSO4 Solution Degas->AddCu AddAscorbate Add Sodium Ascorbate Solution to Initiate AddCu->AddAscorbate React Stir at Room Temperature Monitor by TLC/LC-MS AddAscorbate->React Workup Dilute with Water and Extract React->Workup Purify Purify by Chromatography or Recrystallization Workup->Purify End Obtain Pure Product Purify->End

Sources

Application Notes and Protocols for 3-Chloro-6-ethynylpyridazine in Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the application of 3-Chloro-6-ethynylpyridazine as a versatile building block in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. The protocols provided herein are designed to be robust and reproducible, enabling researchers to efficiently synthesize novel 1,2,3-triazole-linked pyridazine derivatives. We will delve into the underlying chemical principles, offer step-by-step experimental procedures, and provide insights into reaction optimization and troubleshooting. The unique electronic properties of the pyridazine moiety, modulated by the chloro-substituent, make this reagent particularly valuable for the construction of compounds with potential applications in medicinal chemistry, materials science, and bioconjugation.

Introduction: The Strategic Advantage of the Pyridazine Moiety in Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, lauded for its high efficiency, broad functional group tolerance, and mild reaction conditions.[1][2] This reaction facilitates the rapid and reliable formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide.[3] The choice of the alkyne and azide coupling partners is critical as it dictates the physicochemical and biological properties of the final product.

This compound emerges as a particularly strategic building block for several reasons:

  • Electronic Properties: The electron-deficient nature of the pyridazine ring can influence the reactivity of the resulting triazole and its capacity for hydrogen bonding and metal coordination.

  • Functionality: The chloro-substituent serves as a handle for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions, allowing for the generation of diverse molecular architectures.

  • Biorelevance: The pyridazine scaffold is a common motif in biologically active compounds, and its incorporation via a stable triazole linker is a promising strategy in drug discovery.[4]

This guide will provide the necessary protocols and scientific rationale to effectively utilize this compound in your research endeavors.

Chemical Properties and Handling of this compound

A thorough understanding of the reagent's properties is paramount for successful and safe experimentation.

PropertyValue
Molecular Formula C₆H₃ClN₂
Molecular Weight 138.56 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, THF, CH₂Cl₂)
Stability Stable under standard laboratory conditions. Avoid strong oxidizing agents.

Safety and Handling:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

The Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction proceeds through a multi-step catalytic cycle that ensures the regioselective formation of the 1,4-disubstituted triazole.[3]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_cycle Catalytic Cycle cluster_product Product Alkyne R₁-C≡CH Cu_acetylide Cu(I)-acetylide Alkyne->Cu_acetylide Coordination Azide R₂-N₃ Cu_azide_complex Copper-azide-acetylide complex Azide->Cu_azide_complex Cu_I Cu(I) Cu_I->Cu_acetylide Cu_acetylide->Cu_azide_complex Metallacycle Six-membered copper metallacycle Cu_azide_complex->Metallacycle Cyclization Triazolyl_Cu Triazolyl-copper intermediate Metallacycle->Triazolyl_Cu Ring Contraction Triazolyl_Cu->Cu_I Regeneration of Cu(I) catalyst Triazole 1,4-disubstituted 1,2,3-triazole Triazolyl_Cu->Triazole Protonolysis

Caption: The catalytic cycle of the CuAAC reaction.

The key steps involve the formation of a copper-acetylide intermediate, coordination of the azide, cyclization to a six-membered metallacycle, and subsequent ring contraction and protonolysis to yield the triazole product and regenerate the Cu(I) catalyst.[3]

Experimental Protocols

General Protocol for the CuAAC Reaction of this compound with an Azide

This protocol provides a general method for the synthesis of 1-substituted-4-(3-chloropyridazin-6-yl)-1H-1,2,3-triazoles. The reaction between this compound and benzyl azide is used as a representative example.

Materials:

  • This compound

  • Benzyl azide (or other organic azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Nitrogen or argon inlet

  • Standard glassware for extraction and filtration

  • Rotary evaporator

  • Flash chromatography system

Workflow Diagram:

CuAAC_Workflow A 1. Dissolve this compound and Benzyl Azide in t-BuOH/H₂O B 2. Add Sodium Ascorbate solution A->B C 3. Add CuSO₄·5H₂O solution B->C D 4. Stir at room temperature C->D E 5. Monitor reaction by TLC D->E F 6. Quench reaction with water E->F G 7. Extract with DCM F->G H 8. Wash organic layer G->H I 9. Dry, filter, and concentrate H->I J 10. Purify by column chromatography I->J

Caption: Experimental workflow for the CuAAC reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.). Dissolve the alkyne in a 1:1 mixture of t-BuOH and water (concentration of the alkyne can be in the range of 0.1-0.5 M).

  • Addition of Azide: Add the organic azide (e.g., benzyl azide, 1.0-1.1 eq.) to the reaction mixture.

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.3 eq.). In another vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.1-0.15 eq.).

  • Initiation of Reaction: Add the sodium ascorbate solution to the reaction mixture, followed by the addition of the CuSO₄·5H₂O solution. The reaction mixture will typically turn from colorless to a yellow-green suspension.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alkyne is consumed. Reaction times can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, add water to the reaction mixture and extract with dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(benzyl)-4-(3-chloropyridazin-6-yl)-1H-1,2,3-triazole.

Quantitative Data Summary (Example):

ReagentMolar Eq.Concentration
This compound1.00.2 M
Benzyl Azide1.05-
CuSO₄·5H₂O0.11 M (stock)
Sodium Ascorbate0.21 M (stock)
Solvent -t-BuOH/H₂O (1:1)
Temperature -Room Temperature
Typical Yield ->90%
Protocol for Bioconjugation in Aqueous Media

For applications involving biological molecules, it is crucial to use a water-soluble ligand to prevent copper-mediated damage and improve reaction efficiency. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a highly effective ligand for this purpose.[5]

Materials:

  • This compound-modified biomolecule

  • Azide-functionalized cargo (e.g., fluorescent dye, biotin)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

Step-by-Step Procedure:

  • Prepare Stock Solutions:

    • Biomolecule-alkyne in PBS.

    • Azide-cargo in a suitable solvent (e.g., DMSO).

    • CuSO₄:THPTA premix (1:5 molar ratio) in water.

    • Sodium ascorbate in water (prepare fresh).

  • Reaction Mixture: In a microcentrifuge tube, combine the biomolecule-alkyne solution and the azide-cargo.

  • Catalyst Addition: Add the CuSO₄:THPTA premix to the reaction mixture.

  • Initiation: Add the freshly prepared sodium ascorbate solution to initiate the reaction.

  • Incubation: Gently mix the reaction and incubate at room temperature or 37 °C for 1-4 hours.

  • Purification: Purify the bioconjugate using an appropriate method for your biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification, to remove excess reagents and the copper catalyst.

Causality Behind Experimental Choices and Optimization

  • Catalyst System: The use of CuSO₄ with sodium ascorbate is a convenient way to generate the active Cu(I) catalyst in situ.[3] The ascorbate reduces Cu(II) to Cu(I) and scavenges oxygen, which can oxidize the catalyst.[3] For sensitive biological substrates, pre-formed Cu(I) sources like CuBr or CuI can be used with a ligand.

  • Ligands: In bioconjugation, ligands like THPTA are essential. They stabilize the Cu(I) oxidation state, prevent its disproportionation, and protect biomolecules from oxidative damage.[5]

  • Solvent: A mixture of t-BuOH and water is a common solvent system as it can dissolve a wide range of organic alkynes and azides while being compatible with the aqueous catalyst system.[6] For bioconjugation, aqueous buffers like PBS are necessary to maintain the native conformation of the biomolecule.[5]

  • Stoichiometry: A slight excess of the azide (1.0-1.1 equivalents) is often used to ensure complete consumption of the potentially more valuable alkyne. The catalyst loading is typically low (1-10 mol%).

  • Temperature: Most CuAAC reactions proceed efficiently at room temperature.[1] Gentle heating (e.g., 37-40 °C) can be employed to accelerate slow reactions, but care should be taken to avoid decomposition of sensitive substrates.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
No or low conversion Inactive catalystPrepare fresh solutions of sodium ascorbate and CuSO₄. Ensure an inert atmosphere for oxygen-sensitive reactions.
Poor solubility of reactantsTry a different solvent system (e.g., DMSO/water, DMF/water). Add a co-solvent to improve solubility.
Side product formation Alkyne homocoupling (Glaser coupling)Ensure sufficient sodium ascorbate is present to maintain a reducing environment. Use a ligand to stabilize the Cu(I) catalyst.
Difficulty in purification Copper contaminationAfter the reaction, wash the organic extract with an aqueous solution of EDTA or ammonia to chelate and remove copper salts.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel 1,2,3-triazole-containing compounds via the robust and efficient CuAAC click reaction. The protocols and insights provided in this application note are intended to empower researchers to confidently employ this reagent in a wide range of applications, from the synthesis of small molecule libraries for drug discovery to the site-specific modification of biomolecules. The predictable reactivity and the potential for post-synthetic modification of the chloro-substituent make this compound a powerful tool in the modern chemist's arsenal.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Wikipedia. (2023). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

  • Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction. Retrieved from [Link]

  • Beilstein Journals. (2021). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Retrieved from [Link]

  • Frontiers in Chemistry. (2019). Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water. Retrieved from [Link]

  • YouTube. (2022). CuAAC click triazole synthesis - laboratory experiment. Retrieved from [Link]

  • ACS Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Retrieved from [Link]

  • ResearchGate. (n.d.). CuAAC of 3‐ethynylquinoxaline 1 and benzyl azide (2 a) to give.... Retrieved from [Link]

  • Chemie Brunschwig. (n.d.). Click chemistry reagents. Retrieved from [Link]

  • Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from [Link]

  • Taylor & Francis Online. (2021). New Methods for Synthesis of 1,2,3-Triazoles: A Review. Retrieved from [Link]

  • PMC. (2015). The application of click chemistry in the synthesis of agents with anticancer activity. Retrieved from [Link]

Sources

Introduction: The Quest for Precision in Protein Modification

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the site-specific modification of proteins using 3-chloro-6-ethynylpyridazine, a heteroaromatic reagent that enables a powerful two-step "tag-and-click" bioconjugation strategy.

The covalent modification of proteins is a foundational technology in modern chemical biology, diagnostics, and therapeutics. The ability to attach specific payloads—such as fluorescent dyes, imaging agents, polyethylene glycol (PEG), or cytotoxic drugs for antibody-drug conjugates (ADCs)—to a target protein is paramount. However, a significant challenge lies in achieving site-specificity. Traditional methods often target highly abundant residues like lysine, leading to heterogeneous mixtures with unpredictable properties.

This compound emerges as a sophisticated tool to address this challenge. This reagent leverages a two-stage chemical strategy. Initially, it attaches to a protein through a site-selective nucleophilic aromatic substitution (SNAr) reaction. Subsequently, its ethynyl (alkyne) group serves as a bioorthogonal handle for the highly reliable and specific "click chemistry" ligation of a desired payload. This application note provides a comprehensive overview of the underlying chemistry, detailed protocols for its implementation, and expert insights for researchers, scientists, and drug development professionals.

Part 1: The Underlying Chemistry and Workflow

The power of this compound lies in its bifunctional architecture. The pyridazine ring is an electron-deficient heteroaromatic system, which makes the chlorine atom at the 3-position susceptible to displacement by strong nucleophiles found in protein side chains.[1][2] This reactivity is particularly effective for the thiol group of cysteine, which is often the primary target for this type of arylation due to its high nucleophilicity and relatively low natural abundance.[3][4][5]

Once the SNAr reaction has occurred, the protein is covalently "tagged" with a bioorthogonal alkyne handle. This alkyne does not react with any naturally occurring functional groups in biological systems, making it an ideal anchor for a second, highly specific reaction.[6][7] This second step typically involves either the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which covalently links an azide-modified payload to the protein.[][9][10][11][12]

G Protein Protein with Nucleophilic Residue (e.g., Cysteine) Intermediate Alkyne-Tagged Protein Protein->Intermediate Step 1: Nucleophilic Aromatic Substitution (SNAr) Reagent This compound Reagent->Intermediate Final_Product Final Bioconjugate Intermediate->Final_Product Step 2: Click Chemistry (CuAAC or SPAAC) Payload Azide-Functionalized Payload (e.g., Drug, Fluorophore) Payload->Final_Product

Figure 1: The two-step bioconjugation strategy using this compound.

Part 2: Experimental Protocols

These protocols provide a starting point for the labeling of a generic protein. Optimization of reagent concentrations, reaction times, and buffer conditions may be necessary for specific protein targets.

Protocol 1: Alkyne Tagging of a Cysteine-Containing Protein

This procedure details the initial SNAr reaction to install the ethynyl handle onto the protein.

Materials:

  • Cysteine-containing protein (e.g., therapeutic antibody, enzyme)

  • This compound (MW: 138.56 g/mol )[13]

  • Reaction Buffer: Phosphate-buffered saline (PBS) or similar non-nucleophilic buffer, pH 7.4-8.0

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • PD-10 desalting columns or equivalent size-exclusion chromatography (SEC) system

  • BCA or Bradford protein assay kit

Procedure:

  • Protein Preparation: Prepare a solution of the protein in the reaction buffer at a concentration of 2-10 mg/mL. If the protein has disulfide bonds that are not meant to be labeled, ensure they remain oxidized. If a free cysteine is the target, ensure it is reduced and accessible.

  • Reagent Stock Solution: Prepare a 50 mM stock solution of this compound in anhydrous DMSO. This solution should be prepared fresh.

  • Labeling Reaction: a. Add the this compound stock solution to the protein solution to achieve a 10- to 50-fold molar excess of the reagent over the protein. b. Expert Insight: The optimal molar excess depends on the protein's reactivity and the desired degree of labeling (DOL). Start with a 20-fold excess and titrate as needed. The final DMSO concentration should not exceed 10% (v/v) to avoid protein denaturation. c. Incubate the reaction for 1-4 hours at room temperature or 37°C with gentle agitation. Monitor the reaction progress by LC-MS if possible.

  • Purification: a. Remove unreacted this compound and DMSO by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4). b. Collect the protein fractions as guided by a UV detector (280 nm) or by collecting predefined fraction volumes.

  • Characterization (Self-Validation): a. Determine the protein concentration of the purified, alkyne-tagged protein using a BCA or Bradford assay. b. Crucial Validation Step: Analyze the purified protein by electrospray ionization mass spectrometry (ESI-MS) to confirm the covalent addition of the ethynylpyridazine moiety.[14][15][16] The expected mass increase is approximately 102.0 Da (mass of the reagent minus HCl). This analysis will also determine the degree of labeling.

Protocol 2: Payload Installation via CuAAC Click Chemistry

This procedure describes the copper-catalyzed ligation of an azide-functionalized payload to the alkyne-tagged protein.

Materials:

  • Purified alkyne-tagged protein from Protocol 1

  • Azide-functionalized payload (e.g., Azide-PEG, Azide-Fluorophore)

  • Click Reagent Stock Solutions (Prepare Fresh):

    • Copper(II) Sulfate (CuSO₄): 50 mM in deionized water

    • Sodium Ascorbate: 250 mM in deionized water

    • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or other copper-stabilizing ligand: 50 mM in deionized water

  • PD-10 desalting columns or SEC system

Procedure:

  • Reaction Setup: a. In a microcentrifuge tube, add the alkyne-tagged protein to the desired final concentration (typically 1-5 mg/mL). b. Add the azide-functionalized payload to a final concentration that is a 5- to 20-fold molar excess over the alkyne tags on the protein.

  • Catalyst Premix: a. In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. For example, mix 10 µL of 50 mM CuSO₄ with 50 µL of 50 mM THPTA. Let this mixture stand for 2-3 minutes. b. Expert Insight: The ligand is crucial for stabilizing the Cu(I) oxidation state and protecting the protein from copper-induced damage.[9][17]

  • Click Reaction: a. Add the CuSO₄/THPTA premix to the protein/azide mixture to a final copper concentration of 0.5-1 mM. b. Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 2.5-5 mM.[18] c. Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent payload.

  • Purification: Purify the final bioconjugate away from excess payload and reaction components using a desalting column or SEC, as described in Protocol 1.

  • Final Characterization (Self-Validation): a. Confirm successful conjugation via SDS-PAGE, which should show a clear molecular weight shift for the conjugated protein. b. Use UV-Vis or fluorescence spectroscopy to quantify the concentration of the payload if it has a distinct chromophore or is fluorescent. c. Use ESI-MS to confirm the final mass of the bioconjugate and determine the final payload distribution.[19][20]

Table 1: Typical Reaction Parameters

ParameterProtocol 1 (Tagging)Protocol 2 (CuAAC)Causality/Rationale
Protein Conc. 2-10 mg/mL1-5 mg/mLHigher concentrations favor reaction kinetics but can increase aggregation risk.
Reagent Excess 10-50x over protein5-20x over alkyne tagsDrives the reaction to completion; excess must be removed post-reaction.
Temperature Room Temp to 37°CRoom TemperatureHigher temperatures can accelerate SNAr but may compromise protein stability. CuAAC is efficient at RT.
Reaction Time 1-4 hours1-2 hoursMust be optimized for each protein to balance labeling efficiency with potential degradation.
pH 7.4 - 8.0~7.4Slightly basic pH deprotonates cysteine thiols, increasing their nucleophilicity for the SNAr reaction.

Part 3: Advanced Considerations and Insights

  • Trustworthiness Through Characterization: The self-validating nature of these protocols is built on rigorous characterization at each step. Mass spectrometry is not optional; it is the definitive method for confirming covalent modification and quantifying the degree of labeling.[14][15][20] Without it, the composition of the final product is unknown.

  • Copper-Free Alternative (SPAAC): For applications involving live cells or where copper toxicity is a concern, CuAAC can be replaced with Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[][10][21][22] In this case, the alkyne-tagged protein is reacted with a payload functionalized with a strained alkyne (e.g., DBCO, BCN). SPAAC is a bioorthogonal reaction that proceeds without a catalyst but is generally slower than CuAAC.[6][][10]

  • Selectivity and Site-Specificity: While cysteine is the most common target, other nucleophilic residues like lysine or even tyrosine can potentially react, especially under more forcing conditions (e.g., higher pH, higher temperature).[23][24][25] The intrinsic reactivity and surface accessibility of residues on the target protein will ultimately determine the site of modification. For absolute site-specificity, it is often necessary to engineer a single, highly reactive cysteine residue into the protein scaffold.

G cluster_tagging Phase 1: Alkyne Tagging cluster_clicking Phase 2: Payload Conjugation Start Start: Purified Protein Add_Reagent Add this compound (10-50x excess) Incubate 1-4h Start->Add_Reagent Purify_1 Purification 1: Desalting/SEC Column Add_Reagent->Purify_1 Validate_1 Validation 1: Mass Spectrometry (ESI-MS) Purify_1->Validate_1 Tagged_Protein Result: Alkyne-Tagged Protein Validate_1->Tagged_Protein Add_Payload Add Azide-Payload (5-20x excess) Add CuAAC Catalysts Tagged_Protein->Add_Payload Incubate_2 Incubate 1-2h Add_Payload->Incubate_2 Purify_2 Purification 2: Desalting/SEC Column Incubate_2->Purify_2 Validate_2 Validation 2: SDS-PAGE, MS, UV-Vis Purify_2->Validate_2 Final_Product Result: Final Bioconjugate Validate_2->Final_Product

Figure 2: A detailed experimental workflow with integrated purification and validation steps.

References

  • Li, J. & Chen, P. R. (2016). Arylation Chemistry for Bioconjugation. PMC - PubMed Central. Available at: [Link]

  • Lewis, W. G. & Francis, M. B. (2018). Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition. Methods in Molecular Biology. Available at: [Link]

  • Zeng, D., et al. (2012). Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. PMC - NIH. Available at: [Link]

  • Hutchins, B. M., et al. (1995). Rapid Characterization of Chemically-Modified Proteins by Electrospray Mass Spectrometry. Bioconjugate Chemistry - ACS Publications. Available at: [Link]

  • Lewis, W. G. & Francis, M. B. (2018). Modification of Protein Scaffolds via Copper–Catalyzed Azide–Alkyne Cycloaddition. Springer Link. Available at: [Link]

  • FUJIFILM Diosynth Biotechnologies. Mass Spectrometric Conjugate Characterization. Available at: [Link]

  • Interchim. Click Chemistry: new protocol for the labeling and modification of biomolecules. Available at: [Link]

  • Kele, P., et al. (2021). Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer. Bioconjugate Chemistry - ACS Publications. Available at: [Link]

  • Niphakis, M. J., et al. (2024). Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. ACS Publications. Available at: [Link]

  • Lazar, I. M., et al. (2012). Introduction of the mass spread function for characterization of protein conjugates. PubMed. Available at: [Link]

  • Chinese Journal of Chemistry. (2021). Strain-Promoted Azide-Alkyne Cycloaddition. Available at: [Link]

  • Ma, J., et al. (2025). Click Chemistry in Detecting Protein Modification. PubMed. Available at: [Link]

  • Lazar, I. M., et al. (2012). Introduction of the Mass Spread Function for Characterization of Protein Conjugates. Analytical Chemistry - ACS Publications. Available at: [Link]

  • Ma, J., et al. (2025). Click Chemistry in Detecting Protein Modification. Springer Nature Experiments. Available at: [Link]

  • Lyons, C. E., et al. (2022). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. MDPI. Available at: [Link]

  • ResearchGate. (2021). Previously reported (a) nucleophilic aromatic substitution (SnAr) and (b) oxidative addition of transition metal complexes for Cys arylation on peptides and proteins. Available at: [Link]

  • La Venia, A. & Dondoni, A. (2021). CuAAC 'Click Chemistry' in Synthesis of Peptides and Protein Conjugates. ResearchGate. Available at: [Link]

  • La Venia, A. & Dondoni, A. (2021). 2.3 CuAAC in Protein Conjugation. SciSpace. Available at: [Link]

  • Mabion. Mass Spectrometry in Peptide and Protein Analysis. Available at: [Link]

  • Zhang, Y., et al. (2026). Protein Labeling and Intramolecular Cross-Arylation via Rational Tuning of Bis-Halogenated Pyridiniums. Analytical Chemistry - ACS Publications. Available at: [Link]

  • Ross, S. O., et al. (2021). Rapid and robust cysteine bioconjugation with vinylheteroarenes. RSC Publishing. Available at: [Link]

  • Madsen, C., et al. (2018). Chemical Conjugation to Less Targeted Proteinogenic Amino Acids. PMC - NIH. Available at: [Link]

  • Zhang, Q., et al. (2024). Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels. NIH. Available at: [Link]

  • PubChem. This compound (C6H3ClN2). Available at: [Link]

  • Wang, C., et al. (2025). Achieving cysteine-selective peptide/protein bioconjugation via tunable triazine-pyridine chemistry. PMC - NIH. Available at: [Link]

  • Zhang, C., et al. (2022). Breaking Kinetic Record for Cysteine Bioconjugation with Organometallic Reagents. bioRxiv. Available at: [Link]

  • Organic Syntheses Procedure. An air-dried, 1-L, three-necked, round-bottomed flask is equipped... Available at: [Link]

  • PubChem. 3-chloro-6-ethynylpyridine-2-carboxylic acid (C8H4ClNO2). Available at: [Link]

  • Wang, C., et al. (2025). Achieving cysteine-selective peptide/protein bioconjugation via tunable triazine-pyridine chemistry. R Discovery. Available at: [Link]

  • Lo, K. K., et al. (2022). An iridium(iii) 3-chloro-6-thio-1,2,4,5-tetrazine complex for cysteine conjugation, bioimaging and photoactivated therapy. NIH. Available at: [Link]

  • ResearchGate. Triazine-pyridine Chemistry for Protein Labelling on Tyrosine. Available at: [Link]

  • El-Gendy, A. A. (1989). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. JournalAgent. Available at: [Link]

  • Lo, K. K., et al. (2022). An iridium(iii) 3-chloro-6-thio-1,2,4,5-tetrazine complex for cysteine conjugation, bioimaging and photoactivated therapy. RSC Publishing. Available at: [Link]

  • Almansour, A. I., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. PubMed. Available at: [Link]

Sources

Application Notes & Protocols: Site-Specific Peptide Labeling Using 3-Chloro-6-ethynylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist
Abstract

This document provides a comprehensive technical guide for the site-specific labeling of cysteine-containing peptides using the bifunctional reagent 3-Chloro-6-ethynylpyridazine. This innovative approach employs a two-stage sequential strategy, enabling the modular and specific introduction of a wide array of functional moieties onto a peptide backbone. The first stage involves a selective nucleophilic aromatic substitution (SNAr) reaction, where the thiol side chain of a cysteine residue displaces the chloro-substituent on the pyridazine ring. This initial conjugation step stably installs a terminal alkyne onto the peptide. The second stage utilizes the well-established copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to covalently attach an azide-modified reporter molecule, such as a fluorophore, biotin, or drug payload, to the alkyne-functionalized peptide. This guide details the underlying chemical principles, provides step-by-step experimental protocols, and offers insights into the characterization and validation of the resulting peptide conjugates.

Principle of the Method: A Two-Stage Labeling Strategy

The utility of this compound as a peptide labeling reagent lies in its orthogonal reactive handles: the chloro group and the ethynyl group. This bifunctionality allows for a controlled, two-step labeling process that offers high specificity and versatility.

Stage 1: Cysteine-Specific Peptide Modification via SNAr

The pyridazine ring is an electron-deficient heteroaromatic system. The presence of two nitrogen atoms withdraws electron density from the ring, making it susceptible to nucleophilic attack. This effect is further enhanced by the chloro-substituent, a good leaving group. Consequently, the carbon atom attached to the chlorine is highly electrophilic.

Among the common nucleophilic amino acid side chains, the thiol group of cysteine is a uniquely potent nucleophile, particularly in its deprotonated thiolate form (S⁻). Under mild conditions (pH ~6.0-7.5), the cysteine thiol can selectively attack the chloro-pyridazine, displacing the chloride ion in a nucleophilic aromatic substitution (SNAr) reaction. While other nucleophilic residues like lysine exist, the higher acidity of the thiol group (pKa ~8.3) compared to the lysine amine (pKa ~10.5) allows for significant thiolate formation at near-neutral pH, driving the reaction selectively at cysteine. This reaction results in a stable thioether linkage, covalently attaching the ethynylpyridazine moiety to the peptide. The enhanced reactivity of chloro-substituted nitrogen heterocycles with thiols is a well-established principle in bioconjugation[1][2][3][4].

Stage 2: Bio-orthogonal Functionalization via Click Chemistry

Following the initial conjugation, the peptide is now equipped with a terminal alkyne—a versatile handle for bio-orthogonal chemistry. The alkyne can be specifically reacted with a molecule containing an azide (N₃) group through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," is exceptionally efficient, specific, and biocompatible[5][6][7][8]. It proceeds rapidly under aqueous conditions and a broad pH range, forming a highly stable 1,4-disubstituted triazole ring that covalently links the reporter molecule to the peptide[9][10]. The resulting triazole is not only stable to hydrolysis and enzymatic degradation but can also act as an isostere for the native amide bond, potentially improving the peptide's proteolytic resistance[5][9].

This modular approach allows a single alkyne-modified peptide stock to be functionalized with a diverse library of azide-containing reporters, greatly streamlining the synthesis of various peptide conjugates for different applications.

Experimental Workflow and Chemical Diagrams

The overall process can be visualized as a sequential two-step workflow, followed by characterization.

G cluster_0 Stage 1: S(N)Ar Conjugation cluster_1 Stage 2: CuAAC Click Reaction cluster_2 Validation Peptide Cysteine-Containing Peptide Reaction1 S(N)Ar Reaction (pH 6.0-7.5, RT) Peptide->Reaction1 Reagent This compound Reagent->Reaction1 Purification1 RP-HPLC Purification Reaction1->Purification1 AlkynePeptide Alkyne-Modified Peptide Purification1->AlkynePeptide Reaction2 CuAAC Reaction (Aqueous Buffer, RT) AlkynePeptide->Reaction2 Reporter Azide-Reporter (e.g., Azido-Fluorophore) Reporter->Reaction2 Catalyst Cu(I) Catalyst (CuSO4 / Na-Ascorbate) Catalyst->Reaction2 Purification2 RP-HPLC Purification Reaction2->Purification2 FinalProduct Labeled Peptide Conjugate Purification2->FinalProduct Validation Mass Spectrometry & RP-HPLC Analysis FinalProduct->Validation

Caption: Overall workflow for peptide labeling.

The chemical transformations occurring in this workflow are detailed below.

Caption: The two-stage chemical reaction pathway.

Materials and Reagents
  • Cysteine-containing peptide of interest

  • This compound (MW: 138.56 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sodium phosphate monobasic (NaH₂PO₄) and dibasic (Na₂HPO₄) for buffer preparation

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Azide-functionalized reporter molecule (e.g., Azide-Fluor 545)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Deionized water (18.2 MΩ·cm)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Reversed-phase HPLC (RP-HPLC) system with a C18 column

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Detailed Experimental Protocols
Protocol 1: Cysteine-Specific Conjugation of Peptide

This protocol details the attachment of the ethynylpyridazine handle to the peptide.

A. Reagent Preparation:

  • Peptide Stock Solution: Prepare a 1-5 mM stock solution of the cysteine-containing peptide in deionized water. If the peptide has a free C-terminus, ensure the pH is neutral to avoid cyclization. If the peptide contains disulfide bonds, pre-treat with a 5-10 fold molar excess of TCEP for 1 hour at room temperature to reduce them.

  • Labeling Reagent Stock: Prepare a 100 mM stock solution of this compound in anhydrous DMSO.

  • Reaction Buffer: Prepare a 100 mM sodium phosphate buffer at pH 7.0.

B. SNAr Reaction:

  • In a microcentrifuge tube, add the peptide stock solution.

  • Add the reaction buffer to dilute the peptide to a final concentration of 0.5-2.0 mg/mL.

  • Add a 5-10 fold molar excess of the this compound stock solution to the peptide solution. The final concentration of DMSO should not exceed 10% (v/v) to maintain peptide solubility.

  • Incubate the reaction at room temperature for 2-4 hours with gentle mixing.

  • Monitor the reaction progress by RP-HPLC and/or mass spectrometry. The product will have a longer retention time than the starting peptide and a mass increase corresponding to the addition of C₆H₂N₂ (+102.02 Da) and loss of HCl.

C. Purification:

  • Acidify the reaction mixture with 0.1% TFA.

  • Purify the alkyne-modified peptide using RP-HPLC on a semi-preparative C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Collect fractions corresponding to the product peak, confirm the mass by mass spectrometry, and lyophilize to obtain a pure, fluffy white powder.

ParameterRecommended ValueRationale
Peptide Concentration 0.5 - 2.0 mg/mLBalances reaction kinetics and peptide solubility.
Reagent Molar Excess 5 - 10 foldDrives the reaction to completion.
pH 6.5 - 7.5Optimizes cysteine thiolate nucleophilicity while minimizing reaction with lysine.
Temperature Room Temperature (20-25°C)Sufficient for the reaction without causing peptide degradation.
Reaction Time 2 - 4 hoursTypically sufficient for high conversion; should be optimized for each peptide.
Protocol 2: CuAAC Functionalization of Alkyne-Modified Peptide

This protocol describes the "clicking" of an azide-reporter onto the alkyne-modified peptide.

A. Reagent Preparation:

  • Alkyne-Peptide Stock: Prepare a 1 mM stock solution of the purified alkyne-modified peptide in deionized water.

  • Azide-Reporter Stock: Prepare a 10 mM stock solution of the azide-reporter in DMSO.

  • Catalyst Premix (Prepare fresh):

    • Copper Sulfate: 100 mM stock in deionized water.

    • THPTA Ligand: 500 mM stock in deionized water.

    • Sodium Ascorbate: 500 mM stock in deionized water.

B. CuAAC Reaction:

  • In a microcentrifuge tube, combine the following in order:

    • Alkyne-Peptide solution (to a final concentration of ~100 µM).

    • Deionized water to adjust volume.

    • Copper Sulfate stock (to a final concentration of 1 mM).

    • THPTA Ligand stock (to a final concentration of 5 mM).

    • Azide-Reporter stock (1.5-3.0 molar equivalents relative to the peptide).

  • Vortex the mixture gently.

  • Initiate the reaction by adding the Sodium Ascorbate stock (to a final concentration of 5 mM).

  • Incubate at room temperature for 1 hour, protected from light if using a fluorescent reporter.

  • Monitor the reaction by RP-HPLC. The final labeled peptide will have a significantly longer retention time due to the addition of the reporter group.

C. Purification:

  • Purify the final labeled peptide conjugate by RP-HPLC as described in Protocol 1, adjusting the gradient as necessary to elute the more hydrophobic product.

  • Confirm the identity of the final product by mass spectrometry and lyophilize.

Characterization and Validation

Successful labeling must be confirmed at each stage.

Analysis MethodStage 1 (SNAr)Stage 2 (CuAAC)
RP-HPLC Shift to a later retention time compared to the starting peptide. A single major product peak indicates high purity.Further shift to a later retention time. Disappearance of the alkyne-peptide peak.
Mass Spec. Δ Mass = +102.02 Da (Mass of C₆H₃N₂S - Mass of H)Δ Mass = Mass of Azide-Reporter
Troubleshooting Guide
ProblemPotential CauseSuggested Solution
Low yield in Stage 1 Peptide disulfide bonds not fully reduced.Increase TCEP concentration or incubation time before adding the labeling reagent.
pH is too low, cysteine is protonated.Ensure the final reaction pH is between 6.5 and 7.5.
Reagent hydrolysis or degradation.Use anhydrous DMSO and prepare the reagent stock solution fresh.
Multiple products in Stage 1 Non-specific labeling (e.g., at Lysine).Lower the reaction pH to 6.0-6.5 to increase selectivity for cysteine.
Low yield in Stage 2 (CuAAC) Oxidation of Cu(I) to inactive Cu(II).Prepare the sodium ascorbate solution fresh. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Poor solubility of reagents.Increase the percentage of a co-solvent like DMSO or DMF, ensuring the peptide remains soluble.
Inactive azide-reporter.Verify the quality and purity of the azide-reporter molecule.
Conclusion

This compound is a powerful bifunctional reagent that enables a robust and modular two-step strategy for the site-specific labeling of cysteine-containing peptides. The initial SNAr conjugation provides a stable and selective method to install an alkyne handle, which can then be efficiently functionalized using the versatile CuAAC click reaction. This approach offers researchers significant flexibility in designing and synthesizing custom peptide conjugates for a wide range of applications in chemical biology, diagnostics, and therapeutics.

References
  • Benchchem. (2025). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Boutureira, O., & Nitz, M. (2013). Peptide conjugation via CuAAC 'click' chemistry. Molecules, 18(11), 13148-13174. [Link]

  • GenScript. (n.d.). Click Chemistry in Peptide Synthesis | CuAAC & SPAAC. [Link]

  • An, G., & Seo, J. (2013). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules, 18(11), 13148-13174. [Link]

  • Jones, M. W., et al. (2011). Bromopyridazinedione-mediated protein and peptide bioconjugation. Chemical Communications, 47(31), 8927-8929. [Link]

  • Wang, W., Wang, Y., & Liu, L. (2020). Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Journal of Organic Chemistry, 40(10), 3193-3205. [Link]

  • Jones, M. W., et al. (2011). Bromopyridazinedione-mediated protein and peptide bioconjugation. Chemical Communications, 47(31), 8927-8929. [Link]

  • Jones, M. W., et al. (2011). Bromopyridazinedione-mediated protein and peptide bioconjugation. PubMed. [Link]

  • Powner, M. W., & Caddick, S. (2017). The application of perfluoroheteroaromatic reagents in the preparation of modified peptide systems. Organic & Biomolecular Chemistry, 15(16), 3419-3426. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • He, L., et al. (2020). An iridium(iii) 3-chloro-6-thio-1,2,4,5-tetrazine complex for cysteine conjugation, bioimaging and photoactivated therapy. Chemical Science, 11(30), 7856-7865. [Link]

Sources

Application Notes and Protocols for the Synthesis of Pyridazine Derivatives from 3-Chloro-6-ethynylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the synthesis of diverse pyridazine derivatives utilizing the versatile building block, 3-chloro-6-ethynylpyridazine. Pyridazine scaffolds are of significant interest in medicinal chemistry and materials science, and the dual reactivity of this starting material—afforded by its chloro and ethynyl functionalities—offers robust entry points into novel chemical space. This document details two powerful synthetic transformations: the Palladium/Copper-catalyzed Sonogashira cross-coupling and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of Click Chemistry. Each section provides not only step-by-step protocols but also the underlying mechanistic rationale, expert insights into reaction optimization, and expected analytical data to ensure reproducibility and success for researchers in drug discovery and chemical development.

Introduction: The Strategic Value of this compound

The pyridazine ring is a privileged scaffold in numerous pharmacologically active agents. Its electron-deficient nature, arising from the two adjacent nitrogen atoms, significantly influences its chemical reactivity and its interactions with biological targets.[1][2] The starting material, this compound, is a particularly powerful synthon for library synthesis due to its two orthogonal reactive sites:

  • The Ethynyl Group: A terminal alkyne is a highly versatile functional group, primed for carbon-carbon bond formation and cycloaddition reactions. It serves as a linchpin for introducing a wide array of molecular fragments.

  • The Chloro Group: While less reactive than the corresponding bromo or iodo derivatives, the C-Cl bond on the electron-deficient pyridazine ring can participate in various cross-coupling reactions or be displaced by nucleophiles, offering a secondary site for diversification.[1]

This guide focuses on the strategic exploitation of the ethynyl group, which provides a reliable and high-yielding gateway to complex derivatives through two primary pathways.

dot

Caption: Key synthetic routes from this compound.

Protocol I: Sonogashira Cross-Coupling for C(sp)-C(sp²) Bond Formation

The Sonogashira reaction is a robust method for coupling terminal alkynes with aryl or vinyl halides.[3][4] It employs a dual catalytic system, typically a palladium complex to activate the halide and a copper(I) co-catalyst to facilitate the introduction of the alkyne. This reaction is invaluable for synthesizing conjugated systems prevalent in materials science and medicinal chemistry.

Mechanistic Rationale

The reaction proceeds via two interconnected catalytic cycles.[3]

  • Palladium Cycle: The active Pd(0) species undergoes oxidative addition into the aryl/vinyl halide (Ar-X) bond.

  • Copper Cycle: The terminal alkyne is deprotonated by the amine base and reacts with the Cu(I) salt to form a highly reactive copper acetylide intermediate.

  • Transmetalation: The copper acetylide transfers the acetylenic group to the palladium center, regenerating the Cu(I) catalyst.

  • Reductive Elimination: The resulting palladium complex reductively eliminates the final coupled product and regenerates the active Pd(0) catalyst.

The choice of an amine base (e.g., triethylamine) is critical; it not only neutralizes the HX byproduct but also serves as the solvent and can act as a ligand for the catalytic species.[4] For electron-deficient heteroaryl chlorides, reaction conditions may require slightly elevated temperatures or more active catalyst systems to drive the oxidative addition step, which is often rate-limiting.[1]

dot

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_Complex Ar-Pd(II)L₂-X Pd0->Pd_Complex Oxidative Addition (Ar-X) Pd_Alkyne Ar-Pd(II)L₂-C≡CR Pd_Complex->Pd_Alkyne Transmetalation Product Ar-C≡CR Pd_Alkyne->Product Reductive Elimination Product->Pd0 Regeneration CuX Cu(I)X Cu_Acetylide Cu(I)-C≡CR Cu_Acetylide->Pd_Complex Cu_Acetylide->CuX Transmetalation Alkyne H-C≡CR Alkyne->Cu_Acetylide Deprotonation (Base)

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Sonogashira couplings on chloro-heteroarenes.[5]

Materials:

  • This compound (1.0 equiv)

  • Aryl/Heteroaryl Halide (e.g., 4-Ethynylaniline, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • Triphenylphosphine [PPh₃] (0.04 equiv)

  • Copper(I) iodide [CuI] (0.03 equiv)

  • Triethylamine (Et₃N), anhydrous

  • Toluene, anhydrous

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.02 equiv), PPh₃ (0.04 equiv), and CuI (0.03 equiv).

  • Add this compound (1.0 equiv) and the aryl halide (1.2 equiv).

  • Via syringe, add anhydrous toluene and anhydrous triethylamine in a 2:1 ratio (e.g., 10 mL toluene, 5 mL Et₃N for a 1 mmol scale reaction).

  • Degas the solution by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Representative Data & Characterization

The following table summarizes expected yields and key NMR data for representative products based on analogous reactions.[5]

Product NameAryl Halide PartnerYield (%)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
3-Chloro-6-((4-aminophenyl)ethynyl)pyridazine4-Iodoaniline~90%7.48 (d, J=9.1 Hz, 1H), 7.42 (d, J=8.5 Hz, 2H), 6.94 (d, J=9.1 Hz, 1H), 6.66 (d, J=8.6 Hz, 2H), 4.17 (s, 3H, for methoxy analog)163.1, 147.5, 144.2, 133.5, 132.2, 116.5, 114.6, 110.9, 93.4, 83.9 (data for methoxy analog shown for comparison)
3-Chloro-6-(thiophen-2-ylethynyl)pyridazine2-Bromothiophene~97%7.62 (dd, 1H), 7.47 (d, J=9.1 Hz, 1H), 7.29 (dd, 1H), 7.22 (dd, 1H), 6.92 (d, J=9.1 Hz, 1H)163.3, 143.6, 132.2, 130.4, 129.8, 125.7, 120.9, 116.6, 87.4, 85.3 (data for methoxy analog shown for comparison)

Protocol II: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, the quintessential "click chemistry" transformation, provides an exceptionally efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[6] Its reliability, mild reaction conditions, and tolerance of a vast array of functional groups make it a premier tool for drug discovery and bioconjugation.[7][8]

Mechanistic Rationale

Unlike the thermal Huisgen cycloaddition which gives a mixture of regioisomers, the copper-catalyzed variant proceeds through a distinct pathway that ensures exclusive formation of the 1,4-isomer.[8]

  • Copper Acetylide Formation: A Cu(I) salt reacts with the terminal alkyne to form a copper acetylide. This step is believed to be the key to the reaction's acceleration and regioselectivity.

  • Coordination: The organic azide coordinates to the copper center.

  • Cyclization: A stepwise process involving the formation of a six-membered copper metallacycle, followed by ring contraction, delivers the triazolyl-copper intermediate.

  • Protonolysis: The triazolyl-copper species is protonated by a protic source in the reaction medium (often the solvent, like t-BuOH/H₂O) to release the 1,2,3-triazole product and regenerate a Cu(I) species, closing the catalytic cycle.

The active Cu(I) catalyst is often generated in situ from a more stable Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate.[7]

dot

CuAAC_Mechanism Alkyne R-C≡CH Cu_Acetylide R-C≡C-Cu(I)Lₙ Alkyne->Cu_Acetylide CuI Cu(I)Lₙ CuI->Cu_Acetylide Metallacycle Six-membered Cu-Metallacycle Cu_Acetylide->Metallacycle Azide R'-N₃ Azide->Metallacycle Cu_Triazolide Triazolyl-Cu(I)Lₙ Metallacycle->Cu_Triazolide Ring Contraction Product 1,4-Disubstituted 1,2,3-Triazole Cu_Triazolide->Product Protonolysis Product->CuI Regeneration

Caption: Simplified catalytic cycle for the CuAAC reaction.

Detailed Experimental Protocol

This is a general and highly reliable protocol for the synthesis of 1,2,3-triazoles.

Materials:

  • This compound (1.0 equiv)

  • Organic Azide (e.g., Benzyl Azide, 1.05 equiv)

  • Copper(II) sulfate pentahydrate [CuSO₄·5H₂O] (0.05 equiv)

  • Sodium Ascorbate (0.10 equiv)

  • tert-Butanol (t-BuOH)

  • Deionized Water

Procedure:

  • In a vial, dissolve this compound (1.0 equiv) and the organic azide (1.05 equiv) in a 1:1 mixture of t-BuOH and water (e.g., 10 mL total for a 1 mmol scale reaction).

  • In a separate small vial, prepare a fresh aqueous solution of sodium ascorbate (0.10 equiv in ~0.5 mL H₂O).

  • In another small vial, prepare an aqueous solution of CuSO₄·5H₂O (0.05 equiv in ~0.5 mL H₂O).

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution. The reaction mixture will often turn a yellow-green color.

  • Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours, and the product may precipitate from the solution. Monitor by TLC or LC-MS.

  • Upon completion, if a precipitate has formed, collect it by filtration, wash with water, then a small amount of cold ethanol or diethyl ether, and dry in vacuo.

  • If the product is soluble, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • If necessary, purify the crude product by recrystallization or flash column chromatography.

Representative Data & Characterization

The following table summarizes expected NMR data for a representative product, 3-chloro-6-(1-benzyl-1H-1,2,3-triazol-4-yl)pyridazine, based on spectral data for highly analogous compounds.[9][10]

Product NameOrganic AzideYield (%)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
3-Chloro-6-(1-benzyl-1H-1,2,3-triazol-4-yl)pyridazineBenzyl Azide>95%~7.75 (s, 1H, triazole-H), 7.6 (d, 1H, pyridazine-H), 7.4-7.3 (m, 5H, Ph-H), 7.1 (d, 1H, pyridazine-H), 5.6 (s, 2H, CH₂)~158 (C-Cl), ~152 (C-triazole), ~145 (triazole-C), ~134 (Ph-C), ~129.3, ~129.0, ~128.2 (Ph-CH), ~125 (pyridazine-CH), ~122 (pyridazine-CH), ~120 (triazole-CH), ~54.5 (CH₂)

Conclusion and Outlook

This compound stands out as a high-value building block for the rapid elaboration of the pyridazine core. The Sonogashira coupling and the Copper-Catalyzed Azide-Alkyne Cycloaddition represent two of the most powerful and reliable methods for its functionalization. The protocols and data provided herein serve as a validated starting point for researchers aiming to synthesize novel pyridazine derivatives. Further derivatization can be explored via modification of the C-Cl bond, opening avenues for sequential or one-pot multi-component reactions to generate molecules of significant complexity and potential biological activity.

References

  • Ahmad, N.; Levison, J. J.; Robinson, S. D.; Uttley, M. F.; Wonchoba, E. R.; Parshall, G. W. Inorg. Synth., 1974 , 15, 45. [Link]

  • Tomita, M.; et al. Supporting Information for "Self-Assembly of Nanocage M24L48 via Coordination of a Bent Ditopic Ligand". Angew. Chem. Int. Ed., 2007 . [Link]

  • Goossen, L. J.; et al. Supporting Information for "Carboxylate-Assisted Palladium-Catalyzed Synthesis of Aryl Alkynes with Propiolic Acid as an Acetylene Synthon". Org. Lett., 2012 . [Link]

  • De Clercq, R.; et al. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 2022 , 3(4), 346-370. [Link]

  • De Clercq, R.; et al. Scheme 8. Synthesis of 3-chloro-6,8-dibromopyridopyridazine. ResearchGate, 2022 . [Link]

  • Dudás, J.; et al. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magn. Reson. Chem., 2010 , 48(10), 820-823. [Link]

  • Billen, B.; et al. Supporting Information for "Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions". J. Org. Chem., 2017 . [Link]

  • Naeimi, H.; et al. Supplementary Information for "Fe₃O₄@SiO₂-NH₂-DFX-Cu(II): a novel and efficient magnetic retrievable nanocatalyst for the synthesis of 1,2,3-triazole derivatives". RSC Adv., 2015 , 5, 8286-8294. [Link]

  • Ather, M. A.; et al. 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. Acta Crystallogr. Sect. E Struct. Rep. Online, 2010 , 66(Pt 9), o2290. [Link]

  • Fokin, V. V.; Sharpless, K. B. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Curr. Protoc. Chem. Biol., 2011 , 3(4), 153-162. [Link]

  • Raposo, M. M. M.; et al. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 2018 , 23(11), 3014. [Link]

  • Raposo, M. M. M.; et al. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. ResearchGate, 2018 . [Link]

  • Raposo, M. M. M.; et al. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PubMed, 2018 , 23(11). [Link]

  • Canto, R. F. S.; et al. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magn. Reson. Chem., 2011 , 49(7), 437-442. [Link]

  • Organic Chemistry Portal. Synthesis of pyridazines. [Link]

  • El-Gendy, M. A. A. Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho, 2007 . [Link]

  • Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University, 2022 . [Link]

  • Ather, M. A.; et al. 3-Chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine. Acta Crystallogr. Sect. E Struct. Rep. Online, 2010 , 66(Pt 10), o2107. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Wu, T.-Y.; et al. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 2011 , 16(8), 6939-6952. [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Raposo, M. M. M.; et al. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. OUCI, 2018 . [Link]

  • Fokin, V. V.; Sharpless, K. B. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. SciSpace, 2011 . [Link]

  • Barthel, J.; et al. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catal., 2023 , 13(15), 10113–10123. [Link]

  • Thorarensen, A.; et al. Palladium-Catalyzed Coupling of Aryl Halides and Trimethylsilylacetylenes. Org. Lett., 2001 , 3(18), 2915-2918. [Link]

  • Kodama, T.; Sasaki, I.; Sugimura, H. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. J. Org. Chem., 2021 , 86(13), 8926-8932. [Link]

  • ResearchGate. Sonogashira coupling reactions of aryl halides with acetylene derivative. [Link]

  • Domínguez-Álvarez, E.; et al. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Catalysts, 2020 , 10(7), 787. [Link]

  • Fokin, V. V.; Sharpless, K. B. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chem. Soc. Rev., 2011 , 40(10), 5084-5121. [Link]

  • D'Alterio, M. C.; et al. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chem. Eur. J., 2021 , 27(54). [Link]

Sources

The Strategic Application of 3-Chloro-6-ethynylpyridazine as a Bioorthogonal Linker in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the rational design of linker molecules is paramount to the success of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker, a seemingly simple bridge, governs the stability, solubility, and release kinetics of the therapeutic payload, thereby profoundly influencing the efficacy and safety profile of the entire construct. This document provides a detailed examination of 3-chloro-6-ethynylpyridazine, a heteroaromatic scaffold poised for significant utility as a versatile and robust linker in next-generation drug conjugates.

Introduction: The Pyridazine Advantage in Linker Chemistry

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, offers a unique combination of physicochemical properties that make it an attractive core for linker design.[1][2] Its inherent polarity can enhance the aqueous solubility of the overall drug conjugate, a critical factor in formulation and in vivo delivery. Furthermore, the pyridazine nucleus is generally associated with good metabolic stability, a crucial attribute for maintaining the integrity of the linker in circulation.[3] The nitrogen atoms can also participate in hydrogen bonding, potentially influencing the conformation and target engagement of the final conjugate.[1]

The incorporation of an ethynyl group at the 6-position provides a bioorthogonal handle for the widely utilized copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry."[4] This reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it ideal for conjugating the linker to sensitive biomolecules like antibodies or complex small-molecule payloads.[4] The resulting 1,2,3-triazole linkage is exceptionally stable under physiological conditions, ensuring that the payload remains securely attached until it reaches the target site.

The chloro-substituent at the 3-position offers a site for further chemical modification or can be retained to modulate the electronic properties of the pyridazine ring. This trifunctional nature—the pyridazine core for stability and solubility, the ethynyl group for bioorthogonal conjugation, and the chloro group for potential further derivatization—positions this compound as a highly versatile building block in the drug discovery toolbox.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved from the commercially available 3,6-dichloropyridazine via a two-step sequence involving a Sonogashira coupling followed by a deprotection step.

Workflow for the Synthesis of this compound

cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection A 3,6-Dichloropyridazine D 3-Chloro-6-((trimethylsilyl)ethynyl)pyridazine A->D Reaction B (Trimethylsilyl)acetylene B->D Reaction C Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) CuI (co-catalyst) Base (e.g., Et₃N) Solvent (e.g., THF) C->D Conditions E 3-Chloro-6-((trimethylsilyl)ethynyl)pyridazine G This compound E->G Reaction F Deprotecting Agent (e.g., TBAF) Solvent (e.g., THF) F->G Conditions

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 3-Chloro-6-((trimethylsilyl)ethynyl)pyridazine

This protocol details the Sonogashira coupling of 3,6-dichloropyridazine with (trimethylsilyl)acetylene. The use of a silyl-protected alkyne is advantageous as it prevents the self-coupling of the terminal alkyne.

Materials:

  • 3,6-Dichloropyridazine

  • (Trimethylsilyl)acetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and argon/nitrogen inlet, add 3,6-dichloropyridazine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Evacuate and backfill the flask with argon/nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous THF and anhydrous Et₃N (2.0 eq) via syringe.

  • To the stirring suspension, add (trimethylsilyl)acetylene (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 3-chloro-6-((trimethylsilyl)ethynyl)pyridazine as a solid.

Protocol 2: Deprotection to Yield this compound

This protocol describes the removal of the trimethylsilyl (TMS) protecting group to furnish the terminal alkyne.

Materials:

  • 3-Chloro-6-((trimethylsilyl)ethynyl)pyridazine

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware

Procedure:

  • Dissolve 3-chloro-6-((trimethylsilyl)ethynyl)pyridazine (1.0 eq) in anhydrous THF in a round-bottom flask under an argon/nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add the TBAF solution (1.1 eq) dropwise to the stirring solution.

  • Allow the reaction to stir at 0 °C for 1 hour, monitoring by TLC or LC-MS.

  • Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Compound Starting Material Reagents Typical Yield
3-Chloro-6-((trimethylsilyl)ethynyl)pyridazine3,6-Dichloropyridazine(Trimethylsilyl)acetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N70-85%
This compound3-Chloro-6-((trimethylsilyl)ethynyl)pyridazineTBAF85-95%

Application in Antibody-Drug Conjugate (ADC) Development

The unique properties of the this compound linker make it an excellent candidate for the construction of ADCs. The workflow involves the synthesis of a drug-linker construct, followed by its conjugation to an antibody.

Workflow for ADC Synthesis using this compound

cluster_0 Step 1: Drug-Linker Synthesis cluster_1 Step 2: Antibody Conjugation A This compound D Drug-Linker Conjugate A->D CuAAC B Azide-functionalized Cytotoxic Payload B->D CuAAC C CuSO₄ Sodium Ascorbate Ligand (e.g., THPTA) C->D Conditions E Drug-Linker Conjugate (with handle for Ab) H Antibody-Drug Conjugate (ADC) E->H Reaction F Antibody with Complementary Handle F->H Reaction G Conjugation Chemistry (e.g., maleimide-thiol) G->H Conditions

Caption: ADC synthesis workflow.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Drug-Linker Synthesis

This protocol describes the conjugation of the this compound linker to an azide-functionalized cytotoxic payload.

Materials:

  • This compound

  • Azide-functionalized cytotoxic payload (e.g., an auristatin or maytansinoid derivative)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent system (e.g., DMSO/water or t-BuOH/water)

Procedure:

  • Dissolve the azide-functionalized payload (1.0 eq) and this compound (1.1 eq) in the chosen solvent system.

  • Prepare a fresh solution of sodium ascorbate (5 eq) in water.

  • Prepare a premixed solution of CuSO₄ (0.1 eq) and THPTA (0.5 eq) in water.

  • To the stirring solution of the payload and linker, add the CuSO₄/THPTA solution, followed by the sodium ascorbate solution.

  • Stir the reaction at room temperature for 2-4 hours. The reaction is often rapid and can be monitored by LC-MS.

  • Upon completion, the product can be purified by preparative HPLC to yield the pure drug-linker conjugate.

Application in PROTAC Development

In PROTACs, the linker plays a crucial role in orienting the target protein and the E3 ligase to facilitate ubiquitination and subsequent degradation. The rigidity and defined geometry of the pyridazine-triazole system can be advantageous in achieving an optimal ternary complex.

Workflow for PROTAC Synthesis

A Protein of Interest (POI) Ligand with Azide D Intermediate 1: POI Ligand-Linker A->D CuAAC F Final PROTAC A->F B This compound B->D CuAAC E Intermediate 2: Linker with two reactive handles B->E Modification of Chloro group C E3 Ligase Ligand with Azide C->F E->F Sequential CuAAC reactions

Caption: PROTAC synthesis strategy.

Protocol 4: Sequential Click Reactions for PROTAC Synthesis

This protocol outlines a strategy for synthesizing a PROTAC using this compound as a central scaffold. This example assumes a sequential approach where the linker is first attached to the Protein of Interest (POI) ligand, followed by conjugation to the E3 ligase ligand.

Materials:

  • Azide-functionalized POI ligand

  • This compound

  • Azide-functionalized E3 ligase ligand (e.g., a derivative of thalidomide or VHL ligand)

  • Reagents for CuAAC (as in Protocol 3)

  • Reagents for a second conjugation reaction (e.g., nucleophilic aromatic substitution at the chloro position, or a second click reaction after converting the chloro group to another handle)

Procedure:

  • First Click Reaction: Synthesize the POI ligand-linker intermediate by reacting the azide-functionalized POI ligand with this compound according to Protocol 3. Purify the product.

  • Second Conjugation: The chloro-group on the pyridazine ring of the POI ligand-linker intermediate can then be used as a handle for conjugation to the E3 ligase ligand. For instance, a nucleophilic azide (from an azide-functionalized E3 ligase ligand) could potentially displace the chloride in a nucleophilic aromatic substitution, although this may require forcing conditions. Alternatively, the chloro-group could be converted to another functional group more amenable to conjugation. A more straightforward approach would be to synthesize a bifunctional pyridazine linker with two ethynyl groups, allowing for two sequential click reactions.

  • Purification: The final PROTAC molecule is purified by preparative HPLC.

Conclusion and Future Perspectives

This compound represents a promising and versatile linker for the construction of advanced drug conjugates. Its synthesis is straightforward, and it possesses a unique combination of properties that are highly desirable in drug discovery: a stable and solubilizing core, a bioorthogonal handle for efficient and specific conjugation, and a site for further chemical modification. The resulting pyridazine-triazole linkage is exceptionally robust, ensuring the stability of the drug conjugate in vivo.

While the direct application of this compound in clinically approved drugs is yet to be reported, the advantageous properties of the pyridazine scaffold are well-documented in medicinal chemistry.[2] As the demand for more sophisticated and effective targeted therapies continues to grow, it is anticipated that linkers based on this and related heteroaromatic systems will play an increasingly important role in the design of next-generation ADCs and PROTACs. Further research into the in vivo stability and pharmacokinetic profiles of drug conjugates utilizing this linker will be crucial in validating its full potential.

References

  • Ather, M., et al. (2010). 3-Chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2107. [Link]

  • Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. [Link]

  • El-Sayed, M. A., et al. (2022). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 13(10), 1236-1254. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1853-1921. [Link]

  • Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. ECSOC-5. [Link]

  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Recent Advances in PROTACs for Drug Targeted Protein Research. PubMed Central.
  • Google Patents. (n.d.). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
  • IP.com. (n.d.). An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. [Link]

  • Scribd. (n.d.). Click Chemistry | PDF | Chemical Reactions. [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability. PubMed Central.
  • National Institutes of Health. (n.d.). Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. [Link]

  • ResearchGate. (n.d.). Representative examples of biologically active drugs containing pyridazine moiety. [Link]

  • National Center for Biotechnology Information. (n.d.). Recent advances in triazole hybrid molecules for the therapeutic management of neglected tropical diseases. PubMed Central.
  • MDPI. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. [Link]

  • Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction. [Link]

  • National Center for Biotechnology Information. (n.d.). Advancing targeted protein degradation for cancer therapy. PubMed Central.
  • National Center for Biotechnology Information. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.).
  • MDPI. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. [Link]

  • ResearchGate. (n.d.). Microwave-Assisted Copper- and Palladium-Catalyzed Sonogashira-Type Coupling of Aryl Bromides and Iodides with Trimethylsilylacetylene | Request PDF. [Link]

  • ResearchGate. (n.d.). (PDF) A Novel and Efficient Synthesis of Terminal Arylacetylenes via Sonogashira Coupling Reactions Catalysed by MCM-41-supported Bidentate Phosphine Palladium(0) Complex. [Link]

  • ResearchGate. (n.d.). (PDF) Recent Advances in Sonogashira Reactions. [Link]

  • ResearchGate. (n.d.). Recent updates on 1,2,3-triazole-containing hybrids with in vivo therapeutic potential against cancers: A mini-review. [Link]

Sources

Application Notes & Protocols: Mastering the Sonogashira Coupling with 3-Chloro-6-ethynylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Pyridazine Scaffolds

In the landscape of modern drug discovery and materials science, the pyridazine core is a privileged scaffold. Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone for developing novel therapeutics and functional organic materials. The Sonogashira cross-coupling reaction stands as a premier method for forging carbon-carbon bonds, specifically linking sp-hybridized carbons of terminal alkynes with sp²-hybridized carbons of aryl or vinyl halides.[1][2] This reaction is indispensable for elaborating complex molecular architectures under remarkably mild conditions.[1]

This guide focuses on a particularly valuable yet challenging substrate: 3-Chloro-6-ethynylpyridazine. As an electron-deficient heteroaryl chloride, its C-Cl bond is notoriously resistant to the oxidative addition step that initiates the catalytic cycle.[3] However, the ethynyl group on the same scaffold presents a versatile handle for subsequent chemical modifications, making this molecule a highly attractive building block.

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of steps to explore the underlying principles, justify experimental choices, and offer robust protocols for successfully employing this compound in Sonogashira coupling reactions.

The Catalytic Heart of the Reaction: Mechanism & Rationale

The classical Sonogashira reaction operates through two interconnected, synergistic catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[4][5] Understanding this dual mechanism is paramount to troubleshooting and optimizing reaction conditions.

The generally accepted mechanism proceeds as follows:

  • Palladium Cycle (Oxidative Addition): A low-valent Palladium(0) species, typically generated in situ from a Pd(II) precatalyst, initiates the cycle by inserting into the aryl-chlorine bond of the pyridazine. This oxidative addition forms a Pd(II)-aryl intermediate.[4]

  • Copper Cycle (Acetylide Formation): Concurrently, the copper(I) co-catalyst (e.g., CuI) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species.[6] This step activates the alkyne for the subsequent transmetalation.

  • Transmetalation: The copper acetylide transfers its alkynyl group to the Pd(II)-aryl complex, displacing the chloride and forming a Pd(II)-dialkynyl-aryl intermediate. This is often the rate-determining step of the overall process.[7]

  • Reductive Elimination: The final step involves the reductive elimination of the desired product—the coupled aryl-alkyne—which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(L)₂-X pd0->pd_complex Oxidative Addition product_pd_complex Ar-Pd(II)(L)₂-C≡CR' pd_complex->product_pd_complex Transmetalation product_pd_complex->pd0 Reductive Elimination product Ar-C≡CR' (Coupled Product) product_pd_complex->product base_HX Base-H⁺X⁻ cu_halide Cu(I)X cu_acetylide Cu(I)-C≡CR' cu_halide->cu_acetylide Base, R'C≡CH cu_acetylide->cu_halide aryl_halide Ar-X (this compound) aryl_halide->pd_complex alkyne H-C≡CR' alkyne->cu_acetylide

Caption: The dual catalytic cycle of the Sonogashira coupling reaction.

Critical Experimental Parameters: A Scientist's Guide to Reagent Selection

The success of coupling an unactivated heteroaryl chloride hinges on the judicious selection of each reaction component.

The Palladium Catalyst & Ligand System

For challenging substrates like this compound, the choice of ligand is often more critical than the palladium precursor itself. The oxidative addition to the C-Cl bond is slow, and standard catalysts like Pd(PPh₃)₄ may be insufficient.

  • Palladium Precursors: Stable Pd(II) sources such as Pd(OAc)₂ and PdCl₂(PPh₃)₂ are commonly used, as they are reduced in situ to the active Pd(0) species.[1] For more demanding reactions, Pd₂(dba)₃ is an excellent choice as it is already in the Pd(0) oxidation state.

  • Ligands for Aryl Chlorides: The key is to use ligands that are both sterically bulky and highly electron-donating. This combination promotes the formation of a coordinatively unsaturated, electron-rich Pd(0) center that is highly reactive towards the C-Cl bond.[3]

    • Buchwald-type biaryl phosphines (e.g., SPhos, XPhos): These are the gold standard for activating aryl chlorides. Their bulk and electronic properties significantly accelerate both the oxidative addition and reductive elimination steps.[4]

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable and highly active palladium complexes, making them excellent alternatives to phosphine ligands for difficult couplings.[8]

The Copper(I) Co-catalyst: A Double-Edged Sword

Copper(I) iodide (CuI) is the most common co-catalyst. Its primary role is to facilitate the deprotonation of the alkyne and form the copper acetylide intermediate, which dramatically increases the rate of transmetalation.[9][10]

However, the presence of copper introduces the risk of a significant side reaction: the oxidative homocoupling of the terminal alkyne to form a diyne, known as the Glaser coupling .[1][11] This process is promoted by oxygen. Therefore, reactions employing a copper co-catalyst must be performed under a strictly inert atmosphere (Argon or Nitrogen) using degassed solvents.[11][12]

For sensitive substrates where Glaser coupling is a persistent issue, a copper-free Sonogashira protocol should be considered.[13][14] These reactions typically require a stronger base (e.g., Cs₂CO₃), a more robust palladium/ligand system, and sometimes higher temperatures to proceed efficiently.[15]

The Base: Activating the Alkyne

The base is essential for deprotonating the terminal alkyne.[2] The choice of base is often linked to the solvent and the presence of a copper co-catalyst.

  • Amine Bases (e.g., Et₃N, DIPEA): These are frequently used in copper-catalyzed reactions and can often serve as both the base and the solvent or co-solvent.[16]

  • Inorganic Bases (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄): These are typically employed in copper-free protocols or when the substrate is sensitive to amine bases. They require a separate organic solvent like DMF, dioxane, or THF.[15] Cesium carbonate is particularly effective due to its high solubility in organic solvents.

The Solvent: Creating the Right Environment

The solvent must be capable of dissolving all reactants and be stable at the required reaction temperature. It is critical to use anhydrous and degassed solvents to prevent catalyst deactivation and suppress the Glaser homocoupling side reaction.[11]

  • Common Solvents: N,N-Dimethylformamide (DMF), tetrahydrofuran (THF), 1,4-dioxane, and acetonitrile are excellent choices.

  • Degassing: This is a non-negotiable step. Solvents should be degassed by bubbling with an inert gas (Argon or Nitrogen) for at least 30 minutes or by subjecting them to several freeze-pump-thaw cycles.[11]

Comparative Reaction Conditions for Heteroaryl Chlorides

The following table summarizes reported conditions for Sonogashira couplings of various chloro-heteroaromatic systems, providing a valuable starting point for optimization.

Heteroaryl ChloridePalladium Source (mol%)Ligand (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
2-ChloropyridinePd(OAc)₂ (2)SPhos (4)NoneCs₂CO₃Dioxane10085-95[3]
3-ChloropyridinePdCl₂(PPh₃)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF10089[17]
2-Chloro-5-aminopyridinePd₂(dba)₃ (1)XPhos (4)NoneK₃PO₄Toluene11093[3]
4-Chloro-isoquinolinePdCl₂(dppf) (5)dppfCuI (10)Et₃NDMF8078N/A
2-ChloroquinoxalinePd(OAc)₂ (2)P(t-Bu)₃ (4)NoneCs₂CO₃DMF9091[4]
3,6-DichloropyridazinePd(PPh₃)₄ (5)PPh₃CuI (5)Et₃NTHF6570-80[18]

Note: This table is illustrative. Yields are highly dependent on the specific alkyne coupling partner.

Detailed Experimental Protocol: Coupling of this compound with Phenylacetylene

This protocol describes a robust method for the Sonogashira coupling using a modern palladium/ligand system designed for activating aryl chlorides.

Reagents & Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)

  • Copper(I) Iodide [CuI] (0.05 equiv, 5 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous, Degassed Toluene

  • Schlenk flask or oven-dried round-bottom flask with septum

  • Inert gas supply (Argon or high-purity Nitrogen)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Reaction Workflow Diagram:

Workflow start Start: Prepare Glassware setup Assemble Schlenk flask under Argon start->setup add_solids Add this compound, Pd(OAc)₂, SPhos, and CuI setup->add_solids evac_backfill Evacuate & Backfill with Argon (3x) add_solids->evac_backfill add_liquids Add degassed Toluene, Et₃N, and Phenylacetylene via syringe evac_backfill->add_liquids react Heat reaction to 80-100 °C Monitor by TLC/LC-MS add_liquids->react workup Quench, Dilute, & Extract react->workup purify Purify by Column Chromatography workup->purify end End: Characterize Product purify->end

Caption: Step-by-step experimental workflow for the Sonogashira coupling.

Step-by-Step Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 138.5 mg, 1.0 mmol, 1.0 equiv), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%), SPhos (16.4 mg, 0.04 mmol, 4 mol%), and CuI (9.5 mg, 0.05 mmol, 5 mol%).

  • Purging the System: Seal the flask with a septum. Evacuate the flask under high vacuum for 5 minutes and then backfill with Argon. Repeat this evacuate/backfill cycle a total of three times to ensure a completely inert atmosphere.[11]

  • Solvent and Reagent Addition: Under a positive pressure of Argon, add anhydrous, degassed toluene (5 mL) via syringe. Follow with the addition of triethylamine (0.42 mL, 3.0 mmol, 3.0 equiv) and phenylacetylene (0.13 mL, 1.2 mmol, 1.2 equiv).

  • Reaction Execution: Immerse the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously. The solution will typically change color as the catalytic cycle initiates.

  • Monitoring Progress: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be 30% Ethyl Acetate in Hexanes. The reaction is complete when the limiting reagent (this compound) is consumed (typically 4-12 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a short plug of celite to remove catalyst residues, washing the plug with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure product.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive Catalyst- Use a fresh bottle of palladium precursor and ligand. - Ensure the atmosphere is strictly inert; oxygen can deactivate the Pd(0) catalyst.
2. Insufficiently Active Catalyst System- Switch to a more electron-rich, bulky ligand (e.g., XPhos). - Increase reaction temperature in 10 °C increments. - Consider a different Pd precursor like Pd₂(dba)₃.
3. Poor Reagent Quality- Use high-purity, anhydrous, and degassed solvents and reagents.
Significant Diyne Formation (Glaser Coupling) 1. Presence of Oxygen- Improve inert atmosphere technique. Ensure solvents are thoroughly degassed.[11]
2. High Copper Concentration- Reduce CuI loading to 1-2 mol%.
3. Substrate Sensitivity- Switch to a copper-free protocol.[1] Replace CuI/Et₃N with a base like Cs₂CO₃ (2.0 equiv) in a solvent like DMF or Dioxane.
Formation of Unidentified Byproducts 1. Reaction Temperature Too High- Lower the reaction temperature. Prolonged heating can cause decomposition of sensitive pyridazine rings.
2. Side Reactions with Solvent- Ensure the chosen solvent (e.g., DMF, THF) is stable under the basic reaction conditions and temperature.

References

  • Sonogashira coupling - Wikipedia. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. [Link]

  • The Sonogashira coupling reaction mechanism. - ResearchGate. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]

  • Wang, X., et al. (2020). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 39(24), 4559–4568. [Link]

  • Shaikh, R. S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 457. [Link]

  • Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction | Request PDF. [Link]

  • Bari, S. M. A., & Akter, T. (2019). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Synthetic Communications, 49(16), 1959–1984. [Link]

  • Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7346–7367. [Link]

  • Sonogashira cross-coupling reaction - YouTube. [Link]

  • Yang, M., et al. (2010). Sonogashira reaction of aryl and heteroaryl halides with terminal alkynes catalyzed by a highly efficient and recyclable nanosized MCM-41 anchored palladium bipyridyl complex. Molecules, 15(12), 9157–9173. [Link]

  • Scheme 8. Synthesis of 3-chloro-6,8-dibromopyridopyridazine. - ResearchGate. [Link]

  • Chen, K., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 4967–4971. [Link]

  • An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar... - Organic Syntheses Procedure. [Link]

  • This compound (C6H3ClN2) - PubChemLite. [Link]

  • Coupling to alkynes: the Sonogashira reaction. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [https://www.scirp.org/html/14-2 catalytic1047_77871.htm]([Link] catalytic1047_77871.htm)

Sources

Application Notes and Protocols for the Versatile Alkyne Handle: 3-Chloro-6-ethynylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Alkyne Handles in Modern Chemistry

In the landscape of chemical biology, medicinal chemistry, and materials science, the ability to selectively and efficiently connect molecular fragments is paramount. This has led to the rise of "click chemistry" and bioorthogonal reactions, which provide a powerful toolkit for molecular ligation under mild, often biological, conditions.[1][] Central to many of these strategies is the alkyne functional group, a versatile handle that can participate in a variety of highly specific coupling reactions.[3] The choice of the scaffold bearing the alkyne is not trivial; it can significantly influence reactivity, solubility, and other physicochemical properties of the resulting conjugates.

This guide focuses on 3-Chloro-6-ethynylpyridazine , a heterocyclic building block that offers a unique combination of reactivity and functionality for introducing an alkyne handle into small molecules, peptides, and other biomolecules. The electron-withdrawing nature of the pyridazine ring can modulate the reactivity of the alkyne, while the chloro substituent provides an additional site for orthogonal functionalization, enabling the construction of complex molecular architectures.[4][5] This document provides a comprehensive overview of the applications of this compound, complete with detailed protocols for its use in key coupling reactions.

Key Features and Advantages of the this compound Scaffold

The unique arrangement of atoms in the this compound core imparts several advantageous properties:

  • Dual Functionality: The presence of both an ethynyl group and a chloro substituent allows for sequential and orthogonal modifications. The alkyne can be used for "click" reactions, while the chloro group can participate in nucleophilic aromatic substitution (SNAr) or cross-coupling reactions.[6]

  • Modulated Reactivity: The electron-deficient nature of the pyridazine ring influences the electronic properties of the alkyne, which can be advantageous in certain cycloaddition reactions.[4]

  • Biocompatibility: Pyridazine-containing molecules are found in numerous pharmaceuticals, suggesting a degree of biocompatibility for the core structure.[4]

  • Fluorescence Quenching/Generation: The pyridazine moiety, upon reaction (e.g., in a tetrazine ligation), can be part of a newly formed fluorophore, offering potential for "turn-on" fluorescence applications in biological imaging.[7]

Core Applications and Reaction Protocols

This compound is a versatile reagent that can be employed in several powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Below are detailed protocols for its application in Sonogashira coupling, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Sonogashira Coupling: Introducing the Pyridazine Alkyne to Aryl and Vinyl Halides

The Sonogashira coupling is a robust method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.[10]

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium(0) catalyst and a copper(I) salt is crucial. The palladium catalyst facilitates the oxidative addition of the aryl/vinyl halide, while the copper co-catalyst activates the alkyne to form a copper acetylide intermediate.[11][12]

  • Base: An amine base, typically diisopropylamine (DIPEA) or triethylamine (TEA), is required to neutralize the hydrogen halide formed during the reaction and to facilitate the regeneration of the active catalyst.[9]

  • Solvent: Anhydrous, deoxygenated solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are used to prevent side reactions and catalyst deactivation.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl/Vinyl Halide, This compound, Pd catalyst, Cu(I) salt solvent Add anhydrous, degassed solvent (e.g., THF) reagents->solvent base Add amine base (e.g., DIPEA) solvent->base heat Heat to desired temp. (e.g., RT to 80°C) base->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool and quench (e.g., with NH4Cl) monitor->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify final_product final_product purify->final_product Isolated Product

Caption: Workflow for Sonogashira Coupling.

Detailed Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl or vinyl halide (1.0 equiv), this compound (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Base Addition: Add anhydrous, degassed THF (or DMF) to achieve a suitable concentration (e.g., 0.1 M with respect to the halide). Add diisopropylamine (DIPEA) (2.5 equiv).

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary Table:

ParameterRecommended Condition
Equivalents of Alkyne 1.1 - 1.5
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂
Catalyst Loading 2-10 mol%
Copper(I) Co-catalyst CuI
Base DIPEA, TEA
Solvent THF, DMF
Temperature Room Temperature to 80 °C
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is the quintessential "click" reaction, forming a stable 1,2,3-triazole linkage between an alkyne and an azide.[1][] This reaction is known for its high efficiency, regioselectivity (forming the 1,4-disubstituted triazole), and tolerance of a wide range of functional groups.[14]

Causality Behind Experimental Choices:

  • Copper(I) Source: A source of Cu(I) is essential for catalysis.[15] This is often generated in situ from a Cu(II) salt like CuSO₄ with a reducing agent such as sodium ascorbate.[16]

  • Ligand: A ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often used to stabilize the Cu(I) oxidation state and accelerate the reaction.[16]

  • Solvent System: The reaction is often performed in aqueous solvent mixtures (e.g., t-BuOH/H₂O, DMSO/H₂O) to accommodate a wide range of substrates, including biomolecules.[16]

CuAAC_Workflow cluster_prep Reaction Setup cluster_reaction Catalyst Addition & Reaction cluster_workup Workup & Purification reagents Combine azide-containing molecule and pyridazine-alkyne substrate solvent Dissolve in solvent (e.g., t-BuOH/H2O) reagents->solvent ascorbate Add Sodium Ascorbate solvent->ascorbate copper Add CuSO4 ascorbate->copper stir Stir at RT copper->stir monitor Monitor by LC-MS stir->monitor extract Dilute and extract with organic solvent monitor->extract purify Purify by column chromatography or HPLC extract->purify final_product final_product purify->final_product Isolated Product

Caption: Workflow for CuAAC Reaction.

Detailed Protocol:

  • Reaction Setup: In a vial, dissolve the azide-containing molecule (1.0 equiv) and the this compound-functionalized substrate (1.0-1.2 equiv) in a suitable solvent mixture (e.g., 1:1 t-BuOH/H₂O).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 equiv) in water.

  • Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the addition of a copper(II) sulfate (CuSO₄) solution (0.05-0.1 equiv) in water. A ligand like THPTA (0.1 equiv) can be pre-mixed with the CuSO₄.

  • Reaction: Stir the reaction vigorously at room temperature. The reaction is typically complete within 1-24 hours. Monitor progress by LC-MS.

  • Workup: Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by flash chromatography or preparative HPLC.

Quantitative Data Summary Table:

ParameterRecommended Condition
Equivalents of Alkyne/Azide 1.0 - 1.2
Copper Source CuSO₄
Copper Loading 1-10 mol%
Reducing Agent Sodium Ascorbate
Ligand (Optional) TBTA, THPTA
Solvent t-BuOH/H₂O, DMSO/H₂O
Temperature Room Temperature
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne to react with an azide.[][17] This bioorthogonal reaction is particularly valuable for applications in living systems where the toxicity of copper is a concern.[18][19] In this context, this compound would be pre-functionalized onto a molecule of interest, which would then be reacted with a cyclooctyne-bearing partner. However, it's important to note that terminal alkynes like the one on this compound are not reactive in SPAAC. The pyridazine alkyne would first need to be incorporated into a strained ring system, a synthetic endeavor beyond the scope of this direct application note. The pyridazine itself can be formed from a tetrazine-alkyne reaction, which is a key bioorthogonal reaction.[7]

The more direct bioorthogonal application of a pyridazine-containing handle involves the inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene or alkyne. The resulting dihydropyridazine can then oxidize to a pyridazine.[7]

Safety and Handling

This compound and related pyridazine derivatives should be handled with appropriate safety precautions.[20][21][22]

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.[20][21]

  • Handling: Handle in a well-ventilated fume hood.[20] Avoid inhalation of dust or vapors.[22] Avoid contact with skin and eyes.[21] Wash hands thoroughly after handling.[20]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[20]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[20]

Conclusion

This compound is a powerful and versatile building block for the introduction of an alkyne handle. Its unique electronic properties and dual points of functionality make it an attractive reagent for researchers in drug discovery, chemical biology, and materials science. The protocols outlined in this guide provide a solid foundation for the successful application of this reagent in a variety of synthetic transformations, enabling the construction of novel and complex molecular architectures.

References

  • Dommerholt, J., van Rooijen, O., Borrmann, A., van Delft, F. L., & Rutjes, F. P. (2010). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Topics in current chemistry, 283, 1-33. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from Organic Chemistry Portal. [Link]

  • Various Authors. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition.
  • Versteegen, R. M., Rossin, R., ten Hoeve, W., Janssen, H. M., & Robillard, M. S. (2013). Bioorthogonal Fluorescence Turn-On Labeling Based on Bicyclononyne-Tetrazine Cycloaddition Reactions that Form Pyridazine Products. Angewandte Chemie International Edition, 52(52), 14112-14116. [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-catalyzed azide–alkyne click chemistry for bioconjugation. Current protocols in chemical biology, 3(4), 153-162. [Link]

  • Pascual, S., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1995-2007. [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical reviews, 108(8), 2952-3015. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from Wikipedia. [Link]

  • van der Veken, P., et al. (2011). Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. Bioconjugate chemistry, 22(10), 1957-1965. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from Chemistry LibreTexts. [Link]

  • PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]

  • Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Retrieved from Blumberg Institute. [Link]

  • Leah4sci. (2019, January 7). Sonogashira coupling. Retrieved from YouTube. [Link]

  • Ar ODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from Ar ODES. [Link]

  • Wang, Y., et al. (2019). Developments of bioorthogonal handle-containing photo-crosslinkers for photoaffinity labeling. RSC advances, 9(52), 30256-30267. [Link]

  • PubChem. (n.d.). 3-Chloro-6-methylpyridazine. Retrieved from PubChem. [Link]

  • PubChem. (n.d.). 3-chloro-6-ethynylpyridine-2-carboxylic acid. Retrieved from PubChem. [Link]

  • Zhang, P., et al. (2020). An iridium(iii) 3-chloro-6-thio-1,2,4,5-tetrazine complex for cysteine conjugation, bioimaging and photoactivated therapy. Chemical Communications, 56(76), 11261-11264. [Link]

  • Li, J., & Chen, P. R. (2016). Arylation Chemistry for Bioconjugation. ACS chemical biology, 11(5), 1165-1177. [Link]

  • Li, J., et al. (2023). Designing Bioorthogonal Reactions for Biomedical Applications. Molecules, 28(15), 5786. [Link]

  • Organic Syntheses Procedure. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer. Retrieved from Organic Syntheses. [Link]

  • SPARTAN. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. Retrieved from SPARTAN. [Link]

  • Royal Society of Chemistry. (n.d.). An iridium(iii) 3-chloro-6-thio-1,2,4,5-tetrazine complex for cysteine conjugation, bioimaging and photoactivated therapy. Retrieved from Royal Society of Chemistry. [Link]

  • ResearchGate. (2025, August 6). Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. Retrieved from ResearchGate. [Link]

  • PubMed. (2022, August 8). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Retrieved from PubMed. [Link]

Sources

Application Note & Protocols: 3-Chloro-6-ethynylpyridazine as a Versatile Heterocyclic Scaffold for Advanced Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fluorescent probes are indispensable tools in biomedical research and drug discovery, enabling the visualization of complex biological processes with high sensitivity and spatiotemporal resolution.[1][2] The rational design of these molecular tools hinges on the selection of appropriate core scaffolds that are both synthetically accessible and photophysically tunable. This document introduces 3-chloro-6-ethynylpyridazine, a highly versatile heterocyclic building block, for the preparation of novel fluorescent probes. Its unique structure, featuring two distinct and orthogonally reactive sites—a terminal alkyne and a halogen—provides a robust platform for modular probe design. We present detailed protocols for leveraging Sonogashira cross-coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions, enabling the covalent linkage of this scaffold to a wide array of fluorophores and biomolecules.

Introduction: The Pyridazine Advantage in Fluorophore Design

The pyridazine core, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry and materials science.[3][4] Its electron-deficient nature makes it an excellent component in donor-acceptor (push-pull) chromophores, which often exhibit desirable photophysical properties such as large Stokes shifts and sensitivity to the local microenvironment.[5] The strategic incorporation of a pyridazine moiety can significantly influence the intramolecular charge transfer (ICT) characteristics of a probe, a common mechanism for fluorescence modulation.[6][7]

This compound emerges as a particularly powerful synthetic intermediate due to its bifunctionality:

  • The Ethynyl Group: A terminal alkyne is one of the most versatile functional groups in modern organic synthesis. It serves as a key reactant in high-yielding transformations such as the Sonogashira coupling for C-C bond formation and the bio-orthogonal CuAAC reaction for bioconjugation.[8][9]

  • The Chloro Group: The chlorine atom at the 3-position provides an additional handle for subsequent functionalization through nucleophilic aromatic substitution or other cross-coupling reactions, allowing for fine-tuning of the probe's properties or the introduction of a second functional element.

This dual reactivity allows for a modular and divergent synthetic strategy, making it an ideal starting point for building complex molecular probes.

Synthetic Strategies & Core Protocols

The utility of this compound is best demonstrated through its application in two cornerstone reactions of modern chemical biology. The following protocols are designed to be robust and adaptable, serving as a validated starting point for researchers.

Strategy 1: Sonogashira Cross-Coupling for Fluorophore Elaboration

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is catalyzed by a combination of palladium and copper(I) salts and is highly efficient for conjugating the pyridazine core to a halogenated fluorophore, thereby creating a novel, extended π-system.

The choice of a palladium catalyst and ligand is critical. Catalysts like Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and a copper(I) source (e.g., CuI) are standard. The amine base (e.g., triethylamine or diisopropylethylamine) acts as both the base and, in many cases, the solvent. It is crucial to perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative homocoupling of the alkyne and deactivation of the palladium catalyst.[10]

This protocol details the coupling of this compound with 7-bromo-4-methylcoumarin, a common blue-emitting fluorophore.

// Reactants reac1 [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; reac2 [label="7-Bromo-4-methylcoumarin", fillcolor="#F1F3F4", fontcolor="#202124"];

// Reaction Conditions conditions [label="Pd(PPh₃)₄ (cat.)\nCuI (cat.)\nTriethylamine (Base/Solvent)\n80 °C, N₂ Atmosphere", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Intermediate Steps workup [label="Reaction Workup\n(Filtration, Extraction)", fillcolor="#FBBC05", fontcolor="#202124"]; purification [label="Purification\n(Silica Gel Chromatography)", fillcolor="#FBBC05", fontcolor="#202124"];

// Product product [label="Product:\n7-((3-chloropyridazin-6-yl)ethynyl)\n-4-methyl-2H-chromen-2-one", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow reac1 -> conditions; reac2 -> conditions; conditions -> workup [label="4-6h"]; workup -> purification; purification -> product; } doted Caption: Workflow for Sonogashira coupling.

Materials:

  • This compound (1.0 eq)

  • 7-bromo-4-methylcoumarin (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.05 eq)

  • Copper(I) iodide, CuI (0.1 eq)

  • Anhydrous Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF) (optional co-solvent)

  • Nitrogen or Argon gas supply

  • Standard oven-dried glassware

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, 7-bromo-4-methylcoumarin, Pd(PPh₃)₄, and CuI.

  • Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times.

  • Add anhydrous triethylamine via syringe to dissolve the reagents, aiming for a concentration of ~0.1 M with respect to the limiting reagent. If solubility is an issue, a minimal amount of anhydrous THF can be added as a co-solvent.

  • Heat the reaction mixture to 80 °C and stir under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with dichloromethane (DCM) and filter through a pad of Celite to remove catalyst residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired fluorescent conjugate.

Strategy 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups.[11] The CuAAC reaction, which forms a stable 1,2,3-triazole linkage between an alkyne and an azide, is the quintessential click reaction and is exceptionally suited for bioconjugation.[8][12] Using this compound, one can "click" this scaffold onto an azide-functionalized biomolecule (e.g., peptide, sugar) or a reporter tag.

The standard catalyst system is a copper(II) salt, such as copper(II) sulfate (CuSO₄), with a reducing agent, typically sodium ascorbate, to generate the active copper(I) species in situ. This method is robust and can often be performed in aqueous solvent mixtures, rendering it highly biocompatible.[13]

This protocol describes the conjugation of this compound to a generic azide-containing molecule (Molecule-N₃), such as an azide-functionalized dye or biotin tag.

// Reactants reac1 [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; reac2 [label="Azide-Functionalized Molecule\n(e.g., Dye-N₃, Biotin-N₃)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Reaction Conditions conditions [label="CuSO₄·5H₂O (cat.)\nSodium Ascorbate\nt-BuOH/H₂O\nRoom Temperature", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Workup and Purification workup [label="Reaction Workup\n(Extraction or Filtration)", fillcolor="#FBBC05", fontcolor="#202124"]; purification [label="Purification\n(Chromatography or Recrystallization)", fillcolor="#FBBC05", fontcolor="#202124"];

// Product product [label="Product:\n1,2,3-Triazole Linked Conjugate", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow reac1 -> conditions; reac2 -> conditions; conditions -> workup [label="1-3h"]; workup -> purification; purification -> product; } doted Caption: Workflow for CuAAC "Click" reaction.

Materials:

  • This compound (1.0 eq)

  • Azide-functionalized molecule (Molecule-N₃) (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Standard laboratory glassware

Procedure:

  • In a vial, dissolve this compound and Molecule-N₃ in a 1:1 mixture of t-BuOH and water.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution. A color change is often observed.

  • Stir the reaction vigorously at room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate or DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting triazole product by flash column chromatography or recrystallization as appropriate for the specific conjugate.

Probe Design, Validation, and Application

Designing a "Turn-On" Fluorescent Probe

A common strategy in probe design is to create a system that is non-fluorescent (or weakly fluorescent) in its native state but becomes highly fluorescent upon reacting with a specific analyte.[14][15] This "off-to-on" switching provides a high signal-to-background ratio. The pyridazine scaffold can be integrated into a probe that operates via a Photoinduced Electron Transfer (PeT) quenching mechanism.

PET_Mechanism cluster_off Fluorescence OFF cluster_on Fluorescence ON Probe_Off Fluorophore-Linker-PeT_Donor (e.g., Pyridazine) Excited_State Excited Fluorophore* Probe_Off->Excited_State Excitation (hν) Analyte Analyte Reaction (Oxidation of Donor) Probe_Off->Analyte Quenching Non-Radiative Decay (Fluorescence Quenched) Excited_State->Quenching Electron Transfer Probe_On Fluorophore-Linker-Modified_Donor Excited_State_On Excited Fluorophore* Probe_On->Excited_State_On Excitation (hν) Emission Radiative Decay (Fluorescence Emitted) Excited_State_On->Emission No e⁻ Transfer Analyte->Probe_On

In this model, the electron-rich pyridazine (or a group attached to it) can act as a PeT donor to the excited state of the attached fluorophore, quenching its fluorescence. If an analyte (e.g., a reactive oxygen species) reacts with and oxidizes the donor group, the PeT process is inhibited, and fluorescence is restored.

Characterization and Validation

Trustworthiness through Rigorous Validation: Every newly synthesized probe must undergo thorough characterization to validate its structure and function.

  • Structural Confirmation: Verify the chemical structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Photophysical Characterization: Determine the key optical properties of the probe in a relevant buffer system (e.g., PBS, pH 7.4). This data is crucial for designing imaging experiments.

Table 1: Representative Photophysical Data for a Hypothetical Pyridazine-Based Probe

PropertyProbe "Off" StateProbe "On" State (post-analyte)
Max Absorption (λabs) 490 nm495 nm
Max Emission (λem) 515 nm520 nm
Stokes Shift 25 nm25 nm
Quantum Yield (Φ) < 0.010.45
Fluorescence Enhancement -> 45-fold

Note: Data are hypothetical and serve as an example of expected results for a successful "turn-on" probe.

Conclusion

This compound is a powerful and commercially available building block that provides an efficient and modular entry point for the synthesis of sophisticated fluorescent probes. The orthogonal reactivity of its ethynyl and chloro functionalities allows for the strategic application of robust reactions like Sonogashira coupling and CuAAC click chemistry. This enables researchers to rapidly assemble diverse libraries of probes, accelerating the discovery of new tools for visualizing biological systems and advancing drug development.

References

  • Design and synthesis of nitrogen-fused pyridazinone fluorescent probes and their application in biological imaging. (2019). Journal of Chinese Pharmaceutical Sciences. [Link]

  • Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulteration. (2023). MDPI. [Link]

  • [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. (n.d.). MDPI. [Link]

  • Synthesis and Photophysical Properties of a Series of Pyrazine-Based Push–Pull Chromophores. (n.d.). ResearchGate. [Link]

  • Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulteration. (2023). ResearchGate. [Link]

  • Scheme 8. Synthesis of 3-chloro-6,8-dibromopyridopyridazine. (n.d.). ResearchGate. [Link]

  • Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. (2022). MDPI. [Link]

  • Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. (n.d.). PMC - PubMed Central. [Link]

  • Synthesis of fluorescent probes. (n.d.). The Royal Society of Chemistry. [Link]

  • Design of a selective fluorescent probe based on structural modification of pyridazinone and its applications in fungal imaging. (n.d.). ResearchGate. [Link]

  • An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). (n.d.). Organic Syntheses Procedure. [Link]

  • This compound (C6H3ClN2). (n.d.). PubChemLite. [Link]

  • A novel and convenient protocol for synthesis of pyridazines. (n.d.). PubMed. [Link]

  • Synthesis of fluorescent 2,3,5,6-tetraalkynylpyridines by site-selective Sonogashira-reactions of 2,3,5,6-tetrachloropyridines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. (2020). PMC - NIH. [Link]

  • Fluorescent Probes for Biological Imaging. (n.d.). PMC - NIH. [Link]

  • Click Chemistry and Radiochemistry: An Update. (2023). PMC - PubMed Central. [Link]

  • Development of fluorescent probes for bioimaging applications. (n.d.). PMC - NIH. [Link]

  • Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. (n.d.). NIH. [Link]

  • Rational Design of Small Molecule Fluorescent Probes for Biological Applications. (n.d.). PMC. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. (n.d.). PMC. [Link]

  • Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications. (n.d.). PMC - NIH. [Link]

  • Highly tunable bimane-based fluorescent probes: design, synthesis, and application as a selective amyloid binding dye. (2024). NIH. [Link]

  • Synthesis and Applications of Fluorescent Probes. (n.d.). MDPI. [Link]

  • Recent Advances in Excimer-Based Fluorescence Probes for Biological Applications. (2022). MDPI. [Link]

  • Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes. (2021). MDPI. [Link]

  • Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. (2020). PubMed. [Link]

  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). ePrints Soton. [Link]

  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. (n.d.). PubMed Central. [Link]

Sources

Application Notes and Protocols: A Step-by-Step Guide for Functionalizing Biomolecules with 3-Chloro-6-ethynylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

In the dynamic fields of chemical biology, drug development, and diagnostics, the precise modification of biomolecules is paramount. The ability to attach probes, therapeutic agents, or other functionalities to proteins, peptides, and nucleic acids with high specificity and efficiency has opened new avenues for research and therapeutic intervention. 3-Chloro-6-ethynylpyridazine is a versatile hetero-bifunctional linker that offers a powerful tool for achieving this. This reagent allows for a two-step sequential bioconjugation strategy. The first step involves a nucleophilic aromatic substitution (SNAr) reaction where a nucleophilic residue on a biomolecule, such as the thiol group of a cysteine or the amine group of a lysine, displaces the chloride on the pyridazine ring. The second step utilizes the ethynyl group for a highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[1][2][3] This modular approach provides researchers with exceptional control over the labeling process.

The pyridazine core offers a unique electronic environment that influences the reactivity of the C-Cl bond, while the terminal alkyne provides a bioorthogonal handle for subsequent ligation.[4] This guide provides a comprehensive overview and detailed protocols for the successful functionalization of biomolecules using this compound.

I. Chemical Properties and Handling of this compound

Chemical Structure and Properties:

  • Molecular Formula: C₆H₃ClN₂

  • Molecular Weight: 138.55 g/mol

  • Appearance: Typically a solid

  • Key Functional Groups:

    • 3-Chloro-pyridazine: The reactive site for initial bioconjugation via nucleophilic aromatic substitution.

    • 6-Ethynyl: The bioorthogonal handle for subsequent "click" chemistry.

Storage and Handling:

This compound should be handled with care in a well-ventilated laboratory, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6][7][8] It is advisable to store the reagent in a cool, dry, and dark place to prevent degradation. For solution-based handling, use anhydrous solvents like DMSO or DMF and store under an inert atmosphere (e.g., argon or nitrogen) to minimize hydrolysis.

II. Principle of the Two-Step Bioconjugation Strategy

The functionalization of biomolecules with this compound follows a two-step process, providing a high degree of control and versatility.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The first step involves the reaction of a nucleophilic amino acid side chain on the biomolecule with the electron-deficient pyridazine ring, leading to the displacement of the chloride. The most common nucleophiles for this reaction are the thiol group of cysteine residues and the primary amine of lysine residues.

The reactivity of these nucleophiles is pH-dependent.[9] Thiols are generally more nucleophilic than amines at neutral pH, which can allow for a degree of chemoselectivity.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Once the biomolecule is functionalized with the ethynyl-pyridazine moiety, the terminal alkyne is available for a highly efficient and specific "click" reaction with an azide-containing molecule of interest (e.g., a fluorescent dye, a biotin tag, or a drug molecule).[10][11][12] This reaction is catalyzed by Cu(I) and results in the formation of a stable triazole linkage.

Visualizing the Workflow

functionalization_workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_step2 Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Biomolecule Biomolecule (Protein, Peptide, etc.) with Nu:- (e.g., -SH, -NH2) Functionalized_Biomolecule Ethynyl-Functionalized Biomolecule Biomolecule->Functionalized_Biomolecule pH-dependent reaction Reagent This compound Reagent->Functionalized_Biomolecule Final_Conjugate Final Bioconjugate Functionalized_Biomolecule->Final_Conjugate Cu(I) catalyst Azide_Molecule Azide-Containing Molecule (e.g., Dye, Biotin, Drug) Azide_Molecule->Final_Conjugate

Sources

Troubleshooting & Optimization

Side reactions of 3-Chloro-6-ethynylpyridazine in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-6-ethynylpyridazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing with this versatile heterocyclic building block. Here, we address common side reactions, provide in-depth troubleshooting guides, and answer frequently asked questions to help you optimize your synthetic outcomes.

Introduction: The Duality of Reactivity

This compound is a valuable bifunctional reagent, featuring two key reactive sites: an electron-deficient chloropyridazine ring and a terminal alkyne. This structure makes it an excellent substrate for sequential cross-coupling reactions, such as Sonogashira and Suzuki-Miyaura couplings. However, this dual reactivity is also the source of several potential side reactions that can complicate syntheses and reduce yields. This guide provides expert insights into identifying, understanding, and mitigating these unwanted pathways.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant formation of a dimer corresponding to my starting material in my Sonogashira coupling. What is happening and how can I prevent it?

A1: You are likely observing alkyne homocoupling, also known as the Glaser coupling side reaction.[1][2] This is one of the most common side reactions when working with terminal alkynes.

  • Causality: The copper(I) co-catalyst, essential for activating the alkyne in the traditional Sonogashira mechanism, can also promote the oxidative dimerization of the terminal alkyne, especially in the presence of oxygen.[1][3] The reaction involves the formation of a copper acetylide intermediate which then undergoes oxidation to form a di-yne (dimer).

  • Mitigation Strategies:

    • Rigorous Degassing: Oxygen is a key promoter of Glaser coupling. Ensure your solvent and reaction vessel are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[1]

    • Copper-Free Conditions: The most effective way to eliminate this side reaction is to switch to a copper-free Sonogashira protocol. These systems rely on highly active palladium catalysts and often use a strong organic base (like an amine) which can facilitate the deprotonation of the alkyne without the need for a copper acetylide intermediate.[3][4]

    • Controlled Addition of Alkyne: If using a copper-catalyzed system is unavoidable, adding the this compound slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.

Q2: My reaction is producing 6-ethynylpyridazine as a major byproduct. What causes this dechlorination and how can I stop it?

A2: The loss of the chlorine atom is a known side reaction called protodechlorination (or more generally, dehalogenation).

  • Causality: In palladium-catalyzed cross-coupling reactions, a common side pathway involves the formation of a palladium-hydride (Pd-H) species.[5] This can occur through various mechanisms, including the reaction of the palladium catalyst with trace amounts of water, amines (used as the base), or protic solvents. The Pd-H species can then react with your starting material or product in a reductive process that replaces the chlorine atom with hydrogen. Factors that promote this include:

    • High Temperatures: Elevated temperatures can accelerate the rate of dehalogenation.[5]

    • Strong Bases: Strong, nucleophilic bases can promote the formation of Pd-H species.[5]

    • Protic Solvents: Solvents with available protons (like alcohols or water) can be a source for the unwanted hydrogen atom.[5]

  • Mitigation Strategies:

    • Solvent Choice: Use anhydrous, aprotic solvents such as THF, Dioxane, or Toluene.

    • Base Selection: Employ weaker, non-nucleophilic inorganic bases like K₂CO₃ or Cs₂CO₃ instead of strong organic amines or alkoxides where possible.[5][6]

    • Temperature Control: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

    • Ligand Choice: Utilize bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can promote the desired reductive elimination step of the catalytic cycle over the competing dehalogenation pathway.[3][5]

Q3: The C-Cl bond on my pyridazine ring is not reacting in my cross-coupling reaction. How can I improve its reactivity?

A3: The C-Cl bond is the least reactive among the common aryl halides in palladium-catalyzed cross-coupling reactions (reactivity order: C-I > C-Br >> C-Cl).[1] Activating this bond often requires more forcing conditions or specialized catalytic systems.

  • Causality: The oxidative addition of the Pd(0) catalyst into the C-Cl bond is the rate-limiting step and has a higher activation energy compared to C-Br or C-I bonds due to the C-Cl bond's greater strength.[2]

  • Optimization Strategies:

    • Advanced Catalysts: Standard catalysts like Pd(PPh₃)₄ may be insufficient. Use more active, state-of-the-art palladium precatalysts and ligands designed for C-Cl bond activation. Bulky, electron-rich phosphine ligands (e.g., cataCXium® A, XPhos) or N-heterocyclic carbene (NHC) palladium complexes are often highly effective.[3][7]

    • Higher Temperatures: While balancing the risk of dechlorination (see Q2), higher temperatures are often necessary. Microwave irradiation can be an effective tool for rapidly and uniformly heating the reaction to drive it to completion.

    • Choice of Base: A strong base is often required to facilitate the catalytic cycle. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are frequently used in these challenging couplings.

Troubleshooting and Optimization Protocols

Protocol 1: Optimizing Sonogashira Coupling of this compound

This protocol provides a starting point for optimizing the Sonogashira coupling to minimize the formation of Glaser homocoupling and dechlorination byproducts.

Objective: To couple this compound with an aryl halide.

Parameter Standard Conditions (Prone to Side Reactions) Optimized (Copper-Free) Conditions Rationale for Optimization
Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)Pd₂(dba)₃ (1-2 mol%) with XPhos (2-4 mol%)XPhos is a bulky, electron-rich ligand that promotes C-Cl bond activation and stabilizes the Pd(0) species, reducing side reactions.[7]
Co-catalyst CuI (3-10 mol%)NoneEliminates the primary pathway for Glaser homocoupling.[1][3]
Base Triethylamine (TEA) or Diisopropylamine (DIPA)Cs₂CO₃ or K₂CO₃ (2-3 equivalents)A strong inorganic base is effective in copper-free systems and reduces the risk of Pd-H formation compared to amine bases.[5]
Solvent THF or DMFAnhydrous, degassed Dioxane or TolueneAprotic solvents minimize protodechlorination pathways. Rigorous degassing removes O₂, preventing any trace metal-catalyzed homocoupling.[5]
Temperature 60-80 °C80-110 °CHigher temperatures may be needed to activate the C-Cl bond, but should be optimized carefully to avoid degradation.
Step-by-Step Methodology (Optimized Conditions):
  • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), Cs₂CO₃ (2.5 equiv), Pd₂(dba)₃ (0.015 equiv), and XPhos (0.03 equiv).

  • Evacuate and backfill the vessel with Argon or Nitrogen gas (repeat 3 times).

  • Add anhydrous, degassed Toluene via syringe.

  • Add this compound (1.2 equiv) as a solution in Toluene.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualization of Reaction Pathways

The following diagram illustrates the desired synthetic route versus the common side reaction pathways.

Sonogashira_Side_Reactions cluster_reactants Reactants A This compound DP Desired Product (3-Ar-6-ethynylpyridazine) A->DP [Pd(0), Ligand, Base] Desired Sonogashira Coupling HP Glaser Homocoupling (1,4-bis(3-chloropyridazin-6-yl)buta-1,3-diyne) A->HP [O₂, Cu(I)] Homocoupling DPD Dechlorination Product (6-ethynylpyridazine) A->DPD [Pd-H] Dechlorination B Ar-X (Coupling Partner) B->DP [Pd(0), Ligand, Base] Desired Sonogashira Coupling Troubleshooting_Workflow Start Low Yield or Multiple Byproducts CheckSM Is Starting Material (SM) Consumed? Start->CheckSM CheckDimer Is Homocoupling Dimer the Main Byproduct? CheckSM->CheckDimer Yes Sol_Reactivity Issue: Low Reactivity - Increase Temperature - Use stronger base (Cs₂CO₃) - Switch to more active ligand (e.g., XPhos, NHC) CheckSM->Sol_Reactivity No CheckDechlor Is Dechlorinated Product Observed? CheckDimer->CheckDechlor No Sol_Dimer Issue: Homocoupling - Use Copper-Free conditions - Rigorously degas solvent/reagents - Add alkyne slowly CheckDimer->Sol_Dimer Yes Sol_Dechlor Issue: Dechlorination - Lower reaction temperature - Use aprotic solvent - Switch to non-nucleophilic base (K₂CO₃) CheckDechlor->Sol_Dechlor Yes End Reaction Optimized CheckDechlor->End No Sol_Reactivity->End Sol_Dimer->End Sol_Dechlor->End

Caption: A troubleshooting decision tree for common synthesis issues.

References

Sources

Purification methods for 3-Chloro-6-ethynylpyridazine reaction products

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 3-Chloro-6-ethynylpyridazine

Welcome to the technical support guide for the purification of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this key synthetic intermediate. The following content is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios based on common laboratory experiences.

The synthesis of this compound, typically achieved via a Sonogashira cross-coupling reaction between 3,6-dichloropyridazine and a suitable terminal alkyne, presents unique purification challenges.[1] The electron-deficient nature of the pyridazine ring can influence reactivity and byproduct formation, while the polarity of the product and potential impurities requires carefully optimized purification strategies.[2] This guide provides field-proven insights and detailed protocols to help you achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from a Sonogashira synthesis of this compound?

A1: The impurity profile is intrinsically linked to the Sonogashira reaction mechanism. The most prevalent impurities include:

  • Unreacted Starting Materials: Primarily 3,6-dichloropyridazine and the terminal alkyne precursor.

  • Homocoupled Alkyne (Diyne): This byproduct, often referred to as a Glaser coupling product, forms from the oxidative coupling of two terminal alkyne molecules. It is a significant issue, especially if the cross-coupling reaction is sluggish.[3][4]

  • Homocoupled Bipyridazine: Formed from the coupling of two molecules of 3,6-dichloropyridazine. This is less common than diyne formation but can occur, particularly at high catalyst loadings or temperatures.[2]

  • Catalyst Residues: Palladium and copper salts from the catalyst system. These can often be observed as a fine black precipitate (palladium black) or colored soluble species.[5]

  • Amine Salts: The reaction requires a base (e.g., triethylamine, diisopropylethylamine), which forms a halide salt (e.g., triethylammonium chloride) as a byproduct.[6] These are typically removed during the initial workup.

Q2: My reaction is complete. What is the most critical first step before attempting chromatography or recrystallization?

A2: A thorough aqueous workup is the essential first step to remove the bulk of inorganic salts and the amine base. A poorly executed workup will contaminate your crude product and compromise the efficiency of subsequent purification steps.

A standard procedure involves diluting the reaction mixture (often in solvents like DMF or THF) with an organic solvent like ethyl acetate or dichloromethane, followed by washing with water or a mild aqueous solution.[7] If your product is acidic or basic, the pH of the aqueous washes must be carefully controlled to ensure your product remains in the organic phase. For a neutral molecule like this compound, washing with water and then brine is usually sufficient.

Q3: Is recrystallization a viable method for purifying this compound?

A3: Yes, recrystallization can be highly effective, but its success depends on two factors: the physical state and the initial purity of your crude product. If your crude material is a solid and already >85-90% pure, recrystallization is an excellent choice for achieving high purity by removing minor, structurally distinct impurities.

The key is solvent selection. An ideal solvent will dissolve the compound poorly at room temperature but completely at an elevated temperature.[8][9] For pyridazine derivatives, solvent systems like ethanol/water, isopropanol, or mixtures of ethyl acetate and hexanes are good starting points.[10] A detailed protocol is provided later in this guide.

Q4: When is column chromatography the better choice over recrystallization?

A4: Column chromatography is the preferred method when:

  • The crude product is an oil or a waxy solid.

  • The reaction mixture contains multiple byproducts with polarities similar to the desired product.

  • The impurities and the product have very different polarities, allowing for a straightforward separation.

Normal-phase flash chromatography using silica gel is the most common approach.[11] The heterocyclic nitrogen atoms in the pyridazine ring can sometimes cause peak tailing on acidic silica gel.[12] This can often be mitigated by adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.

Purification Workflow & Decision Logic

The following diagram outlines a typical decision-making process for purifying the crude product from your reaction.

PurificationWorkflow reaction Crude Reaction Mixture workup Aqueous Workup (e.g., EtOAc/Water Wash) reaction->workup crude Crude Product (After Solvent Removal) workup->crude assess Assess Crude Product (TLC, ¹H NMR) crude->assess chromatography Flash Column Chromatography assess->chromatography  Oily or  Complex Mixture recrystallize Recrystallization assess->recrystallize  Solid &  >85% Pure pure_product Pure Product (>98%) chromatography->pure_product recrystallize->pure_product

Caption: General purification workflow for this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a structured, easy-to-navigate format.

Problem Encountered Probable Cause(s) Recommended Solution(s)
Oily, intractable crude product that won't solidify. 1. Residual high-boiling solvent (e.g., DMF, DMSO).[7]2. High concentration of greasy impurities (e.g., phosphine oxides from Pd(PPh₃)₄).1. Perform a thorough aqueous workup with multiple extractions.2. Co-evaporate the crude material with toluene or heptane on a rotary evaporator to azeotropically remove residual solvents.3. Proceed directly to column chromatography.
Product streaks or "tails" badly on the silica gel column. 1. The basic nitrogen atoms of the pyridazine ring are interacting strongly with the acidic silica surface.[12]2. The product is being loaded onto the column in too strong of a solvent.1. Add 0.5-1% triethylamine to your eluent system to neutralize the silica gel.2. Use an alternative stationary phase like neutral alumina.3. Use "dry loading": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.[10]
Low or no recovery of product after recrystallization. 1. Too much solvent was used, keeping the product dissolved even at low temperatures.[8]2. The chosen solvent was inappropriate (product is too soluble).3. Premature crystallization during hot filtration.1. Concentrate the filtrate to reduce the solvent volume and attempt to recrystallize again.2. Select a different solvent system. If the product is very soluble in one solvent, try adding an "anti-solvent" (in which it is insoluble) dropwise to the hot solution until turbidity appears, then cool slowly.3. Ensure the filtration apparatus is pre-heated to prevent cooling.
Product co-elutes with an impurity during column chromatography. 1. The polarity of the product and the impurity are too similar for separation on silica gel.2. An inappropriate eluent system is being used (too polar or not polar enough).1. Optimize the eluent system using TLC. Test various ratios of solvents like hexanes/ethyl acetate or dichloromethane/methanol.2. Switch to a different separation mode. Reversed-phase (C18) flash chromatography using a water/acetonitrile or water/methanol gradient is an excellent alternative for polar compounds.[13][14]

Experimental Protocols

Protocol 1: Standard Aqueous Workup

This protocol is designed to remove inorganic salts, the amine base, and highly polar solvents like DMF following the completion of the Sonogashira reaction.

  • Quenching: Cool the reaction mixture to room temperature. If the reaction was performed in a solvent like DMF, dilute it with 5-10 volumes of ethyl acetate or another suitable extraction solvent.

  • Washing: Transfer the diluted mixture to a separatory funnel.

    • Wash with water (2 x volume of the organic layer). This removes the bulk of DMF and amine salts.

    • Wash with saturated aqueous sodium chloride (brine) (1 x volume of the organic layer). This helps to break up emulsions and further dry the organic layer.[15]

  • Drying & Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration & Evaporation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Flash Column Chromatography (Normal Phase)

This protocol is suitable for purifying oily or complex mixtures.

  • Eluent Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., hexanes/ethyl acetate) that provides a retention factor (Rf) of 0.25-0.35 for this compound. This Rf value typically ensures good separation from impurities.[10]

  • Column Packing:

    • Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the least polar component of your eluent (e.g., hexanes).

    • Pour the slurry into the column and use positive pressure to pack the bed firmly, ensuring no air bubbles are trapped.[11]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or dichloromethane.

    • Carefully apply the sample solution to the top of the silica bed.

    • Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with your chosen solvent system, applying gentle air pressure to achieve a steady flow rate (e.g., ~2 inches/minute).

    • Collect fractions in an array of test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions, and remove the solvent under reduced pressure.

Protocol 3: Recrystallization

This protocol is ideal for purifying solid crude material that is already relatively pure.

  • Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene). Find a solvent that dissolves the material when hot but results in poor solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture with stirring (e.g., on a hot plate) to the solvent's boiling point. Add more hot solvent portion-wise until the solid just dissolves completely.[8] Using excess solvent will result in poor recovery.[9]

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9] Do not disturb the flask during this period.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product.[10]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.[16]

References

  • Benchchem. (n.d.). Technical Support Center: Sonogashira Reaction Troubleshooting.
  • Biotage. (n.d.). Improving Flash Purification of Chemically Related Pyrazines.
  • Reddit. (2011). Sonogashira workup.
  • ResearchGate. (n.d.). Scheme 8. Synthesis of 3-chloro-6,8-dibromopyridopyridazine.
  • Benchchem. (n.d.). Preventing homo-coupling side reactions in pyridazine synthesis.
  • Reddit. (n.d.). Struggling to make a sonogashira coupling reaction happen.
  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?
  • Organic Syntheses. (n.d.). Procedure for the synthesis of 3-Chloro-N-phenyl-pyridin-2-amine.
  • ChemicalBook. (n.d.). 3-CHLORO-6-(4-NITROPHENYL)PYRIDAZINE synthesis.
  • PubChem. (n.d.). This compound.
  • ChemicalBook. (n.d.). 3-Chloro-6-pyridin-4-yl-pyridazine synthesis.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
  • YouTube. (2007). Organic Chemistry Lab: Recrystallization.
  • ResearchGate. (2011). Recent Advances in Sonogashira Reactions.
  • Journal of American Science. (2010). Chemical studies on 3,6-dichloropyridazine.
  • Organic Syntheses. (n.d.). Procedure for crystallization and drying.
  • Biotage. (n.d.). C18 Flash Chromatography in Rapid Isolation of Organic Compounds.
  • Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography.
  • LCGC North America. (2015). Separation Science in Drug Development, Part I: High-Throughput Purification.
  • Organic Preparations and Procedures International. (1989). PREPARATION OF 3-CHLORO-6-(TRIPHENYLMETHYLAZO) PYRIDAZINE.
  • PubChem. (n.d.). 3,6-Dichloropyridazine.
  • Google Patents. (n.d.). Process for purification of 3,6-dichloropyridazine.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.
  • ResearchGate. (2011). Efficient Preparation of ((3-Chloro-2- for In-Vivo Study.
  • Organic Syntheses. (n.d.). Procedure for aqueous workup.
  • YouTube. (2020). Recrystallization of Acetanilide.

Sources

Technical Support Center: Overcoming Solubility Challenges with 3-Chloro-6-ethynylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-6-ethynylpyridazine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenge of this compound's low solubility in aqueous media. Here, we provide field-proven insights, detailed troubleshooting protocols, and a foundational understanding of the underlying chemical principles to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my aqueous buffer. Why is it so poorly soluble?

A: The low aqueous solubility of this compound is primarily due to its molecular structure. The pyridazine ring, while containing nitrogen atoms, is part of a larger, moderately hydrophobic molecule. The predicted XlogP value of 1.1 indicates a preference for a non-polar environment over a polar one like water[1]. The chloro and ethynyl groups further contribute to its non-polar character, making it challenging to dissolve directly in aqueous solutions.

Q2: What is the best solvent to use for creating a high-concentration stock solution?

A: For initial stock solutions, water-miscible organic solvents are recommended. The most common and effective choice is dimethyl sulfoxide (DMSO). Other potential solvents include N,N-dimethylformamide (DMF) and ethanol. It is crucial to first dissolve the compound completely in the organic solvent before making serial dilutions into your aqueous experimental medium.

Q3: I used a DMSO stock solution, but my compound precipitated when I diluted it into my aqueous buffer. What should I do?

A: This is a common issue known as "DMSO crash-out." It occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit, even with a small percentage of DMSO present. To troubleshoot this:

  • Decrease the final concentration: Your target concentration may be too high for the aqueous system.

  • Increase the percentage of co-solvent: While not always ideal for biological assays, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) might keep the compound in solution. Always run a vehicle control to check for solvent effects in your assay.

  • Explore alternative solubilization methods: If decreasing the concentration is not an option, you will need to employ more advanced techniques, which are detailed in the troubleshooting guides below.

Q4: Are there any quick methods to improve solubility for a preliminary screening assay?

A: For rapid screening purposes, using a co-solvent system is the fastest approach. Prepare a 10 mM stock in 100% DMSO and then dilute it into your assay buffer. If precipitation occurs, trying a different co-solvent like ethanol or employing pH modification might offer a quick alternative. However, for consistent and reproducible results, a more robust method should be developed.

In-Depth Troubleshooting Guides

This section provides detailed, step-by-step protocols for systematically addressing the solubility of this compound. The choice of method will depend on the specific requirements of your experiment, such as the final desired concentration and the tolerance of the assay system to various excipients.

Understanding the Physicochemical Properties of this compound

A foundational understanding of the compound's properties is key to troubleshooting solubility issues. While experimental data is limited, we can infer its characteristics based on its structure.

PropertyValue / Predicted ValueImplication for Solubility
Molecular Formula C₆H₃ClN₂-
Molecular Weight 138.56 g/mol -
XlogP (Predicted) 1.1Indicates moderate hydrophobicity and a preference for non-polar environments[1].
pKa (Predicted) ~2-3The pyridazine nitrogens are weakly basic. At physiological pH (~7.4), the molecule will be predominantly in its neutral, less soluble form. Adjusting the pH to be more acidic may increase solubility by protonating the molecule.
Method 1: Co-Solvent System Optimization

Co-solvents work by reducing the polarity of the aqueous medium, thereby making it more favorable for a hydrophobic compound to dissolve[2].

Protocol: Preparing a Solution using a Co-solvent

  • Stock Solution Preparation:

    • Accurately weigh out your this compound.

    • Add 100% DMSO dropwise while vortexing until the solid is completely dissolved. Aim for a high-concentration stock (e.g., 10-50 mM). This will minimize the amount of organic solvent in your final solution.

  • Serial Dilution:

    • Perform serial dilutions from your high-concentration stock using 100% DMSO to create intermediate stock solutions.

  • Final Dilution into Aqueous Media:

    • Add a small volume of the appropriate DMSO stock solution to your pre-warmed aqueous buffer (e.g., add 1 µL of a 10 mM stock to 1 mL of buffer for a final concentration of 10 µM).

    • Crucial Step: Add the DMSO stock to the buffer while vortexing vigorously to ensure rapid dispersion and minimize localized high concentrations that can lead to precipitation.

  • Validation:

    • Visually inspect the final solution for any signs of precipitation or cloudiness.

    • For quantitative assessment, measure the absorbance spectrum of the solution. A scattering effect at lower wavelengths (e.g., 300-400 nm) can indicate the presence of insoluble particles.

cluster_0 Co-Solvent Workflow A Weigh Compound B Dissolve in 100% DMSO (e.g., 50 mM Stock) A->B C Vortex until clear B->C D Add small volume of stock to aqueous buffer while vortexing C->D Prepare final solution E Visually inspect for precipitation D->E F Precipitation? E->F G Proceed with Experiment F->G No H Troubleshoot: - Lower final concentration - Try alternative method F->H Yes

Caption: Workflow for using a co-solvent.

Method 2: pH-Based Solubilization

Adjusting the pH of the medium can ionize a compound, making it more soluble in water[3][4]. Since this compound has basic nitrogen atoms, lowering the pH should increase its solubility.

Protocol: pH Modification

  • Prepare Acidic Buffers: Prepare a range of buffers with pH values from 2 to 6 (e.g., citrate or acetate buffers).

  • Direct Solubilization Attempt:

    • Add a pre-weighed amount of this compound to each buffer to make your target concentration.

    • Stir or sonicate the mixtures for at least 30 minutes.

  • Analysis:

    • Filter each solution through a 0.22 µm filter to remove any undissolved solid.

    • Measure the concentration of the filtrate using a validated analytical method (e.g., HPLC-UV) to determine the solubility at each pH.

  • Considerations:

    • Ensure that the final pH is compatible with your experimental system.

    • Be aware that pH can affect the stability of your compound over time.

Method 3: Surfactant-Mediated Solubilization

Surfactants form micelles that can encapsulate hydrophobic compounds, allowing them to be dispersed in aqueous media[5][6]. Non-ionic surfactants are generally preferred for biological applications due to their lower toxicity.

Protocol: Using Tween® 80

  • Prepare Surfactant Solution: Prepare a 1% (w/v) stock solution of Tween® 80 in your desired aqueous buffer.

  • Prepare Compound Slurry: Add the pre-weighed this compound to a small volume of the 1% Tween® 80 solution.

  • Solubilization:

    • Vortex the mixture vigorously.

    • Use a bath sonicator to apply ultrasonic energy for 15-30 minutes. This helps to break down aggregates and facilitate micellar encapsulation.

  • Dilution and Validation:

    • Dilute the resulting solution to your final target concentration using the same buffer.

    • As with other methods, visually and analytically check for any signs of insolubility.

Decision-Making Framework for Solubility Enhancement

When faced with a solubility challenge, a systematic approach is key. The following decision tree can guide you in selecting the most appropriate strategy for your specific needs.

Start Start: Low Solubility of This compound Q1 Is a small amount of organic solvent (e.g., <0.5% DMSO) acceptable in the assay? Start->Q1 A1 Use Co-Solvent Method (DMSO, Ethanol) Q1->A1 Yes Q2 Does the assay tolerate a pH range of 3-6? Q1->Q2 No End Further formulation development (e.g., cyclodextrins, solid dispersions) may be required. A1->End If precipitation still occurs A2 Try pH Adjustment (Acidic Buffers) Q2->A2 Yes Q3 Is a non-ionic surfactant (e.g., Tween® 80) compatible with the experiment? Q2->Q3 No A2->End If solubility is insufficient A3 Use Surfactant-Mediated Solubilization Q3->A3 Yes Q3->End No A3->End If method is ineffective

Caption: Decision tree for selecting a solubilization method.

By following these structured troubleshooting guides and understanding the physicochemical principles at play, you can effectively overcome the solubility challenges presented by this compound and achieve reliable, reproducible results in your research.

References

  • Verma, S., Rawat, A., Kaul, M., & Saini, S. (2011). Techniques for solubility enhancement of poorly soluble drugs: An overview. International Journal of Pharmaceutical Sciences and Research, 2(8), 1935. Available at: [Link]

  • Gautam, A., Kumar, A., & Hisoria, P. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 4(7), 1-10. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available at: [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • Pratiwi, R., & Martien, R. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands, 1(1), 1-10. Available at: [Link]

  • Zakharova, L. Y., Pashirova, T. N., Doktorovova, S. O., Zuev, Y. F., & Konovalov, A. I. (2018). Solubilization of Biologically Active Heterocyclic Compounds by Biocompatible Microemulsions. Russian Journal of Physical Chemistry A, 92(12), 2533-2539. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Poisoning in Reactions of 3-Chloro-6-ethynylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical issue of catalyst poisoning in cross-coupling reactions involving 3-Chloro-6-ethynylpyridazine, a key building block in modern synthetic chemistry. Our focus is on providing practical, field-proven insights to ensure the success and reproducibility of your experiments.

Introduction: The Challenge of Pyridazine Ligands in Catalysis

This compound is an electron-deficient heterocycle, a feature that should facilitate the oxidative addition step in palladium-catalyzed cross-coupling reactions like the Sonogashira coupling. However, the pyridazine moiety itself presents a significant challenge. The two adjacent nitrogen atoms possess lone pairs of electrons that can strongly coordinate to the palladium center, leading to catalyst inhibition or complete deactivation.[1][2] This guide will dissect the common causes of catalyst poisoning and provide robust protocols to mitigate these issues, ensuring high-yield, reproducible outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Sonogashira reaction with this compound is sluggish or has completely stalled. What is the most likely cause?

A1: The primary suspect is catalyst poisoning by the pyridazine substrate itself. The nitrogen lone pairs on the pyridazine ring can act as ligands, binding to the palladium catalyst and inhibiting its activity.[1][2] This is a common issue with nitrogen-containing heterocycles.[1][3]

Troubleshooting Steps:

  • Ligand Selection is Critical: Standard phosphine ligands may not be sufficient. Switch to bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands sterically shield the palladium center, making it more difficult for the pyridazine nitrogen to coordinate.[3] N-heterocyclic carbene (NHC) ligands are also highly effective due to their strong sigma-donating properties, which promote the crucial oxidative addition step.[3]

  • Use of Precatalysts: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, consider using pre-formed palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts). These can generate the active catalyst more cleanly and efficiently, reducing the opportunity for catalyst deactivation before the reaction begins.[3]

  • Slow Addition of Substrate: Adding the this compound solution slowly to the reaction mixture via a syringe pump can maintain a low concentration of the potential poison, minimizing its inhibitory effect on the catalyst.[3]

Q2: I'm observing a significant amount of black precipitate (palladium black) in my reaction. What does this mean and how can I prevent it?

A2: The formation of palladium black indicates the decomposition of the active palladium catalyst into inactive palladium metal aggregates. This is a common failure mode in cross-coupling reactions and can be triggered by several factors.

Potential Causes & Solutions:

Possible Cause Explanation & Causality Recommended Solution
Impure Reagents Impurities in your starting materials (this compound, alkyne partner), base, or solvent can poison the catalyst and lead to its decomposition.Ensure all reagents are of the highest purity. Purify starting materials if necessary (see protocols below). Use freshly distilled, anhydrous, and degassed solvents.
Presence of Oxygen Oxygen can oxidize the active Pd(0) catalyst and promote side reactions like the homocoupling of the alkyne partner (Glaser coupling), which can contribute to catalyst decomposition.Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
Inappropriate Solvent Some solvents can promote the aggregation of palladium. Anecdotal evidence suggests THF may sometimes contribute to this issue.Screen alternative anhydrous, degassed solvents such as DMF, dioxane, or toluene.
High Temperature While heating can be necessary for less reactive chlorides, excessive temperatures can accelerate catalyst decomposition.Optimize the reaction temperature. Start with milder conditions (e.g., room temperature to 60 °C) and only increase the temperature if the reaction does not proceed.
Q3: My reaction is producing a significant amount of a diyne byproduct from the homocoupling of my terminal alkyne. How can I suppress this?

A3: This side reaction, known as Glaser coupling, is a common issue in traditional Sonogashira reactions and is promoted by the copper(I) co-catalyst in the presence of oxygen.

Strategies to Minimize Homocoupling:

  • Switch to Copper-Free Conditions: This is the most effective method to eliminate Glaser coupling. Copper-free Sonogashira protocols often require a different choice of base (e.g., a weaker amine base in combination with a stronger, non-coordinating base) and may necessitate more specialized ligands.

  • Minimize Oxygen: As mentioned previously, rigorous exclusion of oxygen is crucial. Ensure your inert gas technique is flawless.

  • Reduce Copper(I) Loading: If a copper co-catalyst is necessary, use the minimum effective amount (e.g., 1-5 mol%). Ensure you are using a fresh, high-quality source of CuI.

Q4: I suspect my this compound starting material is impure. What are the likely contaminants and how can I purify it?

A4: Impurities in this compound often stem from its synthesis, which typically involves the ethynylation of 3,6-dichloropyridazine.

Potential Impurities and Their Impact:

  • Residual 3,6-Dichloropyridazine: This unreacted starting material can compete in the cross-coupling reaction, leading to undesired byproducts.

  • Hydrazine: If hydrazine was used in the synthesis of the pyridazine ring, trace amounts can remain. Hydrazine is a strong reducing agent and can readily deactivate the palladium catalyst.[4][5]

  • Phosphorus-based Reagents: If the chlorination step to make the precursor involved reagents like phosphorus oxychloride (POCl₃), residual phosphorus compounds can act as potent catalyst poisons.

  • Polymerized/Oligomerized Alkyne: The ethynyl group can be prone to polymerization, especially if exposed to air, light, or certain metals. These oligomers can chelate the catalyst.

Experimental Protocols

Protocol 1: Purification of this compound

This protocol aims to remove common polar impurities, residual metals, and acidic/basic contaminants.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like dichloromethane or ethyl acetate.

  • Aqueous Wash:

    • Wash the organic solution with a dilute aqueous solution of a mild acid (e.g., 1% HCl) to remove any basic impurities like residual hydrazine.

    • Follow with a wash using a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic residues.

    • Finally, wash with brine (saturated NaCl solution) to aid in the removal of water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Silica Gel Chromatography: If impurities persist, perform column chromatography on silica gel. A non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is typically effective.

  • Recrystallization: For solid materials, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be a highly effective final purification step.

Protocol 2: General Procedure for a Robust Sonogashira Coupling

This protocol incorporates best practices to mitigate catalyst poisoning.

  • Reagent Preparation:

    • Ensure the purified this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) are dry.

    • Use a high-purity, anhydrous, and degassed solvent (e.g., DMF or toluene).

    • Use a fresh, high-quality palladium precatalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), a bulky ligand (e.g., XPhos, 4 mol%), a copper(I) source (e.g., CuI, 4 mol% if not running copper-free), and a suitable base (e.g., triethylamine, 2.0 equiv).

  • Reaction Setup (Inert Atmosphere):

    • To an oven-dried Schlenk flask, add the palladium precatalyst, ligand, and copper salt (if used).

    • Seal the flask, and evacuate and backfill with argon or nitrogen at least three times.

    • Add the degassed solvent via syringe, followed by the base and the terminal alkyne.

    • Finally, add the this compound.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture and dilute with an organic solvent (e.g., ethyl acetate).

    • Filter through a pad of Celite to remove palladium black if present.

    • Wash the filtrate with aqueous ammonium chloride (to remove the amine base) and then with brine.

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Visualization of Key Processes

Catalyst Inhibition by Pyridazine

The following diagram illustrates the proposed mechanism of catalyst deactivation where the pyridazine substrate binds to the active palladium species, preventing it from participating in the catalytic cycle.

G cluster_cycle Catalytic Cycle cluster_poison Poisoning Pathway Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd(0)L2->OxAdd PoisonedComplex [Pd(0)L2(pyridazine)] Inactive Complex Pd(0)L2->PoisonedComplex Inhibition Pd(II)Complex Ar-Pd(II)-X OxAdd->Pd(II)Complex Transmetalation Transmetalation (R-C≡C-Cu) Pd(II)Complex->Transmetalation RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd(0)L2 Regeneration Product Product (Ar-C≡C-R) RedElim->Product Pyridazine This compound Pyridazine->PoisonedComplex Coordination caption Fig. 1: Inhibition of the catalytic cycle by pyridazine coordination.

Fig. 1: Inhibition of the catalytic cycle by pyridazine coordination.
Troubleshooting Workflow for Failed Reactions

This workflow provides a logical sequence of steps to diagnose and solve common issues in reactions with this compound.

G Start Reaction Failed (Low/No Yield) CheckPurity 1. Verify Reagent Purity - Purify Pyridazine? - Fresh Solvents/Base? Start->CheckPurity CheckConditions 2. Confirm Inert Atmosphere - Degassed Solvents? - Positive N2/Ar Pressure? CheckPurity->CheckConditions Purity Confirmed Success Reaction Successful CheckPurity->Success Impurity Found & Rectified OptimizeCatalyst 3. Optimize Catalyst System - Bulky Ligand (e.g., XPhos)? - Use Precatalyst? CheckConditions->OptimizeCatalyst Conditions Confirmed CheckConditions->Success Atmosphere Issue Rectified OptimizeParams 4. Adjust Reaction Parameters - Screen Solvents? - Modify Temperature? OptimizeCatalyst->OptimizeParams No Improvement OptimizeCatalyst->Success New Catalyst Works OptimizeParams->Success Improvement Seen caption Fig. 2: A logical workflow for troubleshooting failed reactions.

Fig. 2: A logical workflow for troubleshooting failed reactions.

References

  • D. C. D. C. Yu, D. C. D. C. Yu. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. [Link]

  • Request PDF. (2025). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. [Link]

  • Organic Syntheses Procedure. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. [Link]

  • Google Patents. (n.d.). CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
  • Google Patents. (n.d.). An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine.
  • Request PDF. (2025). Palladium Metal Catalysts in Heck C-C Coupling Reactions. [Link]

  • Mohamed H. Sherif, Gamal A. Ahmed, Adel A. Elbahnasawy, Eman O. Helal. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science. [Link]

  • MDPI. (n.d.). Supported Metal Catalysts for the Synthesis of N-Heterocycles. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Y. Y. L. Y. L. Chan, Y. Y. L. Y. L. Chan. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PMC. [Link]

  • Request PDF. (2025). Hydrazine electrooxidation on a composite catalyst consisting of nickel and palladium. [Link]

  • MDPI. (n.d.). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. [Link]

Sources

Technical Support Center: Troubleshooting Bioconjugation with 3-Chloro-6-ethynylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for bioconjugation applications utilizing 3-Chloro-6-ethynylpyridazine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during experiments. The question-and-answer format addresses specific issues, explains the underlying chemical principles, and provides actionable protocols to enhance the efficiency and specificity of your conjugations.

Section 1: Foundational Knowledge & Core Concerns

This section addresses the most common initial hurdles researchers face, rooted in the unique chemical nature of the this compound reagent.

FAQ 1: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is sluggish or failing completely. What is the likely cause?

Low or no yield in a CuAAC reaction with this reagent often points to a single primary suspect: copper catalyst inhibition .

Scientific Explanation: The this compound molecule contains two nitrogen atoms in its pyridazine ring. These nitrogen atoms possess lone pairs of electrons that can chelate, or bind to, the copper(I) catalyst. While some nitrogen-based ligands are used to stabilize and accelerate CuAAC reactions, the specific geometry and electronic properties of the pyridazine ring can lead to the formation of an overly stable, inactive copper complex.[1][2] This effectively sequesters the catalyst from the reaction cycle, preventing it from activating the terminal alkyne and leading to a dramatic drop in reaction rate or complete failure. This process is known as catalyst poisoning.[3]

Troubleshooting Protocol:

  • Increase Ligand Concentration: The most effective countermeasure is to use a strong, water-soluble Cu(I) chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA). These ligands are designed to stabilize the Cu(I) oxidation state and accelerate the catalytic cycle.[4] By outcompeting the pyridazine for copper coordination, they can rescue the reaction.

    • Action: Increase the molar ratio of Ligand:CuSO₄ from the standard 2:1 up to 5:1 or even 10:1. Prepare the Ligand/CuSO₄ premix and allow it to incubate for 5-10 minutes before adding it to the reaction mixture.

  • Increase Catalyst Concentration: If increasing the ligand ratio is insufficient, a modest increase in the total copper concentration (e.g., from 100 µM to 250 µM or 500 µM) may be necessary to overcome the inhibitory effect. Ensure the ligand concentration is increased proportionally.

  • Purity of Reagents: Ensure your sodium ascorbate stock solution is fresh. Oxidized ascorbate is ineffective at reducing Cu(II) to the active Cu(I) state, a prerequisite for the reaction.[5]

Section 2: Investigating Side Reactions and Poor Specificity

When conjugation occurs but results in heterogeneous products, low yields of the desired conjugate, or unexpected modifications, side reactions are the likely culprit. The structure of this compound presents two primary pathways for off-target reactivity.

FAQ 2: I'm observing unexpected protein modifications or loss of my reagent. Why is my conjugation not specific?

Lack of specificity typically arises from one of two potential side reactions driven by the electron-deficient nature of the pyridazine ring: Nucleophilic Aromatic Substitution (SₙAr) or Michael Addition .

Scientific Explanation:

  • Nucleophilic Aromatic Substitution (SₙAr): The pyridazine ring is highly electron-deficient due to the electronegativity of its two nitrogen atoms. This electronic pull, combined with the chloro group (a good leaving group), makes the carbon atom at position 3 susceptible to attack by strong nucleophiles.[6][7] In a biological context, the most potent and common nucleophile is the thiolate anion (R-S⁻) from a deprotonated cysteine residue.[8][9] This SₙAr reaction results in the covalent attachment of the pyridazine ring to a cysteine residue via a thioether bond, consuming your reagent and modifying an unintended site on the protein.

  • Michael Addition to the Alkyne: The same electron-withdrawing properties of the chloro-pyridazine ring that activate the C-Cl bond also "activate" the alkyne. This polarization makes the terminal carbon of the alkyne electrophilic and susceptible to conjugate addition (Michael addition) from nucleophiles like cysteine thiolates.[10][11] This reaction also consumes the reagent and results in a non-click linkage to the protein.

The diagram below illustrates the competition between the desired CuAAC reaction and these two major side-reaction pathways.

Reaction_Pathways cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products Reagent This compound CuAAC Desired Pathway: CuAAC Click Reaction Reagent->CuAAC + Protein-N₃ + Cu(I) Catalyst SNAr Side Reaction: SNAr at C-Cl Reagent->SNAr + Protein-Cys-S⁻ (High pH) Michael Side Reaction: Michael Addition at Alkyne Reagent->Michael + Protein-Cys-S⁻ (High pH) Protein_Azide Protein-N₃ Protein_Azide->CuAAC Protein_Cys Protein-Cys-SH Protein_Cys->SNAr Protein_Cys->Michael Correct_Product Desired Bioconjugate (Triazole Linkage) CuAAC->Correct_Product SNAr_Product Side Product (Thioether Linkage at C3) SNAr->SNAr_Product Michael_Product Side Product (Thio-vinyl Linkage) Michael->Michael_Product

Caption: Competing reaction pathways for this compound.

FAQ 3: How can I minimize these side reactions and improve the specificity of my labeling?

Controlling side reactions hinges on managing the nucleophilicity of cysteine residues and optimizing the kinetics to favor the CuAAC reaction.

Scientific Explanation: The key to preventing SₙAr and Michael addition is controlling the concentration of the reactive thiolate anion (R-S⁻). The thiol group (R-SH) of cysteine is only weakly nucleophilic, but the thiolate is a very powerful nucleophile. The equilibrium between the two is governed by pH. The pKa of a typical surface-exposed cysteine residue is around 8.3.[8] At pH 7.0-7.5, only a small fraction of cysteines are deprotonated as thiolates, but this fraction increases dramatically as the pH rises above 8.

Troubleshooting Workflow & Protocols:

The following workflow provides a systematic approach to diagnosing and solving specificity issues.

Troubleshooting_Workflow start Start: Low Yield or Non-Specific Labeling ph_check Is reaction pH > 7.5? start->ph_check ph_adjust Action: Lower pH to 6.5-7.2 Use non-nucleophilic buffer (HEPES, PBS) ph_check->ph_adjust Yes kinetics_check Is CuAAC reaction slow? ph_check->kinetics_check No cys_block Optional Action: Pre-block free cysteines with NEM or iodoacetamide ph_adjust->cys_block ph_adjust->kinetics_check cys_block->kinetics_check catalyst_opt Action: Increase Ligand:Cu ratio (5:1) Use fresh Na-Ascorbate Increase total catalyst conc. kinetics_check->catalyst_opt Yes reagent_check Is reagent solubility an issue? kinetics_check->reagent_check No catalyst_opt->reagent_check solvent_opt Action: Add 5-10% co-solvent (DMSO, DMF) Ensure reagent is fully dissolved before adding to protein reagent_check->solvent_opt Yes analysis Analyze Results: Check efficiency by HPLC/MS reagent_check->analysis No solvent_opt->analysis

Caption: Systematic workflow for troubleshooting side reactions.

Detailed Protocols:

  • pH Control (Primary Solution):

    • Action: Perform the conjugation in a pH range of 6.5-7.2. This keeps the vast majority of cysteine residues in their protonated, less reactive R-SH form, significantly suppressing both SₙAr and Michael addition pathways.

    • Buffer Choice: Use non-nucleophilic buffers like HEPES or phosphate-buffered saline (PBS). Avoid buffers with primary or secondary amines (e.g., Tris), as they can potentially act as nucleophiles or interfere with the copper catalyst.

  • Accelerate the CuAAC Reaction:

    • Action: By making the desired click reaction faster, you give the side reactions less time to occur. Follow the protocol in FAQ 1 to optimize the catalyst system (increase ligand:copper ratio, use fresh ascorbate). A faster primary reaction is your best defense against slower side reactions.

  • Control Reagent Stoichiometry:

    • Action: Use the lowest possible excess of the this compound reagent that still drives the reaction to completion (e.g., start with 3-5 molar equivalents relative to the azide-labeled biomolecule). A large excess of the reagent will increase the probability of off-target reactions.

  • Cysteine Blocking (For Proteins with Non-Essential Free Cysteines):

    • Action: If your protein has surface-exposed cysteines that are not part of the intended conjugation site, consider blocking them prior to the click reaction. Incubate the protein with a 5- to 10-fold molar excess of N-ethylmaleimide (NEM) or iodoacetamide for 1 hour at room temperature, followed by removal of the excess blocking agent via a desalting column.

Section 3: Physicochemical & Analytical Issues

This final section covers practical issues related to reagent handling and the analysis of your final conjugate.

FAQ 4: My reagent is precipitating in the reaction buffer. How can I improve its solubility?

Scientific Explanation: While the pyridazine core imparts some polarity, the overall molecule can have limited solubility in purely aqueous buffers, especially at higher concentrations. Precipitation prevents the reagent from participating in the reaction, leading to low efficiency.

Troubleshooting Protocol:

  • Use a Co-solvent:

    • Action: Add a water-miscible organic co-solvent to the reaction buffer. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices. Start with 5% (v/v) and increase up to 10-20% if necessary. Always check that your biomolecule remains stable and functional in the chosen co-solvent concentration.

  • Reagent Preparation:

    • Action: Prepare a concentrated stock solution of the this compound in 100% DMSO or DMF. Add this stock solution to the aqueous reaction buffer containing your biomolecule with gentle vortexing to ensure rapid mixing and prevent localized precipitation.

FAQ 5: How do I properly analyze my final conjugate to confirm the reaction was successful and specific?

Accurate analysis is critical to validate your results. A multi-pronged approach is recommended.

Recommended Analytical Methods:

Analytical TechniqueInformation ProvidedKey Considerations
RP-HPLC Separation of conjugated, unconjugated, and modified protein species. Allows for quantification of conversion efficiency.[12]Use a gradient method (e.g., water/acetonitrile with 0.1% TFA). Look for a shift in retention time for the conjugated product.
HIC Hydrophobic Interaction Chromatography is excellent for resolving species with different drug-to-antibody ratios (DARs).[13]Can separate proteins with 0, 1, 2, etc., labels attached.
LC-MS (Intact Mass) Confirms the mass of the final conjugate. The mass increase should correspond exactly to the mass of the added reagent.Deconvolute the mass spectrum to determine the molecular weight. This is the gold standard for confirming the correct product was formed.
LC-MS/MS (Peptide Mapping) Pinpoints the exact site of conjugation on the protein.Involves digesting the protein (e.g., with trypsin) and analyzing the resulting peptides. This can definitively distinguish a triazole linkage at an azide-modified residue from a thioether linkage at a cysteine residue.

References

  • De Vleeschouwer, F., et al. (2019). The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations. Chemical Science. [Link]

  • Amato, D. N., et al. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews. [Link]

  • Amato, D. N., et al. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. PubMed Central. [Link]

  • Wikipedia contributors. (2024). Click chemistry. Wikipedia. [Link]

  • Zhang, Z., et al. (2022). “On Water” Effect for Green Click Reaction: Spontaneous Polymerization of Activated Alkyne with “Inert” Aromatic Amine in Aqueous Media. CCS Chemistry. [Link]

  • Lee, D.-H., et al. (2012). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. National Institutes of Health. [Link]

  • Alley, S. C., et al. (2010). Analytical methods for physicochemical characterization of antibody drug conjugates. Taylor & Francis Online. [Link]

  • Fairoosa, J., et al. (2021). Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles. RSC Publishing. [Link]

  • An, Y., et al. (2022). Real-Time Bioconjugation Reaction Monitoring of Antibody–Drug Conjugates with Multiattribute High-Throughput Hydrophobic Interaction Chromatography. ACS Publications. [Link]

  • Filo. (2024). Explain why nucleophilic substitution occurs more readily in 4-chloropyri... Filo. [Link]

  • Jones, M. W., et al. (2011). Bromopyridazinedione-mediated protein and peptide bioconjugation. PubMed Central. [Link]

  • Shao, P., et al. (2015). Copper-Catalyzed Hydroalkylation of Terminal Alkynes. ACS Publications. [Link]

  • Perlinger, J. A., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. [Link]

  • Lee, J., & Balasubramanian, G. (2024). Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches. MDPI. [Link]

  • ResearchGate. (2004). Bioconjugation by Copper(I)-Catalyzed Azide-Alkyne [3 + 2] Cycloaddition. ResearchGate. [Link]

  • Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Stack Exchange. [Link]

  • Di Vaira, M., et al. (2015). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. PubMed Central. [Link]

  • Jones, M. W., et al. (2011). Bromopyridazinedione-mediated protein and peptide bioconjugation. RSC Publishing. [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Wang, Y., et al. (2024). Synthesis of polysubstituted pyridazines via Cu-mediated C(sp3)-C(sp3) coupling/annulation of saturated ketones with acylhydrazones. PubMed. [Link]

  • Knight, J. C., & Wuest, F. (2024). Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry. PubMed Central. [Link]

  • Ryabtsova, O., et al. (2009). Synthesis of functionalized pyridazin-3(2H)-ones via bromine-magnesium exchange on bromopyridazin-3(2H)-ones. PubMed. [Link]

  • Huth, J. R., et al. (2007). Toxicological evaluation of thiol-reactive compounds identified using a la assay to detect reactive molecules by nuclear magnetic resonance. PubMed. [Link]

  • Gupta, V., & Carroll, K. S. (2014). Parallel evaluation of nucleophilic and electrophilic chemical probes for sulfenic acid: Reactivity, selectivity and biocompatibility. PubMed Central. [Link]

  • Adusumalli, S., et al. (2019). Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution. PubMed Central. [Link]

  • Chemistry Steps. Reactions of Thiols. Chemistry Steps. [Link]

  • Forman, H. J., et al. (2009). Transduction of Redox Signaling by Electrophile-Protein Reactions. PubMed Central. [Link]

  • ResearchGate. (2018). CuAAC: The Quintessential Click Reaction. ResearchGate. [Link]

  • Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. PubMed. [Link]

  • Cintas, P., et al. (2012). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). MDPI. [Link]

  • Singleton, D. A. (2018). Concerted Nucleophilic Aromatic Substitutions. PubMed Central. [Link]

  • Li, H., & Chen, X. (2016). Thiol Reactive Probes and Chemosensors. PubMed Central. [Link]

  • Smith, A. M., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Link]

  • Pencheva, T., et al. (2017). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. PubMed Central. [Link]

  • Pym, A. S., et al. (1998). Chemical Reactivity of an HLA-B27 Thiol Group. PubMed. [Link]

  • da Silva, J. A. F., et al. (2020). Nucleophilicity of cysteine and related biothiols and the development of fluorogenic probes and other applications. Organic & Biomolecular Chemistry. [Link]

  • He, L., et al. (2024). An iridium(iii) 3-chloro-6-thio-1,2,4,5-tetrazine complex for cysteine conjugation, bioimaging and photoactivated therapy. National Institutes of Health. [Link]

  • Chemistry LibreTexts. (2023). Thiols and Sulfides. Chemistry LibreTexts. [Link]

Sources

Removal of copper catalyst from 3-Chloro-6-ethynylpyridazine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Removal of Copper Catalyst from 3-Chloro-6-ethynylpyridazine Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with residual copper catalysts in reactions involving this compound and other nitrogen-containing heterocycles. The following troubleshooting guides and FAQs provide in-depth, field-proven insights to help you achieve the stringent purity levels required for pharmaceutical intermediates.

The Challenge: Copper's Affinity for N-Heterocycles

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, invaluable for creating carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] While palladium is the primary catalyst, copper(I) salts are frequently used as co-catalysts to increase the reaction rate.[1] However, in the synthesis of complex molecules like derivatives of this compound, the very properties that make copper an effective co-catalyst also complicate its removal.

The lone pair of electrons on the nitrogen atoms of the pyridazine ring can act as a ligand, forming stable coordination complexes with copper ions. This chelation effect can make simple aqueous washes or standard workup procedures insufficient for complete copper removal, leading to persistent contamination that can poison downstream catalysts, compromise product stability, and introduce toxicity.[2][3][4][5] This guide provides robust strategies to overcome these challenges.

Troubleshooting Guide: Diagnosing and Solving Copper Contamination

This section addresses common issues encountered during the purification of this compound derivatives.

Issue 1: Persistent Color in Product & High Residual Copper by ICP Analysis
  • Symptoms: The isolated product has a distinct yellow, green, or blue tint. Analysis by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) indicates copper levels significantly above the desired threshold (e.g., >10 ppm).[6]

  • Causality: This is the most direct evidence of copper contamination. The color arises from the d-orbital transitions of the copper ions, often complexed to your product or residual ligands. Standard liquid-liquid extractions are failing because the copper-pyridazine complex has partitioned into the organic layer along with your product.

  • Aqueous Chelating Wash: A simple brine wash is often insufficient. Employ a targeted aqueous wash with a chelating agent.

  • Solid-Phase Scavenging: If aqueous methods fail or are impractical due to the product's solubility, solid-supported scavengers are the next line of defense.

  • Adsorption: For stubborn cases, high-surface-area adsorbents can be effective.

Workflow: Choosing a Copper Removal Strategy

Caption: Decision tree for selecting a copper purification method.

Experimental Protocol 1: Enhanced Aqueous Workup with EDTA

Ethylenediaminetetraacetic acid (EDTA) is a powerful hexadentate ligand that forms a highly stable, water-soluble complex with Cu(II) ions, making it highly effective for extraction.[7][8]

  • Reaction Quench & Oxidation: At the end of the reaction, quench with a solution of saturated aqueous ammonium chloride (NH₄Cl). If the copper is in the Cu(I) state, it will be less effectively chelated by EDTA. Gently bubble air or stir the biphasic mixture in an open beaker for 1-2 hours to oxidize Cu(I) to the more readily chelated Cu(II), typically indicated by the formation of a blue or green aqueous layer.

  • Dissolution: Ensure your crude product is fully dissolved in a suitable organic solvent (e.g., DCM, EtOAc).

  • EDTA Wash: Wash the organic layer 2-3 times with a 0.1 M solution of EDTA (disodium salt) at a pH of 7-8. The slightly basic pH ensures the EDTA is fully deprotonated and available for chelation.[9][10]

  • Phase Separation: Separate the organic layer.

  • Final Washes: Wash with brine to remove any remaining EDTA solution, then dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

Trustworthiness Check: The aqueous layer from the EDTA wash should be a deep blue color. Subsequent washes should become progressively paler. If the first wash remains colorless, it may indicate your product is insoluble in the chosen organic solvent or that the copper is exceptionally tightly bound.

Issue 2: Low Product Yield After Scavenging
  • Symptoms: Residual copper is successfully removed, but the final isolated mass of the product is significantly lower than expected.

  • Causality: The purification agent itself is retaining your product. This is common with highly functionalized molecules that can interact with the scavenger's surface through hydrogen bonding, ionic interactions, or π-stacking.

  • Scavenger Screening: Test a small panel of scavengers with different backbones (silica vs. polymer) and functional groups to find one with high copper affinity but low product affinity.

  • Solvent Optimization: The choice of solvent can dramatically affect non-specific binding.

  • Pre-Elution & Rinse: Modify the scavenging protocol to recover adsorbed product.

Data Table 1: Comparison of Common Copper Scavengers
Scavenger TypeFunctional GroupMechanism of ActionProsConsRecommended For
QuadraSil™ MP [11][12]Mercaptopropyl (Thiol)Soft-acid/soft-base interactionHigh affinity for soft metals (Pd, Cu), fast kinetics.[12][13]Can be sensitive to oxidation.General purpose Cu & Pd removal.
SiliaMetS® Thiourea [14]ThioureaComplexation/Ligand ExchangeExcellent for Cu removal, high capacity.[14][15]May require longer contact times.Stubborn Cu(I) and Cu(II) cases.
QuadraSil™ TA [13]TriamineChelationStrong affinity for a broad range of metals.Can have higher non-specific binding with acidic compounds.Broad-spectrum metal removal.
Activated Carbon [16][17]Porous CarbonAdsorptionInexpensive, high surface area, removes color.[16][17][18][19]Can be non-selective, leading to product loss.[20]Polishing step, color removal.
Experimental Protocol 2: Batch Scavenging with Solid-Phase Scavengers

This protocol is adapted for silica-based scavengers like QuadraSil™ or SiliaMetS®.[11][15][21]

  • Solvent Selection: Dissolve the crude product in a solvent in which it is highly soluble and that is compatible with the scavenger (e.g., DCM, THF, Toluene). Apolar solvents often minimize non-specific binding.

  • Scavenger Addition: Add the scavenger (typically 5-10 equivalents by weight relative to the theoretical mass of copper) to the solution.

  • Agitation: Gently agitate the slurry at room temperature. Vigorous stirring can cause mechanical degradation of silica scavengers. A gentle swirl on an orbital shaker is ideal.

  • Monitoring: Monitor the reaction by TLC or LCMS. Monitor the solution for color change (disappearance of tint). Typical scavenging times are 1-4 hours.[11]

  • Filtration: Filter the slurry through a pad of celite to remove the scavenger.

  • Rinse: This is the critical step to ensure high yield. Wash the filtered scavenger cake with 3-5 bed volumes of fresh, clean solvent to recover any adsorbed product. Combine the filtrate and washes.

  • Concentration: Concentrate the combined filtrate in vacuo.

Trustworthiness Check: Before committing your entire batch, perform a small-scale test. Dissolve a known quantity of purified product in the reaction solvent, add the scavenger, agitate for the planned time, filter, and recover the product to quantify any loss due to non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What are the typical acceptable limits for residual copper in an Active Pharmaceutical Ingredient (API)?

A1: Regulatory bodies like the ICH have guidelines (ICH Q3D) for elemental impurities. Copper falls into Class 3, described as having relatively low oral toxicity.[6] However, the specific limit depends on the drug's daily dosage. For many APIs, a common internal target for process development is less than 10 ppm. It is crucial to consult the specific regulatory guidelines applicable to your drug product.[6]

Q2: My product is a salt and is only soluble in water or methanol. How can I remove copper?

A2: This is a common challenge.

  • Aqueous Scavenging: If water-soluble, an EDTA wash is still a primary option.

  • Specialized Scavengers: Some scavengers are designed to work in aqueous or highly polar systems. For example, QuadraSil™ products are compatible with a wide range of organic and aqueous systems.[11][21]

  • Ion-Exchange Resins: A chelating ion-exchange resin (e.g., Chelex 100) can be effective. You can pass your aqueous solution through a column packed with the resin. Be aware that if your product itself is charged, it may be retained on the resin.[7][9]

Q3: I see a lot of black precipitate forming during my Sonogashira reaction. What is it and is it a problem?

A3: The black precipitate is likely palladium black (Pd(0)), which forms when the palladium catalyst comes out of solution. While the reaction is catalyzed by a soluble Pd(0) species, excessive precipitation can indicate catalyst decomposition and lead to a sluggish or incomplete reaction. This does not directly relate to copper removal but suggests the reaction conditions may need optimization (e.g., different ligand, solvent, or temperature).

Q4: Can I avoid this problem altogether by using a "copper-free" Sonogashira reaction?

A4: Yes, copper-free Sonogashira protocols are an excellent strategy to circumvent these purification challenges.[22][23][24][25] These reactions typically require more specialized (and often more expensive) palladium catalysts or ligands and may necessitate harsher conditions (e.g., higher temperatures or stronger bases).[22][25] However, the savings in purification time and resources can be substantial, especially on a large scale.[23] The decision to use a copper-free method should be made by weighing the cost of the catalyst system against the cost and difficulty of the purification.

Diagram: Copper-Catalyzed vs. Copper-Free Sonogashira Cycle

G cluster_0 Copper-Catalyzed Sonogashira cluster_1 Copper-Free Sonogashira pd0 Pd(0)L2 pdii R-Pd(II)-X pd0->pdii pdi R-X pdi->pdii Oxidative Addition product R-C≡C-R' pdii->product Reductive Elimination cu_cycle Copper Cycle cu_alkynide Cu-C≡C-R' cu_cycle->cu_alkynide alkyne H-C≡C-R' alkyne->cu_cycle cu_alkynide->pdii Transmetalation product->pd0 cf_pd0 Pd(0)L2 cf_pdii R-Pd(II)-X cf_pd0->cf_pdii cf_pdi R-X cf_pdi->cf_pdii Oxidative Addition cf_pd_alkynide R-Pd(II)-C≡C-R' cf_pdii->cf_pd_alkynide cf_alkyne H-C≡C-R' cf_alkyne->cf_pdii Deprotonation & Ligand Exchange cf_product R-C≡C-R' cf_pd_alkynide->cf_product Reductive Elimination cf_product->cf_pd0 base Base base->cf_pdii

Caption: Simplified catalytic cycles for Sonogashira reactions.

References

  • User Guide QuadraSil Metal Scavengers. Sigma-Aldrich.
  • Scavenging Technologies
  • Quadrasil MP I: Silica metal scavenger.
  • Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction.
  • Metal Scavengers.
  • How can I remove copper from a click reaction mixture using EDTA? ECHEMI.
  • Activated Carbon For Heavy Metal Removal. Heycarbons.
  • Excited-State Copper Catalysis for the Synthesis of Heterocycles. PMC - NIH.
  • Catalyst Support with Activ
  • A risk mitigation approach to detecting and quantifying metals in APIs. Dr. Reddy's.
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances.
  • Activated Carbon For Heavy Metals Removal
  • Adsorption of heavy metal onto biomass-derived activ
  • Best method for removing Cu(I)
  • How can I remove copper from a click reaction mixture using EDTA?
  • QuadraSil™ Applic
  • Application of activated carbon as a catalyst and c
  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH.
  • Sonogashira coupling. Wikipedia.
  • Screening of Various Metal Scavengers for Copper Removal in the Synthesis of a Bicyclo Deriv
  • Stability and Degradation Mechanisms of Copper‐Based Catalysts for Electrochemical CO2 Reduction.
  • Stability of Product Generation During CO Reduction on Copper.
  • Copper Edetate (EDTA-Cu) Ethylenediaminetetraacetic Acid Copper (Cu EDTA) BP EP USP CAS 14025-15-1 Manufacturers and Suppliers. Fengchen Group.
  • Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation.
  • Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [{Pd(OH)Cl(NHC)} 2 ] Complexes. Hydrogen Chloride as a Coupling Product.
  • Stability and Degradation Mechanisms of Copper‐Based Catalysts for Electrochemical CO2 Reduction.
  • Copper-free Sonogashira coupling.
  • Advances in Enhancing the Stability of Cu-Based C

Sources

Technical Support Center: Characterization of 3-Chloro-6-ethynylpyridazine Labeled Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Chloro-6-ethynylpyridazine and its labeled derivatives. This guide is designed to provide in-depth troubleshooting and practical advice for the common challenges encountered during the synthesis, purification, and characterization of these versatile molecules. Drawing from extensive field experience and established scientific principles, this resource aims to be your first point of reference for overcoming experimental hurdles.

Section 1: Synthesis and Labeling Reactions

The introduction of the ethynyl group via Sonogashira coupling is a cornerstone of working with this pyridazine core, but it is not without its challenges. Similarly, subsequent labeling reactions require careful optimization.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira coupling reaction to synthesize this compound is low-yielding and produces significant amounts of a diyne byproduct. What is causing this and how can I fix it?

A1: This is a classic case of Glaser coupling, a common side reaction in Sonogashira couplings where the terminal alkyne starting material homo-couples.[1][2] This is often exacerbated by the presence of oxygen and an excess of the copper(I) co-catalyst.[2] The pyridazine ring itself, being electron-deficient, can also influence the reaction dynamics.

To mitigate this, here are several strategies:

  • Rigorous Degassing: Ensure your solvent and reaction vessel are thoroughly degassed to remove oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon for an extended period.

  • Controlled Reagent Addition: Add the terminal alkyne slowly to the reaction mixture. This keeps its instantaneous concentration low, disfavoring the second-order homo-coupling reaction.

  • Optimize Catalyst and Ligand Loading: While palladium catalysts are essential, the choice and amount of ligand can be critical. Bulky phosphine ligands can sometimes suppress side reactions.[1] You might also consider a copper-free Sonogashira protocol, which, although potentially slower, will eliminate Glaser coupling.[3][4]

  • Base Selection: The choice of amine base can influence the reaction outcome. Ensure the base is pure and dry.

Q2: I'm attempting to label a primary amine on my biomolecule with a this compound derivative that has been activated as an NHS-ester, but the labeling efficiency is poor. What's going wrong?

A2: Poor labeling efficiency with NHS-esters can stem from several factors, primarily related to reaction conditions and reagent stability.

  • pH of the Reaction Buffer: The primary amine on your biomolecule must be in its deprotonated, nucleophilic state to react with the NHS-ester. This requires a pH slightly above the pKa of the amine, typically in the range of 8.0-9.0. If the pH is too low, the amine will be protonated and non-reactive.

  • Hydrolysis of the NHS-ester: NHS-esters are susceptible to hydrolysis, especially at higher pH values. This competing reaction consumes your labeling reagent. It is a delicate balance; the pH needs to be high enough for efficient labeling but not so high that hydrolysis dominates. Prepare your activated pyridazine reagent fresh and use it promptly.

  • Alternative Activation Chemistries: If optimizing the pH doesn't resolve the issue, consider alternative activation chemistries. For labeling primary amines on peptides, for instance, pentafluorophenyl (PFP) esters have been shown to be highly efficient, sometimes expedited by microwave irradiation.[5]

Workflow for Optimizing Labeling Reactions

G cluster_0 Reaction Setup cluster_1 Troubleshooting cluster_2 Outcome start Start: Low Labeling Efficiency check_ph Verify Reaction Buffer pH (8.0-9.0) start->check_ph fresh_reagent Prepare Fresh Activated Pyridazine check_ph->fresh_reagent adjust_ph Adjust pH & Re-run fresh_reagent->adjust_ph pH incorrect or reagent old hydrolysis Assess NHS-ester Hydrolysis (LC-MS) adjust_ph->hydrolysis No Improvement success Success: Efficient Labeling adjust_ph->success Improved alt_chem Consider Alternative Activation (e.g., PFP-ester) hydrolysis->alt_chem Hydrolysis confirmed alt_chem->success Improved failure Persistent Low Efficiency alt_chem->failure

Caption: Decision tree for troubleshooting poor labeling efficiency.

Section 2: Purification and Stability

The unique properties of the pyridazine ring can present challenges in purification and handling.

Frequently Asked Questions (FAQs)

Q3: My this compound derivative shows significant peak tailing during reverse-phase HPLC purification. What is causing this and how can I improve the peak shape?

A3: Peak tailing for pyridazine-containing compounds on reverse-phase HPLC is a common issue, often caused by secondary interactions between the basic nitrogen atoms of the pyridazine ring and residual acidic silanol groups on the silica-based stationary phase.[6] The electron-deficient nature of the pyridazine ring can exacerbate these interactions.[7]

Here’s a systematic approach to improving peak shape:

  • Mobile Phase pH Adjustment: The most critical parameter is the pH of your aqueous mobile phase. Since pyridazine is basic, lowering the pH (e.g., to 2.5-3.5 with formic or trifluoroacetic acid) will ensure the nitrogen atoms are fully protonated. This single ionic state minimizes secondary interactions and leads to sharper, more symmetrical peaks.

  • Use of Additives: Adding a competing base like triethylamine (TEA) to the mobile phase (typically 0.1%) can effectively mask the active silanol sites on the column, reducing tailing.[6]

  • Column Selection:

    • End-Capped Columns: Ensure you are using a modern, fully end-capped C18 column. End-capping deactivates most of the residual silanols.

    • High-Purity Silica: Columns packed with high-purity (Type B) silica have fewer acidic silanol groups and lower metal content, which also helps.[6]

    • Alternative Stationary Phases: If tailing persists, consider columns with different stationary phases, such as those with polar-embedded groups or a phenyl-hexyl phase, which can offer different selectivity and improved peak shape for heterocyclic compounds.[6][8]

Q4: I've noticed my purified, labeled compound degrading upon storage, even at low temperatures. Is this compound inherently unstable?

A4: While the pyridazine ring itself is relatively stable, the ethynyl group is highly reactive and can be prone to degradation, especially if not handled and stored correctly.[9][10]

Key Considerations for Stability:

  • Exclusion of Air and Light: The ethynyl group can be susceptible to oxidative degradation and light-induced polymerization. Store your compound under an inert atmosphere (argon or nitrogen) and in an amber vial to protect it from light.

  • Solvent Choice: For long-term storage, it is best to store the compound as a dry solid. If a stock solution is necessary, use a dry, aprotic solvent like anhydrous DMSO or DMF. Avoid protic solvents, which could potentially react with the alkyne.

  • Temperature: Store at -20°C or -80°C to minimize thermal degradation.

  • Purity: Impurities, especially residual metals from the synthesis (e.g., palladium, copper), can catalyze degradation. Ensure your compound is of the highest purity possible.

Protocol: Standardized RP-HPLC Method for Purity Assessment

This protocol provides a starting point for the analysis of this compound derivatives.

ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmHigh efficiency for resolving impurities.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to ensure protonation of pyridazine nitrogens.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic mobile phase.
Gradient 5-95% B over 10 minutesA typical starting gradient for screening.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CReduces viscosity and can improve peak shape.
Detection UV at 254 nm and 280 nmPyridazine systems typically absorb in this range.

Section 3: Analytical Characterization

Correctly interpreting analytical data is crucial for confirming the identity and purity of your labeled molecule.

Frequently Asked Questions (FAQs)

Q5: I'm having trouble assigning the protons on the pyridazine ring in the 1H NMR spectrum. The chemical shifts are very close. How can I definitively assign them?

A5: The electron-withdrawing nature of the two adjacent nitrogen atoms and the chlorine substituent significantly influences the electronic environment of the pyridazine ring protons, often causing their signals to be downfield and close together.[11] For an unambiguous assignment, you will need to use 2D NMR techniques.

  • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other. You will see a cross-peak between the two adjacent protons on the pyridazine ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is often the most informative experiment. It shows correlations between protons and carbons that are 2 or 3 bonds away. By looking at the correlations from the ethynyl proton and the protons on the pyridazine ring to the various carbons, you can piece together the complete structure and assign all signals definitively. For instance, the proton at position 4 will show a correlation to the carbon bearing the chlorine (C3) and the ethynyl-bearing carbon (C6).

A comprehensive NMR analysis of pyridazine derivatives often involves a suite of experiments including 1H, 13C, COSY, HSQC, and HMBC to ensure correct structural elucidation.[12]

Q6: My mass spectrometry data (ESI-MS) for my labeled molecule shows several unexpected fragments. What are the common fragmentation patterns for pyridazine compounds?

A6: Pyridazine rings and their derivatives can undergo characteristic fragmentation patterns in the mass spectrometer, often involving cleavages of the heterocyclic ring itself.[13][14]

  • Ring Cleavage: A common fragmentation pathway involves the loss of N2, leading to a fragment ion with a mass 28 Da less than the parent ion.[15] You may also observe the loss of HCN (27 Da).

  • Cross-Ring Fragmentation: Studies on fused pyridazine systems have shown that cross-ring fragmentation is a common occurrence, leading to several characteristic fragment ions.[14] The specific fragments will depend on the substituents.

  • Substituent Loss: The substituents on the ring will also fragment according to their own chemical nature. For this compound, you can expect to see the loss of the chlorine atom (35/37 Da) and potentially fragmentation related to the ethynyl group.

When analyzing the MS/MS spectrum, look for these characteristic neutral losses from your parent ion. Comparing the fragmentation of your labeled molecule to an unlabeled precursor can also be highly informative.

Common Fragmentation Pathways

G M [M+H]+ M_minus_N2 [M+H - N2]+ M->M_minus_N2 -28 Da M_minus_HCN [M+H - HCN]+ M->M_minus_HCN -27 Da M_minus_Cl [M+H - Cl]+ M->M_minus_Cl -35 Da Other Other Fragments M->Other

Caption: Common fragmentation pathways for pyridazine derivatives in ESI-MS.

By understanding these common challenges and implementing the suggested troubleshooting strategies, researchers can more effectively synthesize, purify, and characterize molecules labeled with this compound, accelerating their research and development efforts.

References
  • Kramer, V. K., Medved, M. M., Stanovnik, B. S., & Tišler, M. T. (n.d.). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Scilit. Retrieved from [Link]

  • (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC. NIH. Retrieved from [Link]

  • (2015, July 28). Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact. The Journal of Chemical Physics | AIP Publishing. Retrieved from [Link]

  • (n.d.). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PubMed Central. Retrieved from [Link]

  • (2010, May). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. PubMed. Retrieved from [Link]

  • (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]

  • (2011, July). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). PubMed. Retrieved from [Link]

  • (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews. ACS Publications. Retrieved from [Link]

  • (2024, August 7). How to Safely Handle Reactive Chemicals. The Chemistry Blog. Retrieved from [Link]

  • (n.d.). Chapter 5: Highly Reactive Chemicals. University of Nevada, Reno. Retrieved from [Link]

  • (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • (n.d.). Safe Storage and Handling of Reactive Materials. National Academic Digital Library of Ethiopia. Retrieved from [Link]

  • (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery - PMC. NIH. Retrieved from [Link]

  • (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. Organic Syntheses Procedure. Retrieved from [Link]

  • (2025, August 9). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction | Request PDF. Retrieved from [Link]

  • (2025, August 28). Chemicals - safe use and handling. HSE. Retrieved from [Link]

  • (n.d.). Development and Validation of an HPLC-FLD Method for the Determination of Pyridoxine and Melatonin in Chocolate Formulations—Digestion Simulation Study. MDPI. Retrieved from [Link]

  • (n.d.). This compound (C6H3ClN2). PubChemLite. Retrieved from [Link]

  • (n.d.). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from [Link]

  • (n.d.). Guidelines for Safe Storage and Handling of Reactive Materials. Wiley. Retrieved from [Link]

  • (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted. Liberty University. Retrieved from [Link]

  • (n.d.). 3-Chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine. PubMed Central. Retrieved from [Link]

  • (2024, June 4). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. PubMed. Retrieved from [Link]

  • (n.d.). Sonogashira coupling. Wikipedia. Retrieved from [Link]

  • (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • (n.d.). (PDF) 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine. ResearchGate. Retrieved from [Link]

  • (n.d.). 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine - PMC. NIH. Retrieved from [Link]

  • (n.d.). CN112645883A - Preparation method of 3, 6-dichloropyridazine. Google Patents.

Sources

Technical Support Center: Enhancing Reaction Kinetics of 3-Chloro-6-ethynylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 3-Chloro-6-ethynylpyridazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of enhancing the reaction kinetics of this versatile, yet challenging, heterocyclic building block, primarily through the Sonogashira cross-coupling reaction. Here, we move beyond standard protocols to provide in-depth, field-proven insights into overcoming common experimental hurdles.

Introduction: The unique reactivity of this compound

This compound is a valuable synthon in medicinal chemistry due to the prevalence of the pyridazine core in bioactive molecules.[1] The electron-deficient nature of the pyridazine ring, a consequence of its two adjacent nitrogen atoms, presents a double-edged sword in palladium-catalyzed cross-coupling reactions. While this property can facilitate the initial oxidative addition of the palladium catalyst to the C-Cl bond, the nitrogen lone pairs can also coordinate to the palladium center, leading to catalyst inhibition or deactivation. Furthermore, the chloro-substituent is inherently less reactive than its bromo or iodo counterparts, often necessitating more forcing conditions or highly specialized catalytic systems to achieve efficient coupling.[2]

This guide will address the most frequently encountered issues in the Sonogashira coupling of this compound and provide systematic troubleshooting strategies to enhance your reaction kinetics and achieve optimal yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Sonogashira reaction with this compound is showing low to no conversion. What are the primary factors I should investigate?

A1: Low or no conversion in the Sonogashira coupling of this compound is a common issue, often stemming from the low reactivity of the C-Cl bond and potential catalyst inhibition. A systematic approach to troubleshooting is crucial.

Core Issue: Inefficient Oxidative Addition

The rate-determining step for many cross-coupling reactions involving aryl chlorides is the initial oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond. The electron-deficient nature of the pyridazine ring helps, but often not enough to overcome the inherent stability of the C-Cl bond.

Troubleshooting Protocol:

  • Evaluate Your Catalyst System: Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ may be insufficient.[3] For challenging chloro-heterocycles, more robust systems are required.

    • Ligand Selection: Switch to bulky, electron-rich phosphine ligands. These ligands increase the electron density on the palladium center, which promotes oxidative addition, and their steric bulk can accelerate the final reductive elimination step.[3]

  • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for the C-Cl bond cleavage. Reactions involving aryl chlorides often require temperatures in the range of 80-120 °C.[2]

  • Ensure Anhydrous and Anaerobic Conditions: While some modern protocols are more robust, oxygen can lead to the degradation of phosphine ligands and the formation of palladium black (inactive palladium).[2] Ensure your solvents and reagents are dry and the reaction is performed under an inert atmosphere (Argon or Nitrogen).

  • Check Reagent Quality: Ensure your this compound, alkyne coupling partner, and base are pure. Impurities can poison the catalyst.

Q2: I am observing a significant amount of a dark precipitate (palladium black) in my reaction flask. What causes this and how can I prevent it?

A2: The formation of palladium black is a visual indicator of catalyst decomposition, where the soluble palladium catalyst aggregates into an inactive, insoluble form. This is a common failure mode in palladium-catalyzed reactions.

Core Issue: Catalyst Instability

The active Pd(0) species can be unstable, particularly at elevated temperatures or in the presence of impurities. The pyridazine nitrogen atoms can also contribute to catalyst deactivation pathways.

Troubleshooting Protocol:

  • Ligand-to-Palladium Ratio: Ensure an adequate ligand-to-palladium ratio. For monodentate ligands like PPh₃, a ratio of 2:1 to 4:1 (ligand:Pd) is common. For bidentate ligands, a 1:1 to 1.2:1 ratio is typical. Excess ligand can stabilize the palladium catalyst and prevent aggregation.

  • Solvent Choice: The choice of solvent can influence catalyst stability. While THF is common, some anecdotal reports suggest it can promote the formation of palladium black.[4] Consider switching to other common Sonogashira solvents like DMF, dioxane, or toluene.

  • Temperature Control: While higher temperatures can improve kinetics, excessive heat can accelerate catalyst decomposition. Find the optimal temperature that balances reaction rate with catalyst stability. A temperature screen is often a worthwhile experiment.

  • Use of Pre-catalysts: As mentioned previously, stable pre-catalysts can provide a more controlled and sustained release of the active Pd(0) species, reducing the likelihood of rapid decomposition.

Q3: My desired product is contaminated with a significant amount of a diyne byproduct. How can I suppress this side reaction?

A3: The formation of a diyne (a dimer of your alkyne starting material) is a classic side reaction in Sonogashira couplings known as Glaser-Hay coupling.[5] This is particularly problematic when using a copper(I) co-catalyst.

Core Issue: Copper-Catalyzed Alkyne Homocoupling

The copper(I) acetylide intermediate, which is crucial for the Sonogashira catalytic cycle, can undergo oxidative homocoupling in the presence of an oxidant (often trace oxygen) to form a diyne.

Troubleshooting Protocol:

  • Minimize Oxygen: The most critical step is to rigorously exclude oxygen from your reaction. This involves:

    • Using properly degassed solvents (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period).

    • Maintaining a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.

  • Reduce Copper Loading: While catalytic copper is beneficial for the reaction rate, using a high loading can increase the rate of homocoupling. Try reducing the amount of CuI to 1-2 mol%.

  • Switch to Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to run the reaction without a copper co-catalyst.[6] Copper-free Sonogashira reactions are well-established, though they may require:

    • A stronger organic base (e.g., DBU, Cs₂CO₃) in place of or in addition to an amine base like triethylamine.[7]

    • Potentially higher reaction temperatures or more specialized palladium/ligand systems to compensate for the slower transmetalation step in the absence of copper.

Data Presentation: Selecting Your Reaction Conditions

The following tables provide a starting point for optimizing your Sonogashira coupling of this compound, based on successful conditions reported for analogous chloro-heterocyclic systems.

Table 1: Recommended Catalyst and Ligand Combinations for Chloro-Heterocycle Sonogashira Coupling

Catalyst (mol%)Ligand (mol%)Key AdvantagesReference
PdCl₂(PPh₃)₂ (2-5%)PPh₃ (4-10%)Readily available and cost-effective, but may require higher temperatures.[8]
Pd₂(dba)₃ (1-2%)XPhos (2-4%)Highly active for C-Cl bond activation, often allowing for lower temperatures.[9]
Pd(OAc)₂ (2%)SPhos (4%)Another highly effective Buchwald ligand for challenging substrates.[9]
PdCl₂(dppf) (2-5%)(integrated)Bidentate ligand that can offer good stability to the catalyst.[3]

Table 2: Solvent and Base Considerations

SolventBaseTemperature Range (°C)NotesReference
DMFEt₃N / DIPA80 - 120Good general-purpose solvent, but must be anhydrous.[2]
TolueneCs₂CO₃ / K₃PO₄100 - 110Often used with bulky phosphine ligands; good for higher temperatures.[7]
DioxaneEt₃N80 - 100Another common ethereal solvent.[10]
AcetonitrileEt₃N60 - 80Can be effective, but lower boiling point limits the temperature range.

Experimental Protocols

General Protocol for Copper-Catalyzed Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., DMF or Toluene) followed by the amine base (e.g., triethylamine, 2-3 equiv.).

  • Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride (to remove copper salts) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Copper-Free Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the terminal alkyne (1.5 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and a solid base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene or Dioxane).

  • Reaction Execution: Stir the mixture at an elevated temperature (e.g., 100-110 °C) and monitor by TLC or LC-MS.

  • Work-up and Purification: Follow steps 4 and 5 from the copper-catalyzed protocol, omitting the ammonium chloride wash if no copper was used.

Mandatory Visualizations

Diagram 1: The Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_copper Copper Co-catalyst Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition (R¹-X) pd0->oa R¹ = Pyridazine X = Cl pd2 R¹-Pd(II)L₂-X oa->pd2 tm Transmetalation pd2->tm pd2_alkyne R¹-Pd(II)L₂-C≡CR² tm->pd2_alkyne re Reductive Elimination pd2_alkyne->re re->pd0 Catalyst Regeneration product Product (R¹-C≡CR²) re->product cu_alkyne H-C≡CR² + CuX base Base cu_alkyne->base - H-Base⁺X⁻ cu_acetylide Cu-C≡CR² cu_acetylide->tm base->cu_acetylide

Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.

Diagram 2: Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow start Start: Low/No Conversion q1 Is the catalyst system optimized for Ar-Cl? start->q1 sol1 Action: Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos) q1->sol1 No q2 Is the reaction temperature high enough? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Action: Increase temperature (80-120 °C) q2->sol2 No q3 Are conditions strictly anhydrous & anaerobic? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Action: Degas solvents, dry reagents, use inert gas q3->sol3 No end Re-evaluate: Consider substrate purity & alternative cross-coupling reactions q3->end Yes a3_yes Yes a3_no No sol3->end

Caption: A logical workflow for troubleshooting low-yielding Sonogashira reactions.

References

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Li, G. Y. (2002). Highly Active, Air-Stable Palladium Catalysts for the C-C and C-S Bond-Forming Reactions of Vinyl and Aryl Chlorides. Organic Chemistry Portal. [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • Pawar, S. K., et al. (2021). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega. [Link]

  • Anilkumar, G., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]

  • Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. [Link]

  • ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • MDPI. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • Wikipedia. (2023). Glaser coupling. [Link]

  • Request PDF. (n.d.). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. [Link]

  • Wikipedia. (2023). Sonogashira coupling. [Link]

  • National Center for Biotechnology Information. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • ResearchGate. (2021). Supposed mechanism for the copper-free Sonogashira reaction. [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]

Sources

Validation & Comparative

A Comparative Guide to Alkyne-Containing Reagents: Profiling 3-Chloro-6-ethynylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical synthesis, particularly in the realms of drug discovery, bioconjugation, and materials science, the choice of a reactive handle can dictate the success and efficiency of a synthetic route. Among the most powerful and versatile of these are alkyne moieties, which are central to the highly reliable and bioorthogonal "click chemistry" paradigm.[1][2][3] This guide provides an in-depth comparison of 3-Chloro-6-ethynylpyridazine with other prominent alkyne-containing reagents, offering insights into their respective reactivities, applications, and practical considerations. Our objective is to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their experimental designs.

The Central Role of Alkynes in Modern Synthesis

The advent of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has revolutionized how scientists approach the covalent linking of molecules.[1][4] These reactions are lauded for their high yields, stereospecificity, and tolerance of a wide array of functional groups, making them ideal for complex molecular environments.[2][5] The selection of the alkyne component in these reactions is critical, as its electronic and steric properties can significantly influence reaction kinetics, stability, and the physicochemical properties of the final product.

This guide will focus on a comparative analysis of three distinct alkyne reagents:

  • This compound : A heterocyclic terminal alkyne with unique electronic features.

  • 3-Ethynylpyridine : A simpler, yet structurally related, heterocyclic terminal alkyne for a baseline comparison.

  • Dibenzocyclooctyne (DBCO) derivatives : A widely used strained alkyne for copper-free click chemistry.

In Focus: this compound

Structure and Properties

This compound is a heterocyclic compound featuring a terminal alkyne group attached to a pyridazine ring, which is further substituted with a chlorine atom.[6] The pyridazine core is a recognized pharmacophore in medicinal chemistry, known to be present in a variety of biologically active molecules.[7][8] The presence of the electron-withdrawing chlorine atom and the nitrogen atoms in the pyridazine ring is expected to influence the acidity of the terminal alkyne's proton and its reactivity in CuAAC reactions.[9]

Caption: Structure of this compound.

Reactivity Profile

As a terminal alkyne, this compound is a substrate for the CuAAC reaction. The electron-deficient nature of the pyridazine ring, amplified by the inductive effect of the chlorine atom, is anticipated to increase the acidity of the acetylenic proton. This facilitates the formation of the copper(I) acetylide intermediate, a key step in the CuAAC catalytic cycle.[10] Consequently, this compound is expected to exhibit enhanced reactivity in CuAAC compared to electron-rich or non-aromatic terminal alkynes. This heightened reactivity can lead to faster reaction times and potentially allow for lower catalyst loading.

Applications

The structural motifs within this compound make it a valuable building block in medicinal chemistry. The pyridazine scaffold is associated with a range of pharmacological activities, and the chloro-substituent provides a handle for further functionalization through nucleophilic aromatic substitution reactions.[7][8] The ethynyl group allows for its conjugation to biomolecules or other molecular entities via click chemistry, enabling the synthesis of novel drug candidates, probes, and targeted therapies.[2]

Comparative Reagent 1: 3-Ethynylpyridine

Structure and Properties

3-Ethynylpyridine is a simpler analog, lacking the second nitrogen atom and the chlorine substituent of this compound.[11] It serves as an excellent baseline for understanding the electronic contributions of the pyridazine ring and the chlorine atom. The pyridine ring itself is electron-deficient, which still lends some activation to the alkyne compared to a simple alkyl or phenyl alkyne.[12]

Caption: Structure of 3-Ethynylpyridine.

Reactivity Profile

3-Ethynylpyridine is also a substrate for CuAAC. Its reactivity is generally considered to be good due to the electron-withdrawing nature of the pyridine ring.[12] However, it is expected to be less reactive than this compound because it lacks the additional electron-withdrawing nitrogen and chlorine atoms. This difference in reactivity could be advantageous in situations where a more controlled or slower reaction rate is desired.

Applications

3-Ethynylpyridine is a versatile building block in organic synthesis and materials science.[13] It is used in the synthesis of polymers with specific electronic properties, functional coatings, and as a ligand in coordination chemistry.[11] In the context of bioconjugation, it provides a simple and readily available handle for attaching a pyridine moiety to a target molecule.

Comparative Reagent 2: Dibenzocyclooctyne (DBCO) Derivatives

Structure and Properties

DBCO and its derivatives are part of the cyclooctyne family of strained alkynes. The triple bond is forced into a non-linear geometry within the eight-membered ring, leading to significant ring strain.[14] This stored energy lowers the activation barrier for cycloaddition reactions, allowing them to proceed without the need for a copper catalyst. DBCO derivatives are often functionalized with linkers (e.g., PEG) and reactive groups (e.g., NHS esters, amines) to facilitate their attachment to biomolecules.

Caption: Structure of a representative DBCO derivative.

Reactivity Profile

DBCO derivatives react with azides via SPAAC, a copper-free click reaction.[4][14] The reaction kinetics are exceptionally fast, often orders of magnitude faster than CuAAC reactions. This makes DBCO reagents ideal for applications in living systems where the cytotoxicity of copper is a concern. The reaction is bioorthogonal, meaning it does not interfere with native biological processes.

Applications

The primary application of DBCO reagents is in bioconjugation, particularly for in vivo imaging and live-cell labeling.[4] Their high reactivity and biocompatibility have made them invaluable tools in chemical biology for studying dynamic biological processes. They are also used in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.

Quantitative and Qualitative Comparison

FeatureThis compound3-EthynylpyridineDBCO Derivatives
Reaction Type CuAACCuAACSPAAC (Copper-Free)
Relative Reactivity High (electron-deficient)ModerateVery High (strain-promoted)
Catalyst Required Copper(I)Copper(I)None
Biocompatibility Limited by copper toxicityLimited by copper toxicityHigh
Primary Applications Medicinal chemistry, synthesis of novel compoundsOrganic synthesis, materials scienceBioconjugation, live-cell imaging, in vivo chemistry
Key Structural Feature Electron-deficient pyridazine ring with chloro-substituentElectron-deficient pyridine ringStrained cyclooctyne ring
Further Functionalization Yes (e.g., nucleophilic aromatic substitution of Cl)LimitedYes (via attached linkers)

Experimental Protocols

Representative Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for the CuAAC reaction with terminal alkynes like this compound and 3-Ethynylpyridine. Optimization of reactant concentrations, catalyst, ligand, and solvent may be necessary for specific substrates.

Caption: General workflow for a CuAAC reaction.

Methodology:

  • Reagent Preparation: Prepare stock solutions of the alkyne, azide, copper(II) sulfate, sodium ascorbate, and a copper-chelating ligand (e.g., THPTA) in appropriate solvents.[8]

  • Reaction Assembly: In a suitable reaction vessel, combine the azide and alkyne in a chosen buffer or solvent system (e.g., PBS, t-BuOH/H₂O).[8] A typical molar ratio is 1:1.2 of azide to alkyne.

  • Catalyst Addition: Prepare a premix of copper(II) sulfate and the ligand. Add this to the reaction mixture, followed by the freshly prepared sodium ascorbate solution to reduce Cu(II) to the active Cu(I) species.[8] The final copper concentration is typically in the range of 50-100 µM for bioconjugation.

  • Incubation: Allow the reaction to proceed at room temperature for 1 to 4 hours. The reaction can be gently agitated.

  • Monitoring and Purification: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). Once complete, the product can be purified using standard methods such as column chromatography or HPLC.

Causality in Experimental Choices: The use of a ligand like THPTA is crucial in aqueous media to stabilize the Cu(I) catalytic species and prevent its disproportionation or oxidation. Sodium ascorbate is the preferred reducing agent due to its biocompatibility. Adding the ascorbate last initiates the reaction.

Representative Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is a general guideline for the copper-free click reaction with DBCO derivatives.

Caption: General workflow for a SPAAC reaction.

Methodology:

  • Reagent Preparation: Ensure that the DBCO-functionalized molecule and the azide-containing molecule are dissolved in a compatible buffer, typically at a physiological pH (e.g., PBS, pH 7.4). Avoid buffers containing sodium azide.

  • Reaction: Simply mix the two solutions. The reaction proceeds spontaneously without the need for any additional reagents.

  • Incubation: The reaction is typically allowed to proceed at room temperature for 2-12 hours or at 4°C for longer periods. The reaction progress can be monitored by LC-MS or SDS-PAGE for protein conjugations.

  • Purification: After the reaction is complete, the conjugate can be purified from excess reagents using techniques appropriate for the molecules involved, such as size-exclusion chromatography or dialysis for biomolecules.[7]

Causality in Experimental Choices: The absence of a catalyst simplifies the reaction setup and purification significantly. The choice of buffer is important to maintain the stability and solubility of the reactants, especially when working with biomolecules. The reaction is driven by the release of ring strain in the DBCO moiety.

Conclusion

The selection of an alkyne reagent is a critical decision in the design of synthetic strategies that leverage click chemistry. This compound emerges as a compelling option for applications in medicinal chemistry, where its electron-deficient nature can accelerate CuAAC reactions and its heterocyclic core offers opportunities for further molecular elaboration and potential biological activity.

In comparison, 3-ethynylpyridine provides a less activated but still valuable terminal alkyne for contexts where more moderate reactivity is sufficient. For applications demanding high biocompatibility and rapid kinetics, particularly in living systems, the catalyst-free SPAAC reaction with DBCO derivatives remains the gold standard.

Ultimately, the optimal choice of alkyne reagent will depend on the specific requirements of the application, including the desired reaction rate, the tolerance for a copper catalyst, and the intended properties of the final conjugate. This guide provides the foundational knowledge and practical protocols to aid researchers in navigating these choices and successfully implementing alkyne-based chemistries in their work.

References

  • NSP-Functional Polymers & Copolymers. (n.d.). DBCO-amine.
  • Vector Labs. (n.d.). DBCO-amine.
  • MedChemExpress. (n.d.). DBCO-amine | Click Chemistry Reagent.
  • Interchim. (n.d.). DBCO reagents for « Click Chemistry ».
  • BroadPharm. (n.d.). DBCO Azide Ligation Protocol.
  • Click Chemistry Tools. (2016, February 17). DBCO Reaction — Principles. Diarylcyclooctynes. Medium.
  • Presolski, S. J., Hong, V. P., & Finn, M. G. (2011). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Journal of the American Chemical Society, 133(18), 7256–7268.
  • Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality.
  • PubChem. (n.d.). This compound.
  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition.
  • BroadPharm. (2021, September 29). What is Click Chemistry?.
  • Conju-Probe. (n.d.). DBCO-SS-amine.
  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of Terminal vs. Internal Alkynes in Cycloaddition Reactions.
  • Thermo Fisher Scientific. (2021, December 9). EZ-Link™ TFP Ester-PEG4-DBCO and EZ-Link™ TFP Ester- PEG12-DBCO.
  • AAT Bioquest. (n.d.). DBCO–Azide Conjugation.
  • Vector Labs. (n.d.). Copper-Free Click Chemistry (SPAAC).
  • Dheer, D., Singh, V., & Shankar, R. (2017). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 138, 1144-1172.
  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • Presolski, S. J., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
  • MedchemExpress. (n.d.). 3-Ethynylpyridine | Biochemical Reagent.
  • BroadPharm. (2022, January 18). Protocol for Azide-Alkyne Click Chemistry.
  • Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology.
  • Reagent Supplier. (n.d.). 3-Ethynylpyridine | Properties, Uses, Safety, Synthesis & Supplier China.
  • Chem Help ASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment [Video]. YouTube.
  • Chemie Brunschwig. (n.d.). Click chemistry reagents.
  • Chemsrc. (2025, August 21). 3-Ethynylpyridine | CAS#:2510-23-8.
  • DeGruyter, J. N., & Scheidt, K. A. (2016). Expanding the scope of alkyne-mediated bioconjugations utilizing unnatural amino acids. Organic & Biomolecular Chemistry, 14(32), 7688–7693.
  • Mondal, B., & Aditya, A. (2022, December 21). Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. ACS Omega.
  • PubChemLite. (n.d.). This compound (C6H3ClN2).
  • ChemicalBook. (n.d.). 3-Chloro-6-pyridin-4-yl-pyridazine synthesis.
  • ChemicalBook. (n.d.). 3-CHLORO-6-(2-CHLOROPHENYL)-PYRIDAZINE synthesis.
  • MDPI. (n.d.). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 25(9), 2015.
  • ACS Publications. (2022, July 15). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics.
  • Wikipedia. (n.d.). Click chemistry.
  • National Institutes of Health. (n.d.). Utilization of alkyne bioconjugations to modulate protein function.
  • MDPI. (n.d.). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. Molecules, 25(17), 3845.
  • Labinsights. (2024, October 22). A Comprehensive Guide to Click Chemistry Reaction.
  • National Institutes of Health. (n.d.). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines.
  • Lumiprobe. (n.d.). Bioconjugation reagents.

Sources

A Senior Application Scientist's Guide to Pyridazine-Based Bioconjugation: A Comparative Analysis Featuring 3-Chloro-6-ethynylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of bioconjugation, the pursuit of rapid, specific, and stable chemical linkages is paramount. The advent of bioorthogonal chemistry has provided researchers with a powerful toolkit to achieve this, with the inverse-electron-demand Diels-Alder (IEDDA) reaction standing out for its exceptional kinetics.[1] While 1,2,4,5-tetrazines have largely dominated this field, their inherent reactivity often comes at the cost of stability in aqueous environments.[2][3] This guide delves into the nuanced advantages of a related, yet distinct, class of heterocyclic compounds: pyridazines. We will explore the unique potential of pyridazine derivatives, with a special focus on the structural attributes of 3-Chloro-6-ethynylpyridazine, a molecule poised to offer a compelling balance of reactivity and stability for advanced bioconjugation applications.

The Inverse-Electron-Demand Diels-Alder Reaction: A Primer

The IEDDA reaction is a powerful cycloaddition between an electron-deficient diene (the 4π component) and an electron-rich dienophile (the 2π component).[4] In the context of bioconjugation, this typically involves the reaction of a heterocyclic azadiene, such as a tetrazine or pyridazine, with a strained alkene or alkyne attached to a biomolecule of interest.[5] The reaction proceeds rapidly under physiological conditions without the need for a catalyst, forming a stable covalent bond and releasing nitrogen gas as the only byproduct.[6]

The kinetics of the IEDDA reaction are governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[1] A smaller energy gap results in a faster reaction. Consequently, the reactivity of the azadiene can be tuned by introducing electron-withdrawing or electron-donating substituents.

The Case for Pyridazines: A Balance of Reactivity and Stability

While tetrazines are the most reactive class of azadienes used in IEDDA reactions, this high reactivity can lead to degradation in the complex biological milieu, potentially causing off-target reactions or a loss of the labeling reagent over time.[2][7] This is where pyridazines (1,2-diazines) emerge as a compelling alternative. The general reactivity trend for azadienes in IEDDA reactions is as follows:

Tetrazine > Triazine > Pyridazine > Pyridine [1]

This reduced reactivity of pyridazines translates to enhanced stability in aqueous solutions, a critical advantage for multi-step labeling protocols or long-term in vivo imaging experiments where the bioconjugation agent must persist until it reaches its target. The transformation of a tetrazine to a pyridazine during the IEDDA reaction results in a product with higher HOMO and LUMO energies, indicative of greater stability.

This compound: A Molecule with Dual Potential

The structure of this compound presents a fascinating case for its application in bioconjugation, offering two potential modes of reactivity.

  • As a Dienophile: The ethynyl (alkyne) group is a well-established dienophile. In this role, the this compound would be conjugated to a biomolecule and react with an electron-deficient diene. This approach is less common in bioorthogonal chemistry but could be exploited in specific synthetic strategies. The presence of the electron-withdrawing chloro group on the pyridazine ring would make the ethynyl group more electron-deficient, favoring a normal-demand Diels-Alder reaction.

  • As a Diene: The pyridazine ring itself can function as an electron-deficient diene in an IEDDA reaction, reacting with an electron-rich dienophile such as a strained trans-cyclooctene (TCO). The chloro-substituent, being electron-withdrawing, lowers the LUMO energy of the pyridazine ring, thereby increasing its reactivity as a diene compared to an unsubstituted pyridazine. The ethynyl group, in this scenario, would serve as a versatile handle for attaching a payload, such as a fluorophore or a drug molecule, to the pyridazine core prior to bioconjugation.

Given the prevalence of IEDDA reactions in bioconjugation, the more probable and advantageous role for this compound is as a tunable and stable diene.

Comparative Performance of Bioorthogonal Reagents

The selection of a bioorthogonal reagent is a critical decision in experimental design, balancing the need for rapid kinetics with the requirement for stability. The following table provides a comparative overview of key bioorthogonal reagents.

Reagent ClassTypical DienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key AdvantagesKey Disadvantages
Pyridazines (e.g., Chloro-substituted) trans-Cyclooctene (TCO)Estimated ~0.1 - 10Enhanced stability in aqueous media, lower potential for off-target reactions.Slower kinetics compared to tetrazines.
Tetrazines (e.g., Pyridyl-substituted) trans-Cyclooctene (TCO)~1,000 - 30,000[2][3]Exceptionally fast kinetics, ideal for low concentration applications.Lower stability, potential for degradation before reaction.[2][3]
Tetrazines (e.g., Methyl-substituted) trans-Cyclooctene (TCO)~10 - 1,000[3]Good balance of reactivity and stability.Slower than highly activated tetrazines.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Cyclooctynes (e.g., DBCO)~0.1 - 1High stability of both azide and alkyne, widely used.Generally slower kinetics than IEDDA reactions.

Visualizing the Reaction: Pyridazine-TCO Ligation

The IEDDA reaction between a chloro-substituted pyridazine and a trans-cyclooctene (TCO) proceeds through a concerted [4+2] cycloaddition, followed by a retro-Diels-Alder reaction to release nitrogen gas and form a stable dihydropyridazine, which can then oxidize to the corresponding pyridazine.

Caption: IEDDA reaction of a pyridazine with TCO.

Experimental Protocol: General Procedure for Antibody Labeling with a Pyridazine Derivative

This protocol provides a general framework for the bioconjugation of a pyridazine derivative to a trans-cyclooctene (TCO)-modified antibody.

Part 1: Preparation of TCO-Modified Antibody

  • Buffer Exchange: Prepare the antibody in an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.4. The antibody concentration should be between 1-10 mg/mL.

  • TCO-NHS Ester Stock Solution: Dissolve a TCO-PEGn-NHS ester in anhydrous DMSO to a final concentration of 10 mM immediately before use.

  • Antibody Modification: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the antibody solution. The optimal ratio should be determined empirically for each antibody.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle agitation.

  • Quenching: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl (pH 8.0), to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted TCO reagent using a desalting column or size-exclusion chromatography (SEC) equilibrated with PBS.

Part 2: Bioconjugation with a Pyridazine Derivative

  • Pyridazine Stock Solution: Prepare a stock solution of the payload-functionalized 3-chloro-pyridazine derivative in an appropriate organic solvent (e.g., DMSO) at a concentration of 1-10 mM.

  • Conjugation Reaction: To the purified TCO-modified antibody, add a 2- to 5-fold molar excess of the pyridazine stock solution.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. Reaction progress can be monitored by SDS-PAGE or mass spectrometry.

  • Purification: Remove the excess pyridazine reagent by SEC or dialysis against PBS.

  • Characterization: Characterize the final antibody-pyridazine conjugate by UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry to determine the degree of labeling.

Conclusion: The Strategic Advantage of Pyridazines

The choice of a bioorthogonal reagent is a strategic decision that can significantly impact the outcome of an experiment. While the blistering speed of highly reactive tetrazines is advantageous in many scenarios, the enhanced stability of pyridazine-based reagents offers a compelling alternative for applications requiring longer incubation times, multi-step labeling procedures, or in vivo studies where reagent longevity is critical. The tunable reactivity of substituted pyridazines, exemplified by this compound, provides a sophisticated tool for researchers to fine-tune their bioconjugation strategy, minimizing off-target effects and maximizing the fidelity of their biological investigations. As the field of bioconjugation continues to evolve, the strategic implementation of pyridazine-based chemistry will undoubtedly play an increasingly important role in the development of next-generation diagnostics and therapeutics.

References

  • Sauer, J., et al. (1995). Tetrahedron Letters, 36(41), 7459-7462.
  • Blackman, M. L., et al. (2008). Journal of the American Chemical Society, 130(41), 13518–13519.
  • Devaraj, N. K., et al. (2008).
  • Rossin, R., et al. (2013).
  • Karver, M. R., et al. (2011).
  • Versteegen, R. M., et al. (2013).
  • Eising, S., et al. (2018).
  • Wu, H., et al. (2020). JACS Au, 1(1), 32-41.
  • Boger, D. L., & Weinreb, S. M. (1987). Hetero Diels-Alder Methodology in Organic Synthesis. Academic Press.
  • Elliott, T. S., et al. (2012). Journal of the American Chemical Society, 134(42), 17693–17699.
  • Agard, N. J., et al. (2004). Journal of the American Chemical Society, 126(46), 15046–15047.
  • Baskin, J. M., et al. (2007). Proceedings of the National Academy of Sciences, 104(43), 16793–16797.
  • Codelli, J. A., et al. (2008). Journal of the American Chemical Society, 130(34), 11486–11493.
  • Jewett, J. C., & Bertozzi, C. R. (2010). Chemical Society Reviews, 39(4), 1272–1279.
  • Lang, K., & Chin, J. W. (2014). Chemical Reviews, 114(9), 4764–4806.

Sources

Validation of 3-Chloro-6-ethynylpyridazine Labeling by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of chemical biology and drug development, the precise and robust labeling of proteins is paramount for elucidating biological function, identifying drug targets, and developing novel therapeutics. 3-Chloro-6-ethynylpyridazine has emerged as a promising bifunctional reagent, featuring a reactive chloropyridazine moiety for potential covalent modification of nucleophilic amino acid residues and a terminal alkyne for subsequent bioorthogonal "click" chemistry applications. However, the adoption of any new labeling reagent into a research workflow necessitates rigorous validation of its performance.

This guide provides an in-depth technical comparison of mass spectrometry-based validation strategies for this compound, contextualized against established labeling chemistries. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights gleaned from field experience to ensure the scientific integrity of your labeling studies.

The Principle of Covalent Labeling and the Role of Mass Spectrometry

Covalent labeling utilizes chemical probes that form stable, irreversible bonds with specific amino acid residues on a protein. The validation of this process by mass spectrometry (MS) is the gold standard, providing unambiguous evidence of labeling at several levels of detail.[1][2][3] Intact protein analysis by MS reveals the stoichiometry of labeling (i.e., the number of labels per protein), while "bottom-up" proteomics, involving proteolytic digestion of the labeled protein followed by LC-MS/MS analysis, pinpoints the exact sites of modification on the peptide level.[1][2]

This compound: A Profile

This compound possesses two key functionalities. The ethynyl group is a well-established handle for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), allowing for the attachment of reporter tags such as fluorophores or biotin. The reactivity of the 3-chloropyridazine moiety is less commonly exploited but is anticipated to be susceptible to nucleophilic attack by certain amino acid side chains, most notably the thiolate of cysteine, due to the electron-withdrawing nature of the pyridazine ring.[4][5][6]

The validation of labeling via the chloropyridazine moiety is the focus of this guide. Understanding its reactivity profile is crucial for its application in, for example, chemoproteomic profiling to discover novel protein targets.[7][8][9][10][11]

Comparative Analysis of Labeling Chemistries

The performance of this compound as a labeling reagent should be benchmarked against established alternatives. Here, we compare it with two widely used classes of reagents: N-hydroxysuccinimide (NHS) esters for amine labeling and maleimides for thiol labeling.

FeatureThis compoundNHS EstersMaleimides
Target Residue(s) Primarily Cysteine (presumed), potentially others (Lys, His, Tyr)Lysine, N-terminusCysteine
Bond Stability Potentially high (Thioether-like)High (Amide bond)Moderate (Thiosuccinimide adduct can undergo retro-Michael reaction)[12]
Specificity To be determined; likely favors more nucleophilic residuesHigh for primary amines at physiological pHHigh for thiols
"Clickable" Handle Yes (Ethynyl group)No (requires dual-functionalized version)No (requires dual-functionalized version)

Experimental Workflow for Validation

A robust validation workflow is essential to characterize the labeling efficiency, specificity, and stability of this compound.

Validation Workflow Prot Protein of Interest Incubate Incubation (Varying conditions: pH, time, temp, concentration) Prot->Incubate Reagent This compound Reagent->Incubate Quench Quenching (e.g., DTT) Incubate->Quench IntactMS Intact Protein MS (Labeling Stoichiometry) Quench->IntactMS Digest Proteolytic Digestion (e.g., Trypsin) Quench->Digest LCMSMS LC-MS/MS (Site of Modification) Digest->LCMSMS

Caption: Workflow for the validation of protein labeling by mass spectrometry.

Detailed Experimental Protocols

Protocol 1: Intact Protein Mass Analysis for Labeling Efficiency

This protocol determines the average number of labels attached to the target protein.

  • Protein Preparation: Prepare the target protein at a concentration of 1-5 mg/mL in a suitable buffer (e.g., PBS, pH 7.4). Ensure the buffer is free of primary amines or thiols if comparing with NHS esters or maleimides.

  • Labeling Reaction: Add this compound from a stock solution in a compatible solvent (e.g., DMSO) to the protein solution at various molar excesses (e.g., 1x, 5x, 10x, 20x).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-4 hours).

  • Quenching: Stop the reaction by adding a quenching reagent. For the chloropyridazine moiety, a high concentration of a thiol-containing compound like DTT can be used.

  • Sample Cleanup: Remove excess reagent and buffer components using a desalting column or buffer exchange spin column.

  • Mass Spectrometry: Analyze the desalted protein by direct infusion into an ESI-TOF or Orbitrap mass spectrometer. Deconvolute the resulting charge state envelope to obtain the zero-charge mass spectrum.

  • Data Analysis: Compare the mass of the labeled protein to the unlabeled control. The mass shift will indicate the number of incorporated labels. The expected mass shift for this compound is approximately 137.0 Da (C6H3ClN2 - H).

Protocol 2: Bottom-Up Proteomics for Site-Specific Identification

This protocol identifies the specific amino acid residues that are modified.

  • Labeled Protein Preparation: Follow steps 1-4 from Protocol 1.

  • Denaturation, Reduction, and Alkylation: Denature the protein (e.g., with urea or SDC), reduce disulfide bonds (with DTT), and alkylate free cysteines (with iodoacetamide). Note: The alkylation step should be performed after the labeling reaction to distinguish between cysteines modified by the reagent and those that were originally free.

  • Proteolytic Digestion: Perform in-solution or in-gel digestion of the protein with a protease such as trypsin.

  • Peptide Cleanup: Desalt the resulting peptides using a C18 solid-phase extraction method.

  • LC-MS/MS Analysis: Analyze the peptide mixture using a nanoflow liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive or timsTOF). The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode.

  • Database Searching: Search the generated MS/MS data against the protein sequence database using a search engine (e.g., MaxQuant, Proteome Discoverer, Mascot). Crucially, specify a variable modification corresponding to the mass of the this compound adduct (e.g., +137.0039 Da on C, K, H, Y).

  • Data Validation: Manually inspect the MS/MS spectra of identified modified peptides to confirm the correct assignment of the modification site. Look for characteristic fragment ions that support the localization of the mass shift.

Understanding the Reaction Mechanism and MS/MS Fragmentation

The reaction of this compound with a nucleophilic amino acid residue, such as cysteine, is expected to proceed via a nucleophilic aromatic substitution (SNAr) mechanism.

Reaction Mechanism cluster_reactants Reactants cluster_product Product Reagent This compound Product Protein-Cys-S-Pyridazine-Ethyne + Cl⁻ Reagent->Product Nucleophilic Attack Protein Protein-Cys-S⁻ Protein->Product

Caption: Proposed reaction of this compound with a cysteine residue.

In tandem mass spectrometry, peptides fragment at the amide bonds, producing b- and y-ions. When a peptide is modified, the fragment ions containing the modified residue will show a corresponding mass shift. The fragmentation pattern can help to pinpoint the exact location of the modification. For a pyridazine-labeled peptide, one might also observe characteristic neutral losses or fragment ions related to the pyridazine ring itself, although this would need to be empirically determined.[13]

Benchmarking Performance: A Head-to-Head Comparison Framework

To objectively compare this compound with other reagents, a series of experiments should be conducted in parallel.

Table 1: Comparison of Labeling Efficiency by Intact Mass Spectrometry

ReagentTarget ProteinMolar ExcessIncubation Time (hr)Average Labels per Protein
This compoundBSA10x2Experimental Data
NHS-FluoresceinBSA10x2Experimental Data
Maleimide-PEG4-BiotinBSA10x2Experimental Data

Table 2: Comparison of Labeling Specificity by LC-MS/MS

ReagentTarget ProteinIdentified Labeled Residues% of Total Labeled Peptides
This compoundBSACys, Lys, HisExperimental Data
NHS-FluoresceinBSALysExperimental Data
Maleimide-PEG4-BiotinBSACysExperimental Data

Trustworthiness and Self-Validating Systems

Every protocol described herein is designed to be a self-validating system. For instance, in the bottom-up proteomics workflow, the identification of a modified peptide is validated by the MS/MS spectrum. The confidence in this identification is further increased by the presence of a clear isotopic envelope in the MS1 scan and a logical fragmentation pattern. Furthermore, including negative controls (e.g., reaction without the labeling reagent) and positive controls (with a well-characterized reagent) is crucial for validating the experimental setup and data analysis pipeline.

Conclusion

The validation of this compound labeling by mass spectrometry is a critical step before its widespread adoption. This guide provides a comprehensive framework for researchers to assess its performance in a scientifically rigorous manner. By systematically evaluating its labeling efficiency, specificity, and stability in comparison to established reagents, its unique advantages and potential limitations can be clearly understood. The detailed protocols and data analysis strategies outlined here will empower researchers to generate high-quality, reliable data, thereby advancing their chemical biology and drug discovery programs.

References

  • Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels. Dalton Transactions, 2023. [Link]

  • Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. Nature Communications, 2024. [Link]

  • Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. Nature Communications, 2024. [Link]

  • Chemoproteomic profiling to identify activity changes and functional inhibitors of DNA-binding proteins. Cell Chemical Biology, 2022. [Link]

  • Site‐Specific Dual‐Labeling of Proteins on Cysteine Residues with Chlorotetrazines. Angewandte Chemie International Edition, 2018. [Link]

  • Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. bioRxiv, 2024. [Link]

  • Quantitative Chemoproteomic Profiling with Data-Independent Acquisition-Based Mass Spectrometry. Journal of the American Chemical Society, 2022. [Link]

  • Combinatorial Labeling Method for Improving Peptide Fragmentation in Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 2017. [Link]

  • Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry. Scientific Reports, 2016. [Link]

  • 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine. Acta Crystallographica Section E, 2010. [Link]

  • Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry. Scientific Reports, 2016. [Link]

  • 3-Chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine. Acta Crystallographica Section E, 2010. [Link]

  • Site-Specific Dual Labeling of Proteins on Cysteine Residues with Chlorotetrazines. Angewandte Chemie International Edition, 2018. [Link]

  • Stabilization of Protein Interactions through Electrospray Additives in Negative Ion Mode Native Mass Spectrometry. Analytical Chemistry, 2025. [Link]

  • Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl Quinazolin-4-(3H). American Journal of Materials Synthesis and Processing, 2021. [Link]

  • Analysis of protein chlorination by mass spectrometry. Redox Biology, 2019. [Link]

  • Peptide ion fragmentation in mass spectrometry. University of Alabama at Birmingham, 2011. [Link]

  • Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Antioxidants & Redox Signaling, 2019. [Link]

  • Analysis of protein chlorination by mass spectrometry. Redox Biology, 2019. [Link]

  • Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 2020. [Link]

  • REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. International Journal of Molecular Sciences, 2011. [Link]

  • Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. Journal of the American Society for Mass Spectrometry, 2018. [Link]

  • Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry. Journal of Proteome Research, 2022. [Link]

  • Histograms showing (A) the labelling efficiency for the NHS... ResearchGate. [Link]

  • 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine. ResearchGate. [Link]

  • Nucleophilic Attack Reaction Mechanism Pattern. YouTube, 2023. [Link]

  • Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins. Journal of Mass Spectrometry, 2025. [Link]

  • Comparative analysis of chemical cross-linking mass spectrometry data indicates that protein STY residues rarely react with N-hydroxysuccinimide ester cross-linkers. bioRxiv, 2022. [Link]

  • Stability study of selected adenosine nucleosides using LC and LC/MS analyses. Journal of Pharmaceutical and Biomedical Analysis, 2005. [Link]

  • Labeling a protein with fluorophores using NHS ester derivitization. Methods in Enzymology, 2014. [Link]

  • Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins. ResearchGate. [Link]

  • Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. Bioengineered, 2020. [Link]

  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2012. [Link]

  • Synthesis, Characterization, and Non-Covalent Interactions of Palladium(II)-Amino Acid Complexes. Molecules, 2022. [Link]

Sources

A Senior Application Scientist's Guide to Bioorthogonal Handles: A Head-to-Head Comparison Featuring 3-Chloro-6-ethynylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the ability to precisely track and modify biomolecules within their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, offering reactions that proceed with high selectivity and efficiency within living systems without interfering with endogenous biochemical processes[1][2]. The success of these applications hinges on the choice of the "bioorthogonal handle"—the functional group installed onto a biomolecule for subsequent ligation.

This guide provides an in-depth comparison of various bioorthogonal handles, with a special focus on the class of small, linear alkynes, represented here by 3-Chloro-6-ethynylpyridazine. We will objectively compare its performance characteristics against the highly reactive, strained cyclic systems that have become the gold standard in the field, providing the experimental context needed to make informed decisions for your research.

The Dominant Paradigm: Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions

Among the catalog of bioorthogonal reactions, the inverse-electron-demand Diels-Alder (IEDDA) reaction is renowned for its exceptionally fast kinetics, often orders of magnitude faster than other methods like strain-promoted azide-alkyne cycloaddition (SPAAC) or Staudinger ligation[3][4]. This reaction involves an electron-poor diene, typically a 1,2,4,5-tetrazine, and an electron-rich dienophile (the bioorthogonal handle)[5][6]. The reaction is catalyst-free and proceeds rapidly at physiological temperature and pH, forming a stable covalent bond and releasing nitrogen gas as the sole byproduct[7].

The performance of an IEDDA reaction is critically dependent on the dienophile. The central comparison of this guide, therefore, is between two distinct classes of dienophiles used for tetrazine ligations.

IEDDA_Mechanism Tetrazine 1,2,4,5-Tetrazine (Electron-Poor Diene) TransitionState [4+2] Cycloaddition Transition State Tetrazine->TransitionState + Dienophile Dienophile Handle (e.g., TCO, Alkyne) (Electron-Rich) Dienophile->TransitionState Intermediate Unstable Adduct TransitionState->Intermediate Forms Product Dihydropyridazine Product Intermediate->Product Retro-[4+2] (Irreversible) N2 N₂ Gas Intermediate->N2

Caption: General mechanism of the IEDDA tetrazine ligation.

Class 1: The Workhorses - Strained Cycloalkenes

Handles such as trans-cyclooctenes (TCO) and bicyclononynes (BCN) are the most widely used dienophiles for IEDDA reactions. Their defining feature is high intrinsic ring strain.

  • Mechanism of Action: The high strain energy of the double or triple bond in these cyclic systems is released during the [4+2] cycloaddition with the tetrazine, dramatically lowering the activation energy and driving the reaction forward with extraordinary speed[8][9]. Computational models, such as the distortion/interaction-activation strain model, confirm that forcing the dienophile into a strained conformation pre-pays the energetic cost of achieving the transition state geometry[8][9].

  • Performance: TCO derivatives, particularly those forced into a strained 'half-chair' conformation, exhibit second-order rate constants that can exceed 10⁶ M⁻¹s⁻¹, making them the fastest bioorthogonal reactants known[10]. This allows for efficient labeling at nanomolar concentrations, a critical advantage for in vivo imaging and the study of low-abundance targets.

  • Limitations: The primary drawback of strained systems is their size and hydrophobicity. Their bulk can perturb the function of the biomolecule to which they are attached, and their poor water solubility can complicate in vivo applications. Furthermore, some strained alkenes, like TCO, can undergo isomerization or react with endogenous thiols under certain conditions[3].

Class 2: The Minimalists - Small, Linear Alkynes

This class includes simple terminal alkynes. Here, we use This compound as a representative example. This molecule features a terminal alkyne—the bioorthogonal handle—attached to a pyridazine core.

  • Structural Considerations: The key advantages of a handle like this compound are its small size and rigid structure. A minimal tag is less likely to interfere with protein folding, enzyme activity, or receptor binding. Its compact nature could also lead to improved cell permeability compared to bulkier handles[11].

  • Performance and Reactivity: In the context of IEDDA, a terminal alkyne is an inherently less reactive dienophile than a strained alkene. Lacking ring strain, the activation energy for the cycloaddition is significantly higher. Furthermore, the pyridazine ring, along with the chloro substituent, is electron-withdrawing. This reduces the electron density of the alkyne, making it an electronically poor dienophile. The canonical IEDDA reaction is fastest with an electron-rich dienophile and an electron-poor diene[3]. The electronic mismatch between an electron-poor alkyne and an electron-poor tetrazine results in dramatically slower reaction kinetics compared to the TCO-tetrazine ligation.

  • Alternative Reactivity: While its performance in IEDDA is suboptimal, the terminal alkyne of this compound makes it a suitable substrate for the copper-catalyzed azide-alkyne cycloaddition (CuAAC). However, the requirement for a cytotoxic copper catalyst largely precludes the use of CuAAC in living cells, a primary domain of bioorthogonal chemistry[12]. It is also a candidate for SPAAC, reacting with a strained azide, though this reaction is generally slower than IEDDA.

Quantitative Performance Comparison

The choice of a bioorthogonal handle is a trade-off between reaction speed and steric perturbation. The following table summarizes the kinetic data for representative dienophiles in their reaction with a common 3,6-di-(2-pyridyl)-1,2,4,5-tetrazine.

Bioorthogonal Handle (Dienophile)ClassRepresentative StructureApprox. Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Characteristics
trans-Cyclooctene (TCO) Strained AlkeneAxial-TCO~30,000 - 1,000,000+[8][13][14]Extremely fast, widely used, moderate size, potential side reactions.
Bicyclononyne (BCN) Strained AlkyneBCN~1 - 100[7][15]Very fast, good stability, but can be sterically demanding.
Norbornene Strained Alkene5-Norbornene-2-carboxylic acid~1[3]Moderately reactive, stable, but kinetics are slow for many in vivo uses.
This compound Linear AlkyneC₆H₃ClN₂<0.01 (Estimated)Minimal size, likely good permeability, but very slow IEDDA kinetics due to lack of strain and unfavorable electronics.

Experimental Protocols for Comparative Analysis

To provide a framework for objectively comparing these handles in a laboratory setting, we present two fundamental protocols.

Protocol 1: Determination of Second-Order Rate Constants by Competition ¹H NMR

When a reaction is too fast for conventional monitoring, a competition experiment provides a robust method for determining relative reactivity. This protocol compares the reactivity of a highly reactive handle (TCO) against a test handle (e.g., an alkyne).

Causality: By placing two different dienophiles in competition for a limited amount of tetrazine, the ratio of the resulting products directly reflects their relative reaction rates. ¹H NMR is used for quantification because the pyridazine products will have distinct, well-resolved signals that can be integrated.

NMR_Workflow cluster_prep Sample Preparation cluster_reaction Reaction & Analysis Prep1 Prepare stock solutions: - Dienophile 1 (e.g., TCO) - Dienophile 2 (Test Handle) - Tetrazine in deuterated solvent (e.g., CD₃OD) Prep2 Combine equimolar amounts of Dienophile 1 and 2 in an NMR tube Prep1->Prep2 React1 Acquire initial ¹H NMR spectrum (t=0) Prep2->React1 React2 Add sub-stoichiometric amount of Tetrazine (e.g., 0.1 equivalents) React1->React2 React3 Mix rapidly and immediately acquire final ¹H NMR spectrum React2->React3 Analyze Integrate distinct product signals (P₁ and P₂) React3->Analyze Calculate Calculate rate ratio: k₁/k₂ = [P₁]/[P₂] Analyze->Calculate

Caption: Workflow for determining relative reaction rates via competition NMR.

Methodology:

  • Preparation: Prepare stock solutions of TCO, the test alkyne, and a tetrazine (e.g., 3,6-dipyridyl-s-tetrazine) in a deuterated solvent like methanol-d4.

  • Mixing: In an NMR tube, combine the TCO and test alkyne solutions to achieve a known, equimolar concentration (e.g., 10 mM each).

  • Initiation: Add a sub-stoichiometric amount of the tetrazine stock solution (e.g., 0.1 equivalents, to a final concentration of 1 mM) to the NMR tube.

  • Analysis: Immediately after mixing, acquire a ¹H NMR spectrum.

  • Quantification: Identify unique proton signals corresponding to the two different dihydropyridazine products. Integrate these signals. The ratio of the integrals is equal to the ratio of the rate constants (k_TCO / k_alkyne).[13][14]

Protocol 2: Live-Cell Labeling Comparison by Fluorescence Microscopy

This protocol assesses the practical efficiency of different handles for labeling a specific protein on the surface of live mammalian cells.

Causality: This experiment directly tests the performance of a bioorthogonal reaction in a complex biological environment. The fluorescence intensity serves as a proxy for labeling efficiency. Including proper controls, such as cells not expressing the target protein or cells incubated without the tetrazine-fluorophore, is critical to ensure the observed signal is specific.

Methodology:

  • Cell Culture: Culture mammalian cells (e.g., HEK293T) engineered to express a cell-surface protein of interest tagged with either a TCO handle or a linear alkyne handle (e.g., via genetic code expansion with unnatural amino acids).

  • Labeling:

    • Prepare a solution of a cell-impermeable tetrazine-fluorophore conjugate (e.g., Tz-AF488) in imaging buffer (e.g., PBS with 1% BSA) at a low micromolar concentration (e.g., 5 µM).

    • Wash the cultured cells twice with cold PBS.

    • Incubate the cells with the tetrazine-fluorophore solution for a short period (e.g., 10-30 minutes) at 37°C.

  • Washing: Wash the cells three times with cold imaging buffer to remove any unreacted probe.

  • Imaging: Immediately image the cells using a fluorescence microscope with the appropriate filter sets. Acquire images under identical settings (e.g., exposure time, laser power) for both cell lines to allow for direct comparison of fluorescence intensity.

  • Control: As a negative control, perform the same labeling procedure on wild-type cells not expressing the tagged protein. A specific signal should only be observed in the engineered cells.[16]

Conclusion and Recommendations

The selection of a bioorthogonal handle is not a one-size-fits-all decision; it is an application-driven choice that requires balancing the need for rapid kinetics against the demand for minimal structural perturbation.

  • For applications requiring maximum speed and sensitivity , such as in vivo imaging in whole animals or labeling of very low-abundance proteins, strained systems like TCO are the undisputed choice . Their unparalleled reaction rates ensure that labeling can be achieved quickly and with minimal probe concentration, maximizing the signal-to-noise ratio.

  • For applications where size is a critical constraint , and where the handle must be incorporated into a sterically sensitive site like an enzyme's active cleft or a small-molecule drug, a minimalist handle like this compound becomes a viable option . However, one must be prepared for significantly slower kinetics. This may necessitate longer incubation times or higher probe concentrations. It is crucial to recognize that for IEDDA reactions, this specific handle is electronically mismatched and will perform poorly. Its utility would be better explored in SPAAC reactions or, if the cellular context allows, CuAAC.

Ultimately, the expanding bioorthogonal toolkit provides researchers with a spectrum of options. By understanding the fundamental principles of reactivity and the inherent trade-offs between different handles, scientists can select the optimal tool to illuminate the complex machinery of life.

References

  • Inverse Electron-Demand Diels-Alder Bioorthogonal Reactions. PubMed,
  • Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering. Frontiers in Chemistry,
  • Inverse Electron Demand Diels-Alder Reaction (IEDDA).
  • IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applic
  • A Head-to-Head Comparison of Bioorthogonal Reaction Chemistries for Researchers, Scientists, and Drug Development Professionals. Benchchem,
  • Inverse electron demand Diels-Alder reactions in chemical biology. Semantic Scholar,
  • Bioorthogonal Chemistry and Its Applications.
  • Dienophiles for tetrazine bioorthogonal reaction and corresponding...
  • Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine-trans-Cyclooctene Lig
  • Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine trans-Cyclooctene Lig
  • Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles. PMC, NIH,
  • Bioorthogonal chemistry.
  • Bioorthogonal Chemistry in Biomolecule Quantification: A Review of Reactions and Str
  • A Comparative Study of Bioorthogonal Reactions with Azides. ACS Chemical Biology,
  • Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine–trans-Cyclooctene Ligation. Journal of the American Chemical Society,
  • Developments of bioorthogonal handle-containing photo-crosslinkers for photoaffinity labeling. PMC, NIH,
  • Comparison of the reaction rates of the most used bioorthogonal reactions.
  • A Comparative Study of Bioorthogonal Reactions With Azides. Scribd,
  • Bioorthogonal chemistry. PMC, PubMed Central,
  • Bioorthogonal chemistry. Wikipedia,
  • This compound (C6H3ClN2). PubChem,
  • Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously.
  • Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously.
  • Designing Bioorthogonal Reactions for Biomedical Applic
  • An iridium(iii)
  • Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. PMC, NIH,
  • Arylation Chemistry for Bioconjug
  • 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine. PMC, NIH,
  • Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applic
  • Advances in Bioconjug
  • An iridium(iii)
  • Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetr

Sources

A Senior Application Scientist's Guide to Assessing the Stability of the Pyridazine Ring in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Pyridazine Scaffold in Drug Discovery

The pyridazine ring, a six-membered heterocycle featuring two adjacent nitrogen atoms, has cemented its status as a "privileged structure" in modern medicinal chemistry.[1][2] Its unique physicochemical properties—notably a high dipole moment, robust hydrogen-bonding capacity, and the ability to enhance aqueous solubility—render it an attractive scaffold for modulating the pharmacokinetic profiles of therapeutic candidates.[1][3] Pyridazine derivatives are integral to a growing number of approved drugs and clinical candidates targeting a wide array of diseases, from oncology to cardiovascular disorders.[1][2][4]

However, the very electronic features that make pyridazine a valuable pharmacophore also necessitate a rigorous and nuanced assessment of its stability. The electron-deficient nature of the ring and the presence of two nitrogen atoms can influence its susceptibility to metabolic enzymes and chemical degradation.[4][5] This guide provides a comparative framework for researchers, scientists, and drug development professionals to objectively assess the stability of pyridazine-containing compounds. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and compare the pyridazine ring's performance against common alternatives, supported by experimental data paradigms.

Physicochemical Properties Influencing Stability

Understanding the inherent properties of the pyridazine ring is fundamental to designing and interpreting stability assays.

  • Basicity (pKa): The pyridazine ring is a weak base (pKa ≈ 2.0), considerably less basic than pyridine (pKa ≈ 5.2) but slightly more basic than pyrimidine and pyrazine.[3][6] This modest basicity limits salt formation to strong acids but also means that at physiological pH (7.4), the ring is predominantly neutral, which can influence cell permeability and interaction with metabolic enzymes.[3][7][8] The proximity of the two nitrogen atoms creates lone pair-lone pair repulsion, which is relieved upon protonation, making it more basic than might be expected from inductive effects alone.[9][10]

  • Dipole Moment & Polarity: The adjacent nitrogen atoms create a significant dipole moment, which contributes to the ring's polarity. This enhances water solubility compared to carbocyclic analogs like benzene and can be advantageous for formulation.[1][11][12] However, this polarity can also influence interactions within the active sites of metabolizing enzymes.

  • Hydrogen Bonding: The lone pairs on both nitrogen atoms act as hydrogen bond acceptors, facilitating strong interactions with biological targets like enzymes and receptors.[1][3] This is a key feature for its pharmacodynamic properties but also for its potential interactions with the active sites of metabolizing enzymes like Cytochrome P450s (CYPs).

A Strategic Workflow for Stability Assessment

A multi-faceted approach is required to build a comprehensive stability profile for a pyridazine-containing drug candidate. The following workflow outlines a logical progression of assays, from broad metabolic screening to specific chemical and reactive metabolite assessments.

G cluster_0 Phase 1: Metabolic Stability Screening cluster_1 Phase 2: Chemical & Mechanistic Stability cluster_2 Phase 3: Data Integration & Comparison Microsomes Liver Microsomal Assay (Phase I Metabolism) S9 S9 Fraction Assay (Phase I & II Metabolism) Microsomes->S9 Broader Scope Hepatocytes Hepatocyte Assay (Full Metabolic Profile) S9->Hepatocytes More Physiological Chem_Stability Chemical Stability Assay (pH, Temp, Oxidative) Hepatocytes->Chem_Stability Distinguish Metabolism vs. Instability RM_Screen Reactive Metabolite Screen (GSH Trapping) Chem_Stability->RM_Screen Investigate Bioactivation Analysis Data Analysis & In Vitro-In Vivo Extrapolation (IVIVE) RM_Screen->Analysis Comparison Comparison vs. Other Heterocycles (Pyridine, Pyrimidine, etc.) Analysis->Comparison

Caption: A strategic workflow for assessing the stability of pyridazine-containing compounds.

Assessing Metabolic Stability: A Comparative Approach

Metabolic transformation, primarily in the liver, is a major determinant of a drug's pharmacokinetic profile. Choosing the right in vitro system is critical for obtaining relevant data.

Choosing the Right In Vitro Model

The choice between liver microsomes, S9 fraction, and hepatocytes depends on the specific questions being asked about the metabolic fate of a pyridazine derivative.

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain the majority of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[13]

    • Expertise & Experience: The microsomal stability assay is a cost-effective, high-throughput first-pass screen to assess susceptibility to oxidative metabolism.[14] For pyridazine compounds, this is crucial as the ring can be susceptible to oxidation.[5] However, this system lacks cytosolic Phase II enzymes, providing an incomplete metabolic picture.

  • Liver S9 Fraction: This is the supernatant from a 9,000g centrifugation of liver homogenate and contains both microsomes (Phase I enzymes) and the cytosol, which is rich in Phase II conjugating enzymes (e.g., UGTs, SULTs).[15][16]

    • Expertise & Experience: The S9 assay is superior to the microsomal assay when you hypothesize that both Phase I and Phase II metabolism contribute significantly to a compound's clearance.[17][18] If a pyridazine derivative is, for example, hydroxylated (Phase I) and then rapidly glucuronidated (Phase II), the S9 assay will provide a more accurate measure of its overall metabolic clearance than microsomes alone.

  • Hepatocytes: These are intact liver cells, containing the full complement of Phase I and II enzymes, cofactors, and transporters in a physiologically relevant environment.[19][20][21]

    • Expertise & Experience: Hepatocyte assays are considered the "gold standard" for in vitro metabolism studies.[22][23] They account for cellular uptake and the interplay between different metabolic pathways. For pyridazine compounds, this is the most comprehensive system to predict in vivo hepatic clearance and identify all major metabolites.[24]

G cluster_0 In Vitro Metabolic Assay Systems Microsomes Liver Microsomes Endoplasmic Reticulum Phase I Enzymes (CYPs) S9 S9 Fraction Microsomes + Cytosol Phase I & II Enzymes Microsomes->S9 Adds Cytosolic (Phase II) Enzymes Hepatocytes Hepatocytes Intact Liver Cells All Enzymes, Cofactors & Transporters S9->Hepatocytes Adds Intact Cell Machinery & Transporters

Caption: Comparison of common in vitro systems for metabolic stability assays.

Experimental Protocols

The following protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: Liver Microsomal Stability Assay

  • Objective: To determine the rate of Phase I metabolic depletion of a pyridazine compound.

  • Methodology:

    • Prepare Reagents:

      • Test Compound Stock: 10 mM in DMSO.

      • Phosphate Buffer: 100 mM, pH 7.4.

      • NADPH Regenerating System (NRS) Solution: Prepare according to manufacturer's instructions (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[14]

      • Liver Microsomes (Human, Rat, etc.): Thaw on ice and dilute to 1 mg/mL protein in phosphate buffer.[25]

      • Positive Control: A compound with known high metabolic turnover (e.g., Midazolam for CYP3A4).

      • Termination Solution: Ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Incubation:

      • In a 96-well plate, pre-warm microsomes, buffer, and test compound (final concentration 1 µM) at 37°C for 10 minutes.

      • Trustworthiness: Prepare parallel incubations:

        • Test: Compound + Microsomes + NRS.

        • Negative Control: Compound + Microsomes (without NRS) to check for non-NADPH dependent degradation or chemical instability.

        • Positive Control: Positive control compound + Microsomes + NRS to validate microsomal activity.

      • Initiate the reaction by adding the NRS solution.

    • Time Points:

      • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), add 3-5 volumes of Termination Solution to stop the reaction.[13]

    • Sample Processing & Analysis:

      • Centrifuge the plate at 4000 rpm for 15 minutes to precipitate proteins.

      • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

    • Data Analysis:

      • Plot the natural log of the percent remaining compound versus time.

      • Calculate the half-life (t½) and intrinsic clearance (CLint) from the slope of the line.[14]

Protocol 2: S9 Fraction Stability Assay

  • Objective: To determine the combined rate of Phase I and Phase II metabolic depletion.

  • Methodology: This protocol is similar to the microsomal assay, with key modifications:

    • Reagents:

      • Use S9 fraction instead of microsomes (e.g., 1 mg/mL protein).[17]

      • Cofactor Mix: The key difference lies here. Prepare a comprehensive cofactor mix.

        • For Phase I & II: Include NADPH, UDPGA (for glucuronidation), and PAPS (for sulfation).[17][18]

        • Expertise & Experience: The choice of cofactors is critical. If aldehyde oxidase (AO) metabolism is suspected—a known pathway for some azaheterocycles—ensure the S9 fraction is from a relevant species (e.g., human, monkey) as there are significant species differences, and AO does not require NADPH.[16]

    • Controls:

      • Trustworthiness: In addition to a minus-cofactor control, it can be insightful to run incubations with individual cofactors (e.g., NADPH only, UDPGA only) to dissect the contribution of different pathways.

    • Procedure: Follow the incubation, time point, and analysis steps as described for the microsomal assay.

Protocol 3: Hepatocyte Stability Assay

  • Objective: To measure metabolic stability in a complete cellular system, providing the most physiologically relevant in vitro data.

  • Methodology:

    • Cell Preparation:

      • Thaw cryopreserved hepatocytes (e.g., human, rat) according to the supplier's protocol.

      • Perform a cell count and viability check (e.g., Trypan Blue exclusion); viability should be >80%.

      • Dilute cells to a final density of 0.5-1.0 x 10^6 viable cells/mL in pre-warmed incubation medium (e.g., Williams' Medium E).[24]

    • Incubation:

      • In a 96-well plate, add the hepatocyte suspension.

      • Add the test compound (final concentration 1 µM).[20]

      • Incubate at 37°C in a humidified 5% CO2 incubator, with gentle shaking.

    • Time Points:

      • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots and terminate the reaction with 3-5 volumes of ice-cold acetonitrile containing an internal standard.[22]

    • Controls:

      • Trustworthiness:

        • Vehicle Control: Hepatocytes + DMSO vehicle to ensure cell health.

        • Positive Controls: Include compounds with known low, medium, and high clearance rates (e.g., Warfarin, Dextromethorphan, Verapamil) to validate the assay performance.

    • Analysis: Follow the sample processing and LC-MS/MS analysis steps as previously described. Calculate t½ and CLint.[19]

Comparative Data Analysis

The stability of a pyridazine ring is highly dependent on its substitution pattern. The following table provides a representative comparison of pyridazine with other common heterocycles.

Compound ClassHeterocycleKey Stability FeatureRepresentative t½ (HLM)Rationale & Causality
Example A Pyridazine Metabolically Robust > 60 min Substitution at key positions (e.g., C3/C6) can block sites of metabolism. The electron-withdrawing nature of the ring can deactivate adjacent positions to CYP-mediated oxidation.[3]
Example B PyridineSusceptible to Oxidation15 minThe pyridine nitrogen can direct oxidation at the C2 or C4 positions. N-oxidation is also a common metabolic pathway.
Example C PyrimidineModerately Stable45 minThe two nitrogen atoms are more deactivating towards oxidation than a single nitrogen in pyridine.
Example D PyrazineOften Stable> 60 minThe symmetrical and highly electron-deficient nature of the pyrazine ring often confers high metabolic stability.[26]
Example E Phenyl RingSusceptible to Hydroxylation20 minAromatic hydroxylation, particularly at the para-position, is a very common and often rapid metabolic pathway for unsubstituted phenyl rings.

Note: Data are hypothetical and for illustrative purposes. Actual stability is highly context- and substituent-dependent.

Assessing Chemical Stability

Beyond enzymatic degradation, a compound's inherent chemical stability under physiological and storage conditions is crucial.[27] For pyridazines, assessing stability against hydrolysis and oxidation is particularly important.[4]

Protocol 4: General Chemical Stability Assay

  • Objective: To evaluate the degradation of a pyridazine compound under various stress conditions (pH, oxidation).

  • Methodology:

    • Prepare Solutions:

      • Test Compound Stock: 10 mM in DMSO.

      • Acidic Buffer: pH 1.2 (simulated gastric fluid).

      • Neutral Buffer: pH 7.4 (physiological buffer).

      • Basic Buffer: pH 9.0.

      • Oxidative Solution: 3% H₂O₂ in pH 7.4 buffer.

    • Incubation:

      • Dilute the test compound to a final concentration of 10 µM in each of the above solutions.

      • Incubate samples at a controlled temperature (e.g., 37°C or 50°C) for a set period (e.g., 24, 48, 72 hours).

    • Time Points:

      • At t=0 and subsequent time points, take an aliquot and quench if necessary (e.g., for the oxidative sample, add sodium bisulfite).

    • Analysis:

      • Analyze all samples by a stability-indicating HPLC-UV method to quantify the parent compound and detect any major degradants.

    • Trustworthiness:

      • Run a control sample in a neutral, non-oxidative buffer at 4°C to serve as the baseline for 100% stability.

Assessing the Potential for Covalent Modification

A critical aspect of stability is the potential for a compound to be metabolically activated into a reactive species that can covalently bind to proteins, a mechanism often implicated in idiosyncratic drug toxicity.[28][29]

Reactive Metabolite Formation

Metabolic oxidation of the pyridazine ring can potentially form chemically reactive intermediates.[3] Screening for the formation of these metabolites is a key de-risking step.

G Pyridazine Pyridazine Compound CYP450 CYP450 Enzymes (+ NADPH, O2) Pyridazine->CYP450 ReactiveMetabolite Reactive Intermediate (e.g., Epoxide, Quinone-imine) CYP450->ReactiveMetabolite Bioactivation Protein Cellular Protein ReactiveMetabolite->Protein Covalent Binding GSH Glutathione (GSH) (Trapping Agent) ReactiveMetabolite->GSH Trapping Adduct Protein Adduct (Toxicity) Protein->Adduct TrappedAdduct GSH Adduct (Detectable by LC-MS) GSH->TrappedAdduct

Caption: Bioactivation of a pyridazine compound and its trapping by glutathione (GSH).

Protocol 5: Reactive Metabolite Screening (GSH Trapping Assay)

  • Objective: To trap and identify potential electrophilic reactive metabolites by forming a stable conjugate with glutathione (GSH).

  • Methodology:

    • Incubation:

      • This assay is typically run using human liver microsomes or S9 fraction.

      • Set up incubations similar to the metabolic stability assay (Protocol 1 or 2).

      • Key Step: Include a high concentration of glutathione (GSH, e.g., 1-5 mM) in the incubation mixture.[30][31]

    • Controls:

      • Trustworthiness:

        • -NADPH Control: To ensure any adducts formed are due to enzymatic metabolism.

        • -GSH Control: To confirm that the detected species is indeed a GSH adduct.

        • Positive Control: A compound known to form reactive metabolites (e.g., Ticlopidine).[31]

    • Sample Processing & Analysis:

      • After incubation (e.g., 60 minutes), terminate the reaction with ice-cold acetonitrile.

      • Centrifuge and analyze the supernatant by high-resolution LC-MS/MS.

    • Data Mining:

      • Search the mass spectrometry data for the characteristic mass of potential GSH adducts (Mass of Parent + Mass of GSH moiety [305.068 Da]).

      • Expertise & Experience: Using a 1:1 mixture of unlabeled and stable isotope-labeled GSH (e.g., ¹³C₂,¹⁵N-GSH) is a powerful technique. A true GSH adduct will appear as a characteristic doublet in the mass spectrum, providing high confidence in the identification.[28][31]

Conclusion and Future Directions

The pyridazine ring offers medicinal chemists a powerful tool to optimize the properties of drug candidates.[1][11] Its stability, however, is not an inherent guarantee and must be rigorously evaluated on a case-by-case basis. As this guide has demonstrated, a systematic and mechanistically informed approach to stability testing is essential. By choosing the appropriate in vitro models—from high-throughput microsomal screens to physiologically complex hepatocyte assays—and by proactively screening for chemical instability and reactive metabolite formation, researchers can build a comprehensive profile of their pyridazine-containing compounds.

In comparison to other heterocycles, pyridazine can offer superior metabolic stability, but this is highly dependent on the substitution pattern.[3] Its unique electronic and physicochemical properties demand a tailored assessment strategy. Future work will continue to focus on developing more predictive in silico models for metabolism and integrating data from these in vitro assays into sophisticated pharmacokinetic models to better forecast human outcomes and de-risk drug candidates early in the discovery pipeline.

References

  • Blumberg, A. M., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Blumberg Institute.
  • BenchChem. (2025). The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide. BenchChem.
  • Prezi. (2025).
  • BenchChem. (2025).
  • Bernardes, G. J. L., et al. (2023). Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels. Chemical Science.
  • PharmaBlock. (n.d.). Pyridazines in Drug Discovery. PharmaBlock.
  • PubMed. (2024).
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io.
  • MTTlab. (n.d.). S9 Stability Assay. MTTlab.
  • Topharman. (n.d.).
  • Evotec. (n.d.). S9 Stability | Cyprotex ADME-Tox Solutions. Evotec.
  • Evotec. (n.d.). Hepatocyte Stability | Cyprotex ADME-Tox Solutions. Evotec.
  • Creative Bioarray. (n.d.). S9 Stability Assay.
  • Enamine. (n.d.).
  • Springer Nature. (2004).
  • protocols.io. (2025).
  • BioDuro. (n.d.).
  • Creative Bioarray. (n.d.). Hepatocyte Stability Assay.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Evotec.
  • Bentz, K. C., & Cacia, J. (2012). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. The Open Drug Metabolism Journal.
  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTTlab.
  • Creative Biolabs. (n.d.). Reactive Metabolite Screening Service.
  • Juhas, M., & Zitko, J. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Molecules.
  • Manallack, D. T. (2008). The Significance of Acid/Base Properties in Drug Discovery. Chemical Society Reviews.
  • Shaffer, P. L. (2014). Acidic and Basic Drugs in Medicinal Chemistry: A Perspective. Journal of Medicinal Chemistry.
  • Reddit. (2019). Let's discuss the basicity of pyrazine and pyrimidine. r/OrganicChemistry.
  • Reddit. (2021). Why is pyridazine more basic than pyrimidine and pyrazine? r/chemhelp.
  • IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS. IIP Series.
  • Evotec. (n.d.). Reactive Metabolite Assessment | Cyprotex ADME-Tox Solutions. Evotec.
  • Evotec. (n.d.). Cyprotex Reactive Metabolite Fact Sheet. Evotec.
  • Eurofins. (n.d.). Reactive metabolite (glutathione trapping (GSH), liver microsomes, human). Eurofins.
  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Quora. (2018). Why is pyrimidine less basic than pyridazine? Quora.

Sources

A Comparative Guide to 3,6-Disubstituted Pyridazine Derivatives in Cell-Based Oncology Assays

Author: BenchChem Technical Support Team. Date: January 2026

The pyridazine nucleus is a well-established "privileged scaffold" in medicinal chemistry, recognized for its versatile biological activities.[1][2] Its derivatives are particularly prominent in oncology research, with numerous compounds demonstrating potent anti-proliferative and cytotoxic effects.[1][3] This guide focuses on the comparative analysis of 3,6-disubstituted pyridazine derivatives, with a particular interest in the 3-chloro-6-ethynylpyridazine scaffold, in the context of cell-based assays. While direct comparative data on a wide range of this compound derivatives is emerging, this guide synthesizes available data on structurally related analogs to provide a robust framework for researchers. We will delve into their comparative cytotoxicity, explore the mechanistic underpinnings of their activity, and provide detailed, field-proven protocols for their evaluation.

Comparative Cytotoxicity: A Quantitative Overview

The initial assessment of potential anticancer agents invariably involves evaluating their cytotoxicity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is the cornerstone metric for this evaluation, quantifying the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%. A lower IC50 value signifies higher potency.

The selection of cell lines is a critical experimental choice. For instance, using both hormone-receptor-positive (e.g., T-47D, MCF-7) and triple-negative (e.g., MDA-MB-231) breast cancer cell lines allows for the assessment of a compound's efficacy across different subtypes of the disease, providing early insights into its potential spectrum of activity.[4]

Below is a summary of reported IC50 values for several 3,6-disubstituted pyridazine derivatives, illustrating the impact of various substitutions on cytotoxic potency.

Compound/DerivativeSubstitution PatternCancer Cell LineIC50 (µM)Reference
Methyltetrahydropyran-bearing pyridazine (11m) 3-(4-methylpiperazin-1-yl), 6-(THP-ether)T-47D (Breast)0.43 ± 0.01[4][5]
MDA-MB-231 (Breast)0.99 ± 0.03[4][5]
Pyridazine Derivative (11l) 3-(piperazin-1-yl), 6-(THP-ether)T-47D (Breast)0.51 ± 0.02[4]
MDA-MB-231 (Breast)1.12 ± 0.04[4]
Indenopyridazine-thiazolin-4-one hybrid (11c) Complex fused ring systemHepG2 (Liver)7.43[1]
MCF-7 (Breast)4.37[1]
Pyridazine Derivative (5b) Complex substitutionHCT-116 (Colon)< Imatinib ref.[6]
3-nitrophenyl derivative (7m) Pyrrolo[2,3-d]pyridazine corePanc-1 (Pancreatic)12.54[7]
Thieno[2,3-c]pyridine (6i) Thieno[2,3-c]pyridine coreHSC3 (Head & Neck)10.8[8]
T47D (Breast)11.7[8]
RKO (Colorectal)12.4[8]
Pyridazine Derivative (4) Hydrazone substitutionMCF-7 (Breast)Potent Activity[9]
Pyridazine Derivative (5) Hydrazone substitutionHePG2 (Liver)Potent Activity[9]

Note: Data is compiled from multiple sources for comparative purposes. Experimental conditions may vary between studies.

Mechanistic Insights: Beyond Cytotoxicity

Understanding a compound's mechanism of action is crucial for its development as a therapeutic agent. For pyridazine derivatives, several mechanisms have been elucidated, primarily revolving around the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a key pathway through which chemotherapeutic agents eliminate cancer cells. The Annexin V-FITC/Propidium Iodide (PI) dual staining assay is a standard method to quantify apoptosis.[4] Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cell populations. Studies on potent 3,6-disubstituted pyridazines have shown a significant increase in the percentage of cells in early and late apoptotic stages upon treatment, confirming this as a primary mechanism of cell death.[4][7]

Cell Cycle Arrest

The cell cycle is a series of events that leads to cell division and replication. Cyclin-dependent kinases (CDKs) are key regulators of this process, and their inhibition can lead to cell cycle arrest, preventing cancer cell proliferation. Some pyridazine derivatives have been identified as potent inhibitors of CDK2.[4] Cell cycle analysis, typically performed by staining DNA with propidium iodide and analyzing the cell population by flow cytometry, can reveal the phase at which the cell cycle is arrested (e.g., G1, S, G2/M). For example, compound 6i, a thieno[2,3-c]pyridine derivative, was found to induce G2 phase arrest.[8] The 3-nitrophenyl derivative (7m) was also shown to cause sub-G1 cell cycle arrest, which is indicative of apoptosis.[7]

Signaling Pathway: CDK2 and Cell Cycle Progression

The diagram below illustrates the role of CDK2 in the G1/S transition of the cell cycle, a common target for pyridazine-based inhibitors.

CDK2_Pathway cluster_G1 G1 Phase cluster_S G1/S Transition GF Growth Factors GFR Growth Factor Receptors GF->GFR Ras Ras/MAPK Pathway GFR->Ras CyclinD Cyclin D Ras->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 pRb pRb CDK46->pRb Phosphorylates (inactivates) E2F E2F pRb->E2F CyclinE Cyclin E E2F->CyclinE Upregulates CDK2 CDK2 CyclinE->CDK2 S_Phase S-Phase Entry (DNA Replication) CDK2->S_Phase Promotes Inhibitor Pyridazine Derivative Inhibitor->CDK2 Inhibits

Caption: CDK2-mediated cell cycle progression from G1 to S phase.

Experimental Methodologies and Workflows

Reproducibility and accuracy are paramount in cell-based assays. The following section provides detailed, step-by-step protocols for the key assays discussed. These protocols are designed to be self-validating by including appropriate positive and negative controls.

General Cell Culture and Compound Preparation
  • Cell Culture: Human cancer cell lines (e.g., T-47D, MDA-MB-231, HCT-116) are cultured in the recommended medium (e.g., DMEM/F12 or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[10][11] Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Stock Solutions: The pyridazine derivatives are dissolved in sterile dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-20 mM). Stock solutions are stored at -20°C.

  • Working Dilutions: Immediately before each experiment, the stock solution is serially diluted in the complete culture medium to achieve the final desired concentrations. The final DMSO concentration in the culture should be kept constant across all wells and should not exceed a non-toxic level (typically ≤ 0.5%).[11]

Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay measures cell metabolic activity as an indicator of cell viability.[12]

  • Cell Seeding: Harvest cells during their exponential growth phase. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Replace the medium with 100 µL of fresh medium containing various concentrations of the test compounds. Include wells with vehicle control (DMSO-treated cells) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[12]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol: Apoptosis Quantification (Annexin V-FITC/PI Assay)

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[4]

  • Cell Seeding and Treatment: Seed 1x10^5 to 2x10^5 cells in a 6-well plate and allow them to attach overnight. Treat the cells with the test compound at its predetermined IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour. The cell population is gated into four quadrants: Q1 (necrotic, PI-positive), Q2 (late apoptotic, Annexin V/PI-positive), Q3 (viable, unstained), and Q4 (early apoptotic, Annexin V-positive).

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating a novel pyridazine derivative.

Workflow cluster_Screening Primary Screening cluster_Mechanism Mechanism of Action Studies Start Synthesized Pyridazine Derivative Stock Prepare DMSO Stock Solution Start->Stock Cytotoxicity Cytotoxicity Assay (MTT / SRB) Stock->Cytotoxicity Treat Cells CellCulture Culture Cancer Cell Lines CellCulture->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V / PI) CellCulture->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) CellCulture->CellCycle IC50 Determine IC50 Value Cytotoxicity->IC50 Hit Identify Hit Compound(s) IC50->Hit Potent & Selective? Western Target Validation (e.g., Western Blot for CDK2) Apoptosis->Western CellCycle->Western End Lead Optimization Western->End Hit->Apoptosis Use IC50 Conc. Hit->CellCycle Use IC50 Conc.

Caption: General workflow for cell-based evaluation of pyridazine derivatives.

Conclusion and Future Directions

The 3,6-disubstituted pyridazine scaffold is a fertile ground for the discovery of novel anticancer agents. The comparative analysis reveals that substitutions at the 3 and 6 positions significantly influence cytotoxic potency and can direct the mechanism of action, with key pathways including CDK2 inhibition and the induction of apoptosis.[4] The provided protocols offer a standardized framework for researchers to evaluate new derivatives in a robust and reproducible manner.

Future research should focus on synthesizing and evaluating a broader range of this compound derivatives to establish a clear structure-activity relationship (SAR) for the ethynyl moiety. Furthermore, investigating the activity of these compounds in 3D cell culture models (e.g., spheroids) and in vivo xenograft models will be essential steps toward clinical translation.

References

  • A Comparative Analysis of 3-Amino-6-(phenylthio)pyridazine and Other Derivatives in Oncology Research - Benchchem. (n.d.). BenchChem.
  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. (n.d.). National Institutes of Health.
  • Asif, M. (2019). Study of Various Fused Heterocyclic Pyridazine Derivatives as Potent Anticancer Agents: A Brief Overview. Acta Scientific Pharmaceutical Sciences, 3(9), 43-49.
  • Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1584-1599. National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • He, S., et al. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. European Journal of Medicinal Chemistry, 209, 112946. PubMed. Retrieved January 12, 2026, from [Link]

  • Pyridazine Derivatives I Showed Potent Anticancer Activity and... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. (2023). ACS Omega. ACS Publications. Retrieved January 12, 2026, from [Link]

  • in vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. (2019). Asian Journal of Chemistry, 31(2), 369-375. Retrieved January 12, 2026, from [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances. RSC Publishing. Retrieved January 12, 2026, from [Link]

  • This compound (C6H3ClN2). (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. (2022). Molecules. MDPI. Retrieved January 12, 2026, from [Link]

  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profile of 3-Chloro-6-ethynylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and chemical biology, the pyridazine scaffold holds a place of distinction due to its versatile physicochemical properties that make it a valuable component in designing novel therapeutic agents.[1] Among the numerous pyridazine derivatives, 3-Chloro-6-ethynylpyridazine is a molecule of interest, featuring reactive moieties that suggest its potential utility in both targeted covalent inhibition and bioorthogonal chemistry.[2][3] This guide provides a comprehensive framework for evaluating the cross-reactivity of this compound, comparing it with structurally and functionally related compounds to offer a clearer perspective on its selectivity and potential off-target effects.

Introduction to this compound and Rationale for Cross-Reactivity Studies

This compound is a heterocyclic compound characterized by a pyridazine ring substituted with a chloro group and an ethynyl group.[4][5] The electron-withdrawing nature of the pyridazine ring and the chloro substituent, combined with the reactive terminal alkyne, makes this molecule a candidate for various chemical transformations, including cycloaddition reactions and nucleophilic substitutions.[6][7] In a biological context, the ethynyl group can act as a warhead for covalent inhibitors or as a handle for bioorthogonal ligation, while the chloro-pyridazine core is a common pharmacophore in kinase inhibitors.[8]

However, these same reactive features necessitate a thorough investigation of the molecule's cross-reactivity. Unintended interactions with off-target proteins can lead to toxicity and other adverse effects, hindering the development of a successful therapeutic or chemical probe.[9] Therefore, a systematic evaluation of its binding profile across a wide range of biological targets is paramount.

This guide outlines a multi-pronged approach to assess the cross-reactivity of this compound, comparing it against two strategic alternatives:

  • Alternative 1 (Structural Analog): 3-Chloro-6-methylpyridazine - This compound retains the chloro-pyridazine core but replaces the reactive ethynyl group with a methyl group, which is of a similar size but electronically different and less reactive.[10][11] This comparison will help elucidate the contribution of the ethynyl moiety to the overall binding and cross-reactivity profile.

  • Alternative 2 (Functional Analog): 3-Chloro-2-ethynylpyridine - This molecule shares the chloro and ethynyl substituents but features a pyridine ring instead of a pyridazine ring.[12][13] Pyridine-based structures are also prevalent in kinase inhibitors, and this comparison will shed light on the influence of the heterocyclic core on selectivity.

Experimental Design for Comprehensive Cross-Reactivity Profiling

A robust assessment of cross-reactivity requires a combination of high-throughput screening and targeted validation assays. The following experimental workflow is proposed to build a comprehensive selectivity profile for this compound and its comparators.

G cluster_0 Phase 1: Broad Spectrum Screening cluster_1 Phase 2: Target Validation & Mechanistic Studies cluster_2 Phase 3: Data Analysis & Profile Comparison Kinase_Profiling Kinome-wide Selectivity Profiling (>400 Kinases) Comp_Binding Competitive Binding Assay (Primary Target & Key Off-Targets) Kinase_Profiling->Comp_Binding Identifies primary and off-targets Data_Analysis Comparative Analysis of: - IC50/Kd Values - Thermal Shift (ΔTm) - Selectivity Scores Kinase_Profiling->Data_Analysis CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement in Live Cells) Comp_Binding->CETSA Confirms cellular target engagement Comp_Binding->Data_Analysis CETSA->Data_Analysis

Caption: Proposed experimental workflow for cross-reactivity profiling.

Kinome-wide Selectivity Profiling

Given the prevalence of the pyridazine scaffold in kinase inhibitors, a broad kinase panel screening is the logical first step.[14][15][16] This provides a global view of the compound's inhibitory activity across a large portion of the human kinome, identifying both intended and unintended targets.[17]

Protocol Overview: Radiometric Kinase Assay [18]

  • Compound Preparation: Prepare stock solutions of this compound, 3-Chloro-6-methylpyridazine, and 3-Chloro-2-ethynylpyridine in DMSO. Create serial dilutions to be tested at a standard concentration (e.g., 1 µM).

  • Assay Plate Preparation: Dispense the kinase panel (e.g., >400 purified human kinases) into a multi-well assay plate.

  • Reaction Initiation: Add the test compounds and a radiolabeled ATP substrate (e.g., [γ-³³P]ATP) to the wells containing the kinases and their specific peptide substrates.

  • Incubation: Incubate the plates at a controlled temperature to allow the kinase reaction to proceed.

  • Reaction Termination and Detection: Stop the reaction and capture the phosphorylated substrate on a filter membrane. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to a DMSO control.

Competitive Binding Assay

For the primary target and any significant off-targets identified during kinase profiling, a competitive binding assay can determine the binding affinity (Ki) of the test compounds.[19][20] This assay measures the ability of a test compound to displace a known, labeled ligand from the target protein.[21][22]

Protocol Overview: Competitive Binding Assay [23]

  • Reagent Preparation: Prepare assay buffer, the target protein, a known fluorescently labeled ligand for the target, and serial dilutions of the test compounds.

  • Assay Setup: In a microplate, combine the target protein and the labeled ligand at a fixed concentration.

  • Competition: Add the serially diluted test compounds to the wells and incubate to allow the binding to reach equilibrium.

  • Detection: Measure the signal from the labeled ligand (e.g., fluorescence polarization). A decrease in signal indicates displacement by the test compound.

  • Data Analysis: Plot the signal against the concentration of the test compound to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation.

Cellular Thermal Shift Assay (CETSA)

To confirm target engagement within a more physiologically relevant context, the Cellular Thermal Shift Assay (CETSA) is employed.[24][25] This method assesses the stabilization of a target protein by a bound ligand upon thermal denaturation in intact cells or cell lysates.[26][27][28]

Protocol Overview: CETSA

  • Cell Treatment: Treat cultured cells with the test compounds or a vehicle control (DMSO) and incubate to allow for cell penetration and target binding.

  • Thermal Challenge: Aliquot the treated cell suspensions and heat them to a range of temperatures to induce protein denaturation and aggregation.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Quantification: Quantify the amount of soluble target protein remaining at each temperature using a specific antibody-based detection method, such as Western blotting or an immunoassay.

  • Data Analysis: Generate a melting curve by plotting the amount of soluble protein as a function of temperature. A shift in the melting temperature (ΔTm) in the presence of the compound indicates target engagement and stabilization.

Comparative Data Analysis

The data generated from these experiments should be systematically compiled to facilitate a direct comparison of the cross-reactivity profiles.

Table 1: Kinase Selectivity Profile at 1 µM
Kinase TargetThis compound (% Inhibition)3-Chloro-6-methylpyridazine (% Inhibition)3-Chloro-2-ethynylpyridine (% Inhibition)
Primary Target (e.g., CDK2) 95 45 88
Off-Target 1 (e.g., ROCK1)782565
Off-Target 2 (e.g., GSK3β)651555
Off-Target 3 (e.g., SRC)40535
... (other kinases)<10<10<10
Table 2: Binding Affinity (Ki) and Cellular Target Engagement (ΔTm)
CompoundPrimary Target (CDK2) Ki (nM)Off-Target (ROCK1) Ki (nM)Cellular ΔTm for CDK2 (°C)
This compound15150+5.2
3-Chloro-6-methylpyridazine500>10,000+1.5
3-Chloro-2-ethynylpyridine25250+4.8

Interpretation of Results and Mechanistic Insights

The hypothetical data presented in the tables above would suggest the following:

  • Role of the Ethynyl Group: The significantly higher potency and off-target inhibition of this compound compared to its methyl analog (3-Chloro-6-methylpyridazine) strongly indicates that the ethynyl group is crucial for target binding, potentially forming a covalent bond or a strong hydrogen bond with the target proteins.

  • Influence of the Heterocyclic Core: The slightly reduced potency and off-target activity of the pyridine analog (3-Chloro-2-ethynylpyridine) compared to the pyridazine compound suggests that the arrangement of the nitrogen atoms in the pyridazine ring contributes favorably to the binding interactions. The pyridazine scaffold is known to act as a good hydrogen bond acceptor, which can be critical for target recognition.[1]

  • Cellular Activity: The CETSA data corroborates the biochemical findings, demonstrating that this compound effectively engages and stabilizes its primary target in a cellular environment.

Relevant Signaling Pathway: Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a key regulator of the cell cycle, and its dysregulation is implicated in cancer.[8] The following diagram illustrates a simplified CDK2 signaling pathway, a potential target for pyridazine-based inhibitors.

G cluster_0 G1/S Phase Transition CyclinE Cyclin E Active_Complex Active Cyclin E/CDK2 Complex CyclinE->Active_Complex CDK2 CDK2 CDK2->Active_Complex Rb Rb Active_Complex->Rb phosphorylates E2F E2F Rb->E2F inhibits S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression Inhibitor This compound Inhibitor->Active_Complex inhibits

Caption: Simplified CDK2 signaling pathway and the inhibitory action of this compound.

Conclusion

This guide outlines a systematic and robust methodology for characterizing the cross-reactivity of this compound. By employing a combination of kinome-wide screening, competitive binding assays, and cellular target engagement studies, and by comparing its performance against well-chosen structural and functional analogs, researchers can build a comprehensive selectivity profile. This detailed understanding is crucial for making informed decisions in the development of this and other pyridazine-based compounds as either therapeutic agents or chemical probes, ultimately enhancing their potential for success while mitigating the risks of off-target effects.

References

  • Kovács, D., Borbás, A., & Kele, P. (2018). Bioorthogonal Fluorescence Turn-On Labeling Based on Bicyclononyne-Tetrazine Cycloaddition Reactions that Form Pyridazine Products. Molecules, 23(11), 2975.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Profiling I Pharmaron CRO Services. Retrieved from [Link]

  • Luceome Biotechnologies. (2021). Kinase Profiling Services. Retrieved from [Link]

  • Fabgennix International. (n.d.). Competition Assay Protocol. Retrieved from [Link]

  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved from [Link]

  • Martínez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 159–178.
  • Cree, L. M., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(10), 2769–2778.
  • Nicoya Lifesciences. (n.d.). The ABC's of Competitive Binding Assays with SPR. Retrieved from [Link]

  • Iovu, M., et al. (2022). [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. Molecules, 27(15), 4933.
  • Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Accounts of Chemical Research, 44(9), 666–676.
  • Shaw, J., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA)
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Jafari, R., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 141-161.
  • Shen, J., et al. (2017). The protocol of competitive binding assay. ResearchGate. Retrieved from [Link]

  • Springer Nature. (2011). Ligand Competition Binding Assay for the Androgen Receptor. Retrieved from [Link]

  • Korkmaz, E. N., et al. (2020). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds.
  • Wikipedia. (n.d.). Bioorthogonal chemistry. Retrieved from [Link]

  • Haider, N., & Wobus, A. (1998). Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. Molecules, 3(1), 17-25.
  • Broad Institute. (n.d.). Small-molecule Profiling. Retrieved from [Link]

  • Haider, N., & Wobus, A. (1998). Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Niphakis, M. J., & Cravatt, B. F. (2014). Target discovery in small-molecule cell-based screens by in situ proteome reactivity profiling.
  • Zhu, H., & Snyder, M. (2012). Small Molecule Selectivity and Specificity Profiling Using Functional Protein Microarrays. Methods in Molecular Biology, 917, 243–254.
  • WordPress. (n.d.). Cycloaddition/ Diels-Alder Approaches. Retrieved from [Link]

  • PubChem. (n.d.). 3-chloro-6-ethynylpyridine-2-carboxylic acid. Retrieved from [Link]

  • Haider, N., & Loll, C. (1994). Intramolecular [4 + 2] cycloaddition reactions of pyridazino‐[4,5‐d]pyridazines with acetylenic side‐chain dienophiles: Synthesis of f‐annelated phthalazines. Journal of Heterocyclic Chemistry, 31(2), 357–360.
  • Ghorab, M. M., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Saudi Chemical Society, 25(9), 101307.
  • Organic Syntheses. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped.... Retrieved from [Link]

  • El-Gohary, N. S., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1616–1630.
  • van der Zouwen, M., et al. (2024). Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. Topics in Current Chemistry, 382(24).
  • Ather, A. D., et al. (2011). 3-Chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o343.
  • Ryabukhin, S. V., & Plaskon, A. S. (2020). Recent advances in pyridazine chemistry. Chemistry of Heterocyclic Compounds, 56(1), 2-25.
  • Dwivedi, A. R., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 15(1), 41-76.
  • PubChem. (n.d.). 3-Chloro-6-methylpyridazine. Retrieved from [Link]

  • PubChem. (n.d.). 3-chloro-2-ethynylpyridine. Retrieved from [Link]

Sources

Stability Under Scrutiny: A Comparative Guide to 3-Chloro-6-ethynylpyridazine Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the stability of a bioconjugate is a critical determinant of its ultimate success. An unstable linker can lead to premature payload release, off-target toxicity, and diminished efficacy, undermining the very premise of targeted therapies.[1] This guide provides an in-depth, objective comparison of the in vitro and in vivo stability of conjugates formed using 3-chloro-6-ethynylpyridazine, a pyridazine derivative, against other prevalent bioconjugation chemistries. By delving into the causality behind experimental choices and presenting supporting data, this document serves as a technical resource for designing robust and reliable bioconjugates.

The Central Role of the Linker in Bioconjugate Stability

The linker, a seemingly simple molecular bridge, dictates the pharmacokinetic profile and overall stability of a bioconjugate.[2] An ideal linker must be sufficiently stable to endure the rigors of systemic circulation, yet allow for efficient release of the payload at the target site.[3] The choice between cleavable and non-cleavable linkers represents a fundamental decision in conjugate design, each with distinct advantages and disadvantages.[1][3] Non-cleavable linkers, for instance, offer exceptional plasma stability but require the entire antibody-linker-drug complex to be internalized and degraded for payload release.[3]

The stability of a bioconjugate is not an intrinsic property but is profoundly influenced by its chemical environment, including pH, enzymatic activity, and the surrounding biological matrix.[4][5] The site of conjugation on the biomolecule also plays a crucial role, with factors like solvent accessibility and local charge impacting the stability of the antibody-linker interface.[6]

This compound: A Promising Moiety for Stable Bioconjugation

Pyridazine and its derivatives have garnered attention in drug discovery due to their unique physicochemical properties.[7] The pyridazine ring is characterized by weak basicity and a high dipole moment, which can influence molecular interactions.[7] In the context of bioconjugation, the ethynyl group of this compound readily participates in strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry.[8][9]

SPAAC reactions are prized for their high efficiency, selectivity, and ability to proceed under physiological conditions without the need for toxic copper catalysts.[9][] The driving force for this reaction is the release of ring strain in the cycloalkyne, leading to the formation of a highly stable triazole linkage.[9][11] This inherent stability of the triazole product is a key advantage for creating long-lasting bioconjugates.[11]

Comparative Stability Analysis: Pyridazine Conjugates vs. Alternatives

To provide a clear comparison, this section will evaluate the stability of this compound conjugates alongside other commonly used linker chemistries.

Linker Technologies for Comparison:
  • Maleimide-based Linkers: A traditional choice for cysteine-specific conjugation, but known to be susceptible to retro-Michael addition and exchange reactions with thiol-containing molecules in plasma.[12]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Linkers (non-pyridazine based): Utilizing various cyclooctynes to form stable triazole linkages with azides.[8][9]

  • Tetrazine Ligation: An exceptionally fast bioorthogonal reaction involving the inverse electron-demand Diels-Alder reaction between a tetrazine and a strained alkene or alkyne, forming a dihydropyridazine which then eliminates nitrogen to form a stable pyridazine.[13][14]

Data Presentation:

Table 1: Comparative In Vitro Plasma Stability of Different Bioconjugate Linkers

Linker ChemistryModel BioconjugatePlasma SourceIncubation Time (h)% Intact Conjugate RemainingReference
This compound (via SPAAC) Antibody-Drug Conjugate Human Plasma 0, 24, 48, 72, 96 Data to be generated N/A
MaleimideTHIOMAB-Drug ConjugateHuman Plasma72~50% (site-dependent)[12]
Phenyloxadiazole Sulfone (alternative to maleimide)THIOMAB-Drug ConjugateHuman Plasma72>80% (site-dependent)[12]
Disulfide LinkerAnti-HER2 TDCMouse Plasma24Lower than in vivo[15]

Table 2: Comparative In Vivo Stability (Pharmacokinetic Parameters)

Linker ChemistryModel BioconjugateAnimal ModelHalf-life (t½)Key ObservationsReference
This compound (via SPAAC) Antibody-Drug Conjugate Mouse Data to be generated N/A N/A
MaleimideHER2/neu Antibody ConjugateMouseSite-dependentRapid clearance from highly solvent-accessible sites due to maleimide exchange.[6]
Non-cleavable (Thioether)Kadcyla® (T-DM1)Human~3-4 daysHigh stability in circulation.[16]

Experimental Protocols for Stability Assessment

Rigorous evaluation of bioconjugate stability requires well-defined experimental protocols. The following sections provide detailed methodologies for key stability assays.

Protocol 1: In Vitro Plasma Stability Assay

This assay evaluates the stability of the bioconjugate in a biological matrix that closely mimics the in vivo environment. Recent studies suggest that whole blood may provide a better correlation with in vivo stability than plasma for certain conjugates.[15]

Objective: To determine the rate of degradation or drug deconjugation of a this compound conjugate in plasma over time.

Methodology:

  • Sample Preparation: Prepare aliquots of the purified bioconjugate at a final concentration of 1 mg/mL in human plasma.[15] A control sample in phosphate-buffered saline (PBS) should also be prepared.

  • Incubation: Incubate the samples at 37°C for various time points (e.g., 0, 6, 24, 48, 72, and 96 hours).

  • Sample Quenching and Processing: At each time point, quench the reaction by adding an excess of cold acetonitrile to precipitate plasma proteins.[17] Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant containing the conjugate and any released components by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact conjugate remaining.[18][19]

  • Data Interpretation: Plot the percentage of intact conjugate versus time to determine the half-life of the conjugate in plasma.

Causality Behind Experimental Choices:

  • 37°C Incubation: Mimics physiological body temperature.

  • Multiple Time Points: Allows for the determination of degradation kinetics.

  • LC-MS Analysis: Provides a sensitive and specific method for quantifying the intact conjugate and identifying degradation products.[18][19]

Protocol 2: In Vivo Stability and Pharmacokinetic Study

This study provides the most relevant assessment of a bioconjugate's stability in a living organism.

Objective: To evaluate the pharmacokinetic profile and in vivo stability of a this compound conjugate.

Methodology:

  • Animal Model: Utilize a relevant animal model, such as mice or rats.

  • Dosing: Administer the bioconjugate intravenously (IV) at a predetermined dose.

  • Blood Sampling: Collect blood samples at various time points post-administration (e.g., 5 min, 1, 4, 8, 24, 48, 72, and 96 hours).

  • Sample Processing: Process the blood samples to obtain plasma.

  • Analysis: Quantify the concentration of the intact bioconjugate in the plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or LC-MS.[19]

  • Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters, including half-life (t½), clearance (CL), and volume of distribution (Vd).

Causality Behind Experimental Choices:

  • IV Administration: Ensures complete bioavailability and allows for the direct assessment of systemic stability.

  • Serial Blood Sampling: Provides a comprehensive profile of the conjugate's concentration over time.

  • Validated Analytical Method: Ensures the accuracy and reliability of the quantitative data.

Visualizing the Concepts: Workflows and Pathways

To further clarify the experimental processes and chemical principles discussed, the following diagrams are provided.

Experimental_Workflow_In_Vitro_Stability cluster_prep Sample Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis prep Bioconjugate in Plasma incubate Incubate at 37°C (Multiple Time Points) prep->incubate quench Quench & Precipitate Proteins incubate->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS Analysis centrifuge->analyze data Determine % Intact Conjugate analyze->data

Caption: Workflow for the in vitro plasma stability assay.

SPAAC_Mechanism cluster_product pyridazine This compound (on Biomolecule 1) plus + azide Azide-functionalized (Biomolecule 2) triazole Stable Triazole Linkage (Bioconjugate) azide->triazole Strain-Promoted Azide-Alkyne Cycloaddition

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Conclusion: The Path to More Stable Bioconjugates

The selection of a linker is a pivotal decision in the development of bioconjugates.[20] While traditional methods like maleimide chemistry have been widely used, their limitations in terms of stability have driven the exploration of more robust alternatives.[12] The use of this compound in conjunction with SPAAC chemistry presents a compelling strategy for creating highly stable bioconjugates. The resulting triazole linkage is known for its exceptional stability, which is crucial for minimizing premature drug release and improving the therapeutic index.[11]

This guide has provided a framework for objectively comparing the stability of this compound conjugates with other common linker technologies. By employing the detailed experimental protocols and understanding the rationale behind them, researchers can make informed decisions in the design and optimization of their bioconjugates, ultimately contributing to the development of safer and more effective targeted therapies. The continuous refinement of bioconjugation techniques, including the development of novel linkers and a deeper understanding of their in vivo behavior, will undoubtedly pave the way for the next generation of advanced biotherapeutics.[21][22][23]

References

  • Bryant, P., et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Bioconjugate Chemistry. Available at: [Link]

  • Dommerholt, J., et al. (2016). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. In Click Reactions in Organic Synthesis (pp. 1-33). Wiley-VCH. Available at: [Link]

  • Beck, A., et al. (2012). Analytical methods for physicochemical characterization of antibody drug conjugates. Analytical Chemistry. Available at: [Link]

  • Le, T., et al. (2020). Improved translation of stability for conjugated antibodies using an in vitro whole blood assay. mAbs. Available at: [Link]

  • Bisht, T., et al. (2024). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. Eco-Vector Journals Portal. Available at: [Link]

  • Kim, D., et al. (2022). Impact of Drug Conjugation on Thermal and Metabolic Stabilities of Aglycosylated and N-Glycosylated Antibodies. Bioconjugate Chemistry. Available at: [Link]

  • Lazar, A. C., et al. (2015). Physical and Chemical Stability of Antibody Drug Conjugates: Current Status. Journal of Pharmaceutical Sciences. Available at: [Link]

  • van Geel, R., et al. (2012). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Journal of the American Chemical Society. Available at: [Link]

  • Dommerholt, J., et al. (2016). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. In Click Reactions in Organic Synthesis. Available at: [Link]

  • Wagner-Rousset, E., et al. (2020). Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions. Methods in Molecular Biology. Available at: [Link]

  • Richardson, D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. Available at: [Link]

  • Junutula, J. R., et al. (2008). Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates. Nature Biotechnology. Available at: [Link]

  • Wagner-Rousset, E., et al. (2020). Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions. Methods in Molecular Biology. Available at: [Link]

  • Bisht, T., et al. (2024). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. Eco-Vector Journals Portal. Available at: [Link]

  • Wu, H., & Devaraj, N. K. (2018). Tetrazine bioorthogonal chemistry derived in vivo imaging. Advanced Drug Delivery Reviews. Available at: [Link]

  • Georgieva, M., et al. (2021). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules. Available at: [Link]

  • Kalgutkar, A. S., et al. (2018). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Henninot, A., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available at: [Link]

  • Mire-Sluis, A., et al. (2016). Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. BioProcess International. Available at: [Link]

  • Bisht, T., et al. (2024). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. PubMed. Available at: [Link]

  • Incerti, M., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry. Available at: [Link]

  • Kumar, A., et al. (2018). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • García, I., et al. (2020). Stable Pyrrole-Linked Bioconjugates through Tetrazine-Triggered Azanorbornadiene Fragmentation. Angewandte Chemie International Edition. Available at: [Link]

  • Lorson, T., et al. (2018). Impact of Polymer Bioconjugation on Protein Stability and Activity Investigated with Discrete Conjugates: Alternatives to PEGylation. Biomacromolecules. Available at: [Link]

  • Lo, K. K.-W., et al. (2021). An iridium(iii) 3-chloro-6-thio-1,2,4,5-tetrazine complex for cysteine conjugation, bioimaging and photoactivated therapy. Chemical Science. Available at: [Link]

  • McKay, C. S., & Finn, M. G. (2014). Arylation Chemistry for Bioconjugation. Chemistry of Materials. Available at: [Link]

  • Lo, K. K.-W., et al. (2021). An iridium(iii) 3-chloro-6-thio-1,2,4,5-tetrazine complex for cysteine conjugation, bioimaging and photoactivated therapy. Chemical Science. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Biomolecules. Available at: [Link]

Sources

A Comparative Guide to Spectroscopic Confirmation of 3-Chloro-6-ethynylpyridazine Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of spectroscopic techniques for the definitive identification of 3-Chloro-6-ethynylpyridazine and for confirming its successful covalent incorporation into target biomolecules. Tailored for researchers in drug discovery and chemical biology, this document moves beyond mere protocols to explain the underlying principles and rationale, ensuring robust and reliable experimental outcomes.

Introduction: The Utility of a Compact, Reactive Probe

This compound is a heterocyclic compound of increasing interest in bioconjugation and medicinal chemistry. Its compact pyridazine core offers a bioisosteric alternative to more common phenyl rings, while the terminal alkyne provides a reactive handle for "click" chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The chlorine atom offers a potential site for further functionalization or can be used to modulate the electronic properties of the ring.

Confirming the identity of the standalone molecule and, more critically, verifying its covalent attachment to a target protein or other macromolecule is paramount. This guide details the primary spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—for these essential analytical steps.

Workflow for Spectroscopic Analysis & Confirmation

The overall process involves a two-stage characterization: first, the unambiguous identification of the this compound reagent itself, and second, the confirmation of its covalent adduction to a target biomolecule, typically a protein.

G cluster_0 Part 1: Reagent Characterization cluster_1 Part 2: Incorporation Confirmation Reagent This compound NMR_R NMR Spectroscopy (¹H, ¹³C) Reagent->NMR_R Analysis MS_R Mass Spectrometry (EI/ESI) Reagent->MS_R Analysis FTIR_R FTIR Spectroscopy Reagent->FTIR_R Analysis Struct_Confirm Struct_Confirm NMR_R->Struct_Confirm Structural Data Mass_Confirm Mass_Confirm MS_R->Mass_Confirm Mass & Isotope Pattern FG_Confirm FG_Confirm FTIR_R->FG_Confirm Functional Group ID Final_ID Unambiguous Reagent ID Struct_Confirm->Final_ID Data Consolidation Mass_Confirm->Final_ID Data Consolidation FG_Confirm->Final_ID Data Consolidation Bioconjugation Target Protein + This compound Adduct Protein-Probe Adduct Bioconjugation->Adduct Reaction IM_MS Intact Mass Analysis (ESI-MS) Adduct->IM_MS Analysis PM_MS Peptide Mapping (LC-MS/MS) Adduct->PM_MS Analysis Mass_Shift Mass_Shift IM_MS->Mass_Shift Δ Mass Confirms Adduction Site_ID Site_ID PM_MS->Site_ID Identifies Modified Peptide/Residue Final_Confirm Confirmed Covalent Incorporation Mass_Shift->Final_Confirm Data Consolidation Site_ID->Final_Confirm Data Consolidation

Caption: Workflow for reagent identification and incorporation confirmation.

Part 1: Characterization of this compound

Before its use in conjugation, the identity and purity of the this compound reagent must be unequivocally confirmed. The following techniques provide orthogonal data for a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise molecular structure. Both ¹H and ¹³C NMR are essential.

  • Expertise & Rationale: ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton. For pyridazine systems, the chemical shifts are sensitive to the electronic effects of substituents (chloro and ethynyl groups), making NMR ideal for confirming the correct isomer.[1] Due to the relatively simple structure, 1D spectra are often sufficient, but 2D experiments like HSQC and HMBC can be used to definitively assign every proton to its corresponding carbon.

Predicted Spectroscopic Data: While experimental spectra for this compound are not readily available in published literature, we can predict the key signals based on data from analogous compounds like 3-chloro-6-methoxypyridazine and other ethynyl-substituted heterocycles.[2]

Technique Predicted Chemical Shift (δ) / Signal Rationale / Assignment
¹H NMR ~7.8-8.0 ppm (d, 1H)Pyridazine ring proton (H5), deshielded by adjacent nitrogen and chlorine.
~7.6-7.8 ppm (d, 1H)Pyridazine ring proton (H4), coupled to H5.
~3.5-4.0 ppm (s, 1H)Terminal alkyne proton (≡C-H). Its exact position can vary.
¹³C NMR ~155-160 ppmPyridazine C3 (attached to Cl).
~150-155 ppmPyridazine C6 (attached to alkyne).
~130-135 ppmPyridazine C4/C5.
~80-85 ppmAlkyne quaternary carbon (-C≡).
~75-80 ppmAlkyne terminal carbon (≡C-H).
Mass Spectrometry (MS)

MS is crucial for confirming the molecular weight and elemental composition.

  • Expertise & Rationale: High-resolution mass spectrometry (HRMS) provides an exact mass that can confirm the molecular formula (C₆H₃ClN₂). Furthermore, the presence of a chlorine atom provides a highly diagnostic isotopic pattern. Natural chlorine exists as two major isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%). This results in two molecular ion peaks: the M+ peak (containing ³⁵Cl) and an M+2 peak (containing ³⁷Cl) with a characteristic intensity ratio of approximately 3:1.[3][4] This pattern is a definitive indicator of a monochlorinated compound.

Key Diagnostic Data:

Parameter Expected Value Significance
Monoisotopic Mass 137.9985 g/mol Corresponds to the formula C₆H₃³⁵ClN₂.[1]
Molecular Ion (M+) m/z ~138Represents the molecule with the ³⁵Cl isotope.
Isotopic Peak (M+2) m/z ~140Represents the molecule with the ³⁷Cl isotope.
M+ / M+2 Ratio ~3:1Confirms the presence of a single chlorine atom.[3]
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and effective method for confirming the presence of key functional groups, particularly the terminal alkyne.

  • Expertise & Rationale: The carbon-carbon triple bond and the adjacent C-H bond of a terminal alkyne have highly characteristic vibrational frequencies that appear in relatively uncluttered regions of the IR spectrum.[5][6] Their presence is strong evidence for the ethynyl group.

Key Diagnostic Data:

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity / Shape
≡C-H Stretch ~3300 cm⁻¹Strong, Sharp
C≡C Stretch ~2100-2260 cm⁻¹Weak to Medium, Sharp

Part 2: Confirming Covalent Incorporation into Proteins

Once the reagent is characterized, the next critical step is to confirm its attachment to the target protein. High-resolution mass spectrometry is the gold standard for this analysis.

Intact Mass Analysis

This is the first and most direct method to verify that a reaction has occurred.

  • Expertise & Rationale: By analyzing the entire protein before and after the conjugation reaction, a mass shift corresponding to the addition of the this compound moiety can be detected.[7] The expected mass increase is the molecular weight of the probe minus the mass of any leaving groups. For a simple addition reaction, this would be +138 Da. This technique quickly confirms if the conjugation was successful and can also reveal the stoichiometry of labeling (e.g., one or multiple probes per protein).

Experimental Protocol: Intact Protein ESI-MS

  • Sample Preparation:

    • Purify the protein-probe adduct from unreacted small molecules using a suitable method like size-exclusion chromatography (e.g., Bio-Spin column) or dialysis.

    • Desalt the protein sample thoroughly. Salts and detergents suppress the ESI signal. Use centrifugal filters (e.g., Amicon MWCO) with a suitable molecular weight cutoff.

    • Resuspend the final, clean protein sample in a solution compatible with ESI-MS, typically 0.1% formic acid in a water/acetonitrile mixture. The final protein concentration should be in the low micromolar range (e.g., 10-50 µM).

  • MS Analysis:

    • Infuse the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire the spectrum across a mass range appropriate for the expected charge state envelope of the protein.

    • Process the raw data, which shows a series of peaks representing the protein with different numbers of charges (m/z). Deconvolute this charge state envelope to determine the neutral mass of the protein.

  • Data Interpretation:

    • Compare the deconvoluted mass of the unlabeled protein with the labeled protein.

    • A mass shift of ~138.0 Da (or a multiple thereof) confirms the covalent incorporation of one (or more) this compound molecule(s).

Peptide Mapping (Bottom-Up Proteomics)

To identify the specific site of modification (i.e., which amino acid residue was labeled), peptide mapping is the definitive technique.

  • Expertise & Rationale: The labeled protein is enzymatically digested into smaller peptides (e.g., with trypsin). This mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptide carrying the small molecule adduct will have a corresponding mass shift (+138.0 Da). This modified peptide can be isolated in the mass spectrometer and fragmented (MS/MS) to pinpoint the exact amino acid that was modified.

Experimental Protocol: Peptide Mapping by LC-MS/MS

G start Protein-Probe Adduct denature 1. Denature, Reduce & Alkylate (DTT, IAA) start->denature digest 2. Enzymatic Digestion (e.g., Trypsin) denature->digest lc_sep 3. Peptide Separation (Reverse-Phase LC) digest->lc_sep ms1 4. MS1 Analysis (Detect modified peptide by mass shift) lc_sep->ms1 ms2 5. MS2 Fragmentation (Isolate & fragment modified peptide) ms1->ms2 analysis 6. Data Analysis (Sequence peptide & ID modification site) ms2->analysis result Site of Incorporation Identified analysis->result

Caption: Workflow for Peptide Mapping LC-MS/MS analysis.

  • Protein Digestion:

    • Denature the protein-probe adduct (e.g., with urea or guanidine-HCl).

    • Reduce disulfide bonds with dithiothreitol (DTT).

    • Alkylate cysteine residues with iodoacetamide (IAA) to prevent disulfide bond reformation.

    • Digest the protein with a specific protease (trypsin is most common) overnight at 37 °C.

    • Quench the digestion with an acid, such as formic acid.

  • LC-MS/MS Analysis:

    • Inject the peptide mixture onto a reverse-phase HPLC column (e.g., a C18 column) coupled to the mass spectrometer.

    • Elute the peptides using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).

    • The mass spectrometer will operate in a data-dependent acquisition mode: it performs a full scan (MS1) to detect the masses of the eluting peptides, then selects the most intense ions (including the peptide with the +138.0 Da modification) for fragmentation (MS2).

  • Data Analysis:

    • Use a specialized software suite to search the acquired MS/MS spectra against the known sequence of the target protein.

    • The software will identify peptides based on their fragmentation patterns. The site of modification is confirmed by identifying the peptide sequence where the mass of one amino acid residue is increased by 138.0 Da.

Comparison with Alternative Probes: Ethynylpyridines

Ethynylpyridines are common structural alternatives to ethynylpyridazines. They offer different steric and electronic properties. The choice between them may depend on synthetic accessibility or desired biological activity. Their spectroscopic signatures are subtly different, allowing for clear differentiation.

Spectroscopic Feature This compound (Predicted) 2-, 3-, or 4-Ethynylpyridine (Experimental) [2]Key Differentiator
Molecular Formula C₆H₃ClN₂C₇H₅NDifferent elemental composition.
Monoisotopic Mass 137.9985 g/mol 103.0422 g/mol Significant mass difference (~35 Da).
MS Isotope Pattern M+ / M+2 ratio of ~3:1No characteristic halogen pattern.The presence of chlorine is the clearest MS differentiator.
¹H NMR (Aromatic) Two doublets (~7.6-8.0 ppm)Typically 3-4 distinct aromatic signals.The number and splitting pattern of aromatic protons.
¹³C NMR (Aromatic) Four signalsTypically five signals.Pyridazine symmetry results in fewer signals than pyridine.
FTIR (≡C-H Stretch) ~3300 cm⁻¹~3300 cm⁻¹Indistinguishable. Both are terminal alkynes.

Conclusion

The confirmation of this compound incorporation is a multi-step process requiring a suite of orthogonal spectroscopic techniques. NMR, MS, and FTIR are essential for the initial characterization of the small molecule reagent, with each technique providing unique and complementary information regarding structure, mass, and functional groups. For confirming covalent incorporation into a protein, high-resolution mass spectrometry is indispensable. Intact mass analysis provides a rapid confirmation of the conjugation event, while peptide mapping offers the ultimate resolution by identifying the precise amino acid that has been modified. By following the detailed protocols and understanding the rationale outlined in this guide, researchers can generate high-quality, reliable data to validate their bioconjugation strategies.

References

  • University of Bristol. (n.d.). Sample Preparation Protocol for BioAccord 1 Intact Protein Analysis. Mass Spectrometry Research Facility. Retrieved from [Link]

  • Dudek, G. O., & Dudek, E. P. (1965). Proton Magnetic Resonance Spectra of Pyridazine, Pyrimidine, and Pyrazine. Journal of Organic Chemistry, 30(4), 1156–1160. Available at: [Link]

  • Kelleher, N. L., et al. (2019). Best practices and benchmarks for intact protein analysis for top-down mass spectrometry. Nature Methods, 16(7), 587–594. Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning. (General reference for IR spectroscopy principles).
  • Vijaya Chamundeeswari, S. P., et al. (2013). Structural, vibrational, electronic and NMR spectral analysis of 3-chloro-6-methoxypyridazine by DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 110, 36–45. Available at: [Link]

  • Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. Retrieved from [Link]

  • NIST. (n.d.). 2-Ethynyl pyridine. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Ethynyl pyridine. Retrieved from [Link]

  • Preprints.org. (2023). 2,7-Bis(pyridin-4-Ylethynyl)-9H- Carbazole. Retrieved from [Link]

  • Waters Corporation. (n.d.). Fast and Robust LC-UV-MS Based Peptide Mapping Using RapiZyme™ Trypsin and IonHance™ DFA. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Ethynylpyridine. Retrieved from [Link]

  • Waters Corporation. (n.d.). Peptide Mapping for Biotherapeutics. Retrieved from [Link]

  • Schiel, J. E., et al. (2018). Development of an LC-MS/MS peptide mapping protocol for the NISTmAb. Analytical and Bioanalytical Chemistry, 410(8), 2123–2136. Available at: [Link]

  • Emery Pharma. (n.d.). Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • Agilent. (n.d.). FTIR SPECTROSCOPY REFERENCE GUIDE. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Chloro-6-ethynylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is paramount to ensuring laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 3-Chloro-6-ethynylpyridazine, a halogenated heterocyclic compound frequently utilized in synthetic chemistry and drug discovery. The protocols outlined herein are designed to provide researchers, scientists, and drug development professionals with the essential, immediate safety and logistical information required for handling this specific chemical waste stream, thereby fostering a culture of safety and regulatory compliance.

Foundational Safety: Hazard Identification and Risk Assessment

Before any handling or disposal begins, a thorough understanding of the substance's intrinsic hazards is critical. This compound is a chlorinated pyridazine derivative containing a terminal alkyne group. While a specific, comprehensive toxicological profile may be limited, data from structurally related compounds and functional group analysis allow for a robust risk assessment.[1][2][3] The primary hazards are associated with its potential toxicity, irritant properties, and environmental persistence.

Key Physicochemical and Hazard Data

PropertyValue / InformationSource
Molecular Formula C₆H₃ClN₂[4]
Molecular Weight 138.56 g/mol PubChem
Appearance Assumed to be a solid or liquid at room temperature.General Chemical Knowledge
Primary Hazards - May cause skin and serious eye irritation.[2] - May cause respiratory irritation.[1][5] - Harmful if swallowed.[6] - Potential for aquatic toxicity with long-lasting effects.[6][7]Inferred from related compounds
GHS Pictograms Health Hazard, IrritantInferred from related compounds

The causality for these hazards lies in its structure. The chlorinated pyridazine core is a common motif in bioactive molecules and can be metabolically activated or persist in the environment. The terminal alkyne presents a potential reactivity hazard under specific conditions, although it is generally stable.

Mandatory Personal Protective Equipment (PPE)

A non-negotiable aspect of handling this compound and its associated waste is the stringent use of appropriate Personal Protective Equipment (PPE). This creates an essential barrier between the researcher and potential chemical exposure.

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shields or a face shield.[1][5]Protects against splashes of liquid waste or contact with solid particulates.
Hand Protection Chemically resistant gloves (e.g., Nitrile).[1][7]Prevents skin contact, which can cause irritation or allergic reactions.[3]
Body Protection A properly fastened laboratory coat.[1][7]Protects skin and personal clothing from contamination.
Respiratory Use only in a well-ventilated area, such as a chemical fume hood.[5][6]Minimizes the risk of inhaling dust or vapors, which may cause respiratory irritation.[1][5]

The Critical Path: Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. Due to its chemical structure, this compound waste must be classified as hazardous waste .

Regulatory Basis: Under the Resource Conservation and Recovery Act (RCRA), this compound falls into the category of halogenated organic compounds.[8] Wastes from the use of such materials are often categorized under the "F-list" for wastes from non-specific sources, particularly if mixed with common halogenated solvents used in a process like degreasing (e.g., F001).[9] It is the generator's responsibility to make an accurate hazardous waste determination.[8][10]

Step-by-Step Segregation Protocol:
  • Establish a Designated Waste Container: Before starting your experiment, prepare a dedicated hazardous waste container for all this compound waste.

  • Segregate Halogenated from Non-Halogenated Waste: This is the most crucial step in laboratory waste management. Halogenated waste requires high-temperature incineration in specialized facilities to prevent the formation of toxic dioxins and furans.[11][12] Mixing it with non-halogenated waste contaminates the entire stream and significantly increases disposal costs and environmental risk.[12]

  • Differentiate Waste Forms:

    • Solid Waste: Contaminated consumables such as gloves, weighing boats, filter paper, and silica gel should be collected in a clearly labeled, sealed plastic bag or a dedicated solid waste container. Place this container within the fume hood where the work is being performed.

    • Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses (e.g., from dichloromethane, chloroform) must be collected in a dedicated, chemically compatible (e.g., glass or polyethylene) container for "Halogenated Organic Liquid Waste".[11][13]

    • Sharps Waste: Any needles or sharp-edged tools contaminated with the compound must be disposed of in a designated, puncture-proof sharps container.

Procedural Guide to Final Disposal

On-site treatment of chlorinated pyridazines by chemical neutralization is not recommended for a standard laboratory setting. The reactions can be unpredictable and may generate more hazardous byproducts. The authoritative and safest protocol is disposal via a licensed professional waste management service.

Step 1: Containment and Labeling

Proper containment and labeling are mandated by the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard.[14]

  • Container Integrity: Use only containers that are in good condition, compatible with the chemical, and have a secure, screw-top lid to prevent leaks or vapor release.[11]

  • Labeling: The container must be labeled clearly at the moment the first drop of waste is added.[11] The label must include:

    • The words "HAZARDOUS WASTE ".

    • The full chemical name: "Waste this compound " (and any solvents present). Do not use abbreviations.[11]

    • A clear indication of the hazards (e.g., "Irritant," "Toxic").

    • The date accumulation started.

Step 2: Storage
  • Store the sealed waste container in a designated, well-ventilated satellite accumulation area, typically within or near the laboratory fume hood.

  • Ensure the container is stored away from incompatible materials.[5]

Step 3: Arrange for Professional Disposal
  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.

  • The ultimate disposal method for this type of waste is typically high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[15] This process ensures the complete destruction of the halogenated organic molecule.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 start Begin Work with This compound identify_waste 1. Identify Waste Stream (Solid, Liquid, Sharps) start->identify_waste is_halogenated Is the waste halogenated? identify_waste->is_halogenated segregate 2. Segregate Waste (Halogenated vs. Non-Halogenated) is_halogenated->segregate Yes contain 3. Contain & Label Waste - Use compatible container - Attach 'Hazardous Waste' label - List all chemical constituents segregate->contain store 4. Store Securely (Satellite Accumulation Area) contain->store contact_ehs 5. Contact EHS for Pickup store->contact_ehs

Caption: Decision workflow for handling and disposing of this compound waste.

Emergency Procedures for Spills and Exposures

In the event of an accidental release, immediate and correct action is vital to mitigate harm.

SituationAction
Small Spill Restrict access to the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Collect the contaminated material into a sealed, labeled hazardous waste container. Ventilate the area.[5]
Large Spill Evacuate the immediate area. Alert colleagues and notify your institution's EHS or emergency response team immediately. Do not attempt to clean it up yourself.[6]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Inhalation Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

By adhering to these rigorous, well-defined procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, upholding the highest standards of scientific integrity and workplace safety.

References

  • PubChem . This compound. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information . TABLE 7-1, Regulations and Guidelines Applicable to Pyridine. NCBI. [Link]

  • ChemBK . 3-chloro-6-ethynylpyridine-2-carboxylic acid - Physico-chemical Properties. ChemBK. [Link]

  • Occupational Safety and Health Administration (OSHA) . PYRIDINE. U.S. Department of Labor. [Link]

  • University of Maryland . EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR. [Link]

  • PubChem . 3-Chloro-6-methylpyridazine. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency . EPA HAZARDOUS WASTE CODES. EPA. [Link]

  • Sciencemadness Wiki . Proper disposal of chemicals. Sciencemadness. [Link]

  • U.S. Environmental Protection Agency . Hazardous Waste: Guidelines and Regulations, Federal Register Notice. EPA. [Link]

  • PubChem . 3-chloro-6-ethynylpyridine-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency . Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA. [Link]

  • Organic Syntheses . Palladium-catalyzed 1,4-Addition of Terminal Alkynes to Conjugated Enones. Organic Syntheses. [Link]

  • Braun Research Group, University of Delaware . Halogenated Organic Liquids - Standard Operating Procedure. University of Delaware. [Link]

  • U.S. Environmental Protection Agency . Learn the Basics of Hazardous Waste. EPA. [Link]

  • University of York . Waste Disposal - Chemistry Teaching Labs. University of York. [Link]

  • Reddit . Disposal of Chemicals from Lab. r/chemistry. [Link]

  • OC-Praktikum . Solvent Wastes in the Laboratory – Disposal and/or Recycling. University of Regensburg. [Link]

  • National University of Singapore . Disposal of Waste Solvents. NUS Chemistry. [Link]

  • Wikipedia . Hydrazine. Wikipedia. [Link]

  • Occupational Safety and Health Administration (OSHA) . 1910.1200 - Hazard Communication. U.S. Department of Labor. [Link]

  • Occupational Safety and Health Administration (OSHA) . HYDRAZINE. U.S. Department of Labor. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-6-ethynylpyridazine
Reactant of Route 2
Reactant of Route 2
3-Chloro-6-ethynylpyridazine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。